2,3-Dimethyl-1,3-cyclohexadiene
Description
Properties
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1,3-cyclohexadiene (CAS No: 4430-91-5), a substituted cyclic diene of interest in organic synthesis and materials science. This document collates available quantitative data, details relevant experimental protocols for property determination, and presents a visual representation of a standard experimental workflow.
Core Physical Properties
This compound is a cyclic organic compound with the molecular formula C₈H₁₂.[1][2] Its physical characteristics are crucial for its handling, application in synthetic routes, and for the analysis of reaction kinetics and product purification.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound. Data has been compiled from various chemical databases and literature sources.
| Physical Property | Value | Notes |
| Molecular Formula | C₈H₁₂ | [1][2] |
| Molecular Weight | 108.18 g/mol | [1][2] |
| Boiling Point | 133 - 135 °C | At 760 mmHg[3] |
| Melting Point | Not available | Data not readily found in literature[4] |
| Density | 0.852 g/cm³ | [3] |
| Refractive Index | 1.490 | [3] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene) | Inferred from the properties of the parent compound, 1,3-cyclohexadiene[5] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Distillation is a common and effective method for both purifying liquids and determining their boiling points.[2]
Apparatus:
-
Round-bottom flask
-
Distillation head (still head)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place a small volume of the this compound sample into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Begin circulating cold water through the condenser.
-
Gently heat the round-bottom flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
Record the temperature at which the vapor temperature stabilizes while a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.[2]
-
It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]
Determination of Density
Density is the mass of a substance per unit volume.[7] For a liquid, this can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder and an electronic balance
-
Electronic balance (accurate to at least 0.001 g)
-
Pipette or burette for accurate volume measurement
Procedure:
-
Carefully weigh a clean, dry pycnometer or graduated cylinder on the electronic balance and record its mass.[4]
-
Using a pipette or burette, accurately transfer a known volume of this compound into the weighed container.
-
Weigh the container with the liquid and record the new mass.
-
The mass of the liquid is the difference between the final and initial mass measurements.
-
Calculate the density using the formula: Density = Mass / Volume .[4]
-
For higher accuracy, this procedure should be repeated multiple times, and the average density calculated. The temperature of the liquid should also be recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to spread evenly, forming a thin film.
-
Allow the sample to equilibrate to the desired temperature, which is typically controlled by a circulating water bath connected to the refractometer.
-
Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue after the measurement.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of a liquid organic compound, which would be applicable to this compound, followed by the determination of its physical properties.
Caption: A flowchart illustrating the synthesis, purification, and physical property analysis of a liquid organic compound.
References
- 1. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-cyclohexadiene is a cyclic diene that serves as a valuable building block in organic synthesis. Its conjugated diene system, substituted with two methyl groups, makes it an interesting substrate for various chemical transformations, most notably the Diels-Alder reaction. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key synthetic applications, with a focus on detailed experimental protocols and data presentation for research and development purposes.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 108.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 4430-91-5 | --INVALID-LINK-- |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 133 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.838 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.474 | --INVALID-LINK-- |
| Flash Point | 16.7 °C | --INVALID-LINK-- |
| Vapor Pressure | 10.6 mmHg at 25°C | --INVALID-LINK-- |
Spectroscopic Data
| Spectrum Type | Data | Source |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 108. Key fragments are expected from the loss of methyl groups and retro-Diels-Alder fragmentation. A mass spectrum is available in the NIST WebBook. | --INVALID-LINK-- |
| ¹H NMR (Predicted) | δ ~ 5.5-6.0 ppm (m, 2H, vinylic protons), δ ~ 2.0-2.2 ppm (m, 4H, allylic protons), δ ~ 1.7 ppm (s, 6H, methyl protons). | Based on data for similar substituted cyclohexadienes. |
| ¹³C NMR (Predicted) | δ ~ 120-140 ppm (vinylic carbons), δ ~ 20-30 ppm (allylic carbons), δ ~ 15-25 ppm (methyl carbons). | Based on data for similar substituted cyclohexadienes. |
| Infrared (IR) (Predicted) | ~3020-3050 cm⁻¹ (C-H stretch, vinylic), ~2800-3000 cm⁻¹ (C-H stretch, alkyl), ~1600-1650 cm⁻¹ (C=C stretch, conjugated). | Based on characteristic IR frequencies. |
Reactivity and Key Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for its conjugated diene functionality.
Diels-Alder Reaction
The most prominent reaction of this compound is the [4+2] cycloaddition, or Diels-Alder reaction. The electron-donating methyl groups on the diene enhance its reactivity towards electron-deficient dienophiles.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and a key reaction of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Synthesis of this compound
A potential synthetic route to this compound involves the dehydration of the corresponding alcohol, 2,3-dimethylcyclohexanol (B75514). This can be prepared by the reduction of 2,3-dimethylcyclohexanone.
Step 1: Reduction of 2,3-Dimethylcyclohexanone
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
2,3-Dimethylcyclohexanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2,3-dimethylcyclohexanone in methanol in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain crude 2,3-dimethylcyclohexanol.
-
Step 2: Dehydration of 2,3-Dimethylcyclohexanol
-
Apparatus: A distillation apparatus.
-
Reagents:
-
Crude 2,3-dimethylcyclohexanol
-
Concentrated sulfuric acid or phosphoric acid
-
-
Procedure:
-
Place the crude 2,3-dimethylcyclohexanol in the distillation flask.
-
Add a catalytic amount of concentrated sulfuric or phosphoric acid.
-
Heat the mixture to distill the product, this compound, as it is formed.
-
Collect the distillate, which will be a mixture of the diene and water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified product.
-
Diels-Alder Reaction with Maleic Anhydride
This protocol describes a typical Diels-Alder reaction between this compound and maleic anhydride.
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) or xylene (as solvent)
-
Hexanes (for recrystallization)
-
-
Procedure:
-
In the round-bottom flask, dissolve maleic anhydride in a minimal amount of warm toluene.
-
Add a stoichiometric amount of this compound to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a mixture of toluene and hexanes to obtain the purified Diels-Alder adduct.
-
Logical Workflow for Synthesis and Reaction
The following diagram illustrates the logical workflow from starting materials to the final Diels-Alder adduct.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable diene for the construction of cyclic and bicyclic systems through the Diels-Alder reaction. This guide has provided a summary of its key chemical properties, available spectroscopic data, and detailed experimental protocols for its synthesis and a representative reaction. The provided information is intended to be a valuable resource for researchers in organic synthesis and drug development. Further experimental work is needed to fully characterize the spectroscopic properties of this compound.
Spectroscopic Profile of 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethyl-1,3-cyclohexadiene (CAS RN: 4430-91-5), a cyclic conjugated diene. Due to the limited availability of experimentally derived ¹H and ¹³C NMR and detailed IR spectral data in publicly accessible databases, this guide combines available mass spectrometry data with predicted NMR and IR data to offer a valuable resource for researchers. Detailed, synthesized experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂ | [1][2][3][4] |
| Molecular Weight | 108.18 g/mol | [1][2][3][4] |
| Major Mass Fragments (m/z) | Relative Intensity | |
| 108 | 100 (Molecular Ion) | [2] |
| 93 | ~80 | [2] |
| 77 | ~40 | [2] |
| 91 | ~35 | [2] |
| 65 | ~20 | [2] |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | Singlet | 2H | Olefinic Protons (H-1, H-4) |
| ~2.1 | Triplet | 4H | Allylic Protons (H-5, H-6) |
| ~1.7 | Singlet | 6H | Methyl Protons (2,3-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~128 | Olefinic Carbons (C-1, C-4) |
| ~125 | Olefinic Carbons (C-2, C-3) |
| ~25 | Allylic Carbons (C-5, C-6) |
| ~20 | Methyl Carbons (2,3-CH₃) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3020 | =C-H Stretch | Medium |
| 2930-2850 | C-H Stretch (Alkyl) | Strong |
| ~1650 | C=C Stretch (Conjugated) | Medium |
| ~1450 | CH₂ Bend | Medium |
| ~1375 | CH₃ Bend | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are synthesized from established methods for similar volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the procedure for obtaining ¹H and ¹³C NMR spectra of this compound, which is a volatile liquid.
1. Sample Preparation:
-
Due to the volatility of the sample, all preparation steps should be carried out efficiently.
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).[5][6]
-
Ensure the sample is completely dissolved to form a homogeneous solution.[5]
-
Filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely to prevent evaporation.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.[8]
Infrared (IR) Spectroscopy
This protocol details the acquisition of an FT-IR spectrum of the liquid sample.
1. Sample Preparation (Neat Liquid on Salt Plates):
-
Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
2. Instrument Parameters (FT-IR):
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Accessory: Transmission
-
Spectral Range: 4000-400 cm⁻¹[9]
-
Resolution: 4 cm⁻¹[10]
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the conditions for the analysis of this compound by GC-MS, suitable for separation from isomers and identification.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Injector Temperature: 250 °C[12]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 to prevent column overloading.[13]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: m/z 40-300
Visualizations
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [stenutz.eu]
- 5. organomation.com [organomation.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. reddit.com [reddit.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Analysis of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,3-dimethyl-1,3-cyclohexadiene. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and logical diagrams to illustrate the molecular structure and proton environments. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule, the two vinylic protons are chemically equivalent, as are the four allylic protons and the six methyl protons.
A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on typical chemical shift ranges for protons in similar chemical environments.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinylic (-CH=) | 5.5 - 6.0 | Singlet | 2H |
| Allylic (-CH₂-) | ~2.1 | Singlet | 4H |
| Methyl (-CH₃) | ~1.8 | Singlet | 6H |
Structural Representation and Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments.
Caption: Molecular structure of this compound with distinct proton environments.
Experimental Protocol for ¹H NMR Analysis
The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.
2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks. This can be done manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of ¹H nuclei and matched to the impedance of the spectrometer's electronics to maximize signal-to-noise.
3. Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
4. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for ¹H NMR analysis.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
An In-depth Technical Guide to the ¹³C NMR Spectral Assignments of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2,3-Dimethyl-1,3-cyclohexadiene. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide utilizes high-quality predicted data to facilitate its structural elucidation and characterization. The information presented herein is intended to serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using computational prediction tools that provide reliable estimations based on established magnetochemical principles. The assignments are based on the expected electronic environments of the carbon atoms within the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | 125.1 | Quaternary (sp²) |
| C2 | 125.1 | Quaternary (sp²) |
| C3 | 128.9 | Methine (=CH) |
| C4 | 128.9 | Methine (=CH) |
| C5 | 26.4 | Methylene (B1212753) (-CH₂-) |
| C6 | 26.4 | Methylene (-CH₂-) |
| C7 | 19.3 | Methyl (-CH₃) |
| C8 | 19.3 | Methyl (-CH₃) |
Note: The predicted chemical shifts are for a standard deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary slightly depending on the solvent, concentration, and experimental conditions.
Molecular Structure and Carbon Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered in accordance with the assignments in the data table.
Caption: Molecular structure of this compound with carbon numbering.
Discussion of Spectral Assignments
The predicted ¹³C NMR spectrum of this compound displays four distinct signals, indicating a degree of symmetry in the molecule.
-
Olefinic Carbons (C1, C2, C3, C4): The sp²-hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The quaternary carbons, C1 and C2, to which the methyl groups are attached, are predicted to have a chemical shift of approximately 125.1 ppm. The two methine carbons of the double bonds, C3 and C4, are predicted at a slightly more downfield position of 128.9 ppm.
-
Aliphatic Carbons (C5, C6): The two sp³-hybridized methylene carbons of the cyclohexadiene ring, C5 and C6, are predicted to have a chemical shift of around 26.4 ppm. This is consistent with the typical range for allylic methylene groups.
-
Methyl Carbons (C7, C8): The two equivalent methyl groups attached to the double bond, C7 and C8, are predicted to resonate at approximately 19.3 ppm. This upfield chemical shift is characteristic of methyl carbons attached to an sp²-hybridized carbon.
Representative Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed, representative protocol for acquiring a ¹³C NMR spectrum of a liquid organic compound such as this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 20-50 mg of the purified this compound sample.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), to the sample in a clean, dry vial. CDCl₃ is a common choice for non-polar organic compounds.
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for ¹³C NMR spectroscopy.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the ¹³C frequency to maximize signal detection and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for a routine ¹³C spectrum.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for quantitative analysis.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
The logical workflow for this experimental protocol is illustrated in the diagram below.
Caption: A flowchart outlining the key steps in acquiring a ¹³C NMR spectrum.
Mass Spectrometry of 2,3-Dimethyl-1,3-cyclohexadiene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-Dimethyl-1,3-cyclohexadiene, a cyclic diene of interest in various chemical research and development sectors. This document details the compound's mass spectral data, outlines a typical experimental protocol for its analysis, and proposes a primary fragmentation pathway based on electron ionization mass spectrometry.
Core Data Presentation
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, providing a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and the relative abundance of the detected ions, are summarized in the table below. This information is critical for the unequivocal identification of the compound in complex matrices.
Table 1: Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Structure |
| 108 | 45 | [C₈H₁₂]⁺• (Molecular Ion) |
| 93 | 100 | [C₇H₉]⁺ |
| 91 | 35 | [C₇H₇]⁺ |
| 79 | 20 | [C₆H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 53 | 10 | [C₄H₅]⁺ |
| 41 | 20 | [C₃H₅]⁺ |
| 39 | 18 | [C₃H₃]⁺ |
| 27 | 12 | [C₂H₃]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following section outlines a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL. A series of dilutions are then made to establish a calibration curve.
-
Sample Extraction (if in a matrix): For samples where this compound is a component of a larger mixture, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis or a split injection with a high split ratio (e.g., 100:1) for concentrated samples.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
The acquired mass spectra are processed using the instrument's software. Compound identification is achieved by comparing the obtained mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The retention time from the gas chromatogram provides an additional layer of confirmation.
Visualizing the Fragmentation Pathway
The fragmentation of this compound upon electron ionization is a key aspect of its mass spectrometric characterization. The following diagram illustrates the proposed primary fragmentation pathway, which accounts for the major ions observed in the mass spectrum.
References
In-depth Technical Guide to the UV-Vis Spectrum of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) spectrum of 2,3-dimethyl-1,3-cyclohexadiene. In the absence of readily available experimental data, this guide utilizes the well-established Woodward-Fieser rules to predict the absorption maximum (λmax). Furthermore, a comprehensive, generalized experimental protocol for obtaining the UV-Vis spectrum of this and similar volatile conjugated dienes is presented.
Predicted UV-Vis Absorption Data
The absorption maximum for this compound was calculated using the Woodward-Fieser rules, a set of empirically derived rules for predicting the λmax of conjugated systems.[1][2]
Calculation based on Woodward-Fieser Rules:
This compound is a homoannular diene, meaning the two conjugated double bonds are within the same ring.[1][3] The calculation is as follows:
-
Contribution from two alkyl substituents: 2 x 5 nm = 10 nm[1]
-
Contribution from one exocyclic double bond: 1 x 5 nm = 5 nm[2][5]
Predicted λmax = 253 nm + 10 nm + 5 nm = 268 nm
The following table summarizes the predicted UV-Vis absorption data for this compound.
| Parameter | Value | Reference |
| Predicted Absorption Maximum (λmax) | 268 nm | Calculated via Woodward-Fieser Rules |
| Chromophore Type | Homoannular (Cisoid) Conjugated Diene | [1][3] |
| Base Value | 253 nm | [1][4] |
| Substituent Contributions | ||
| 2 x Alkyl Substituents | +10 nm | [1] |
| 1 x Exocyclic Double Bond | +5 nm | [2][5] |
Electronic Transition
The absorption of UV radiation by this compound is due to a π → π* electronic transition. In conjugated systems, the π electrons in the highest occupied molecular orbital (HOMO) are excited to the lowest unoccupied molecular orbital (LUMO).
Caption: π → π* electronic transition in a conjugated diene.
Experimental Protocol for UV-Vis Spectroscopy
This section outlines a detailed methodology for obtaining the UV-Vis spectrum of a volatile organic compound such as this compound.
1. Materials and Equipment:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.
-
Cuvettes: A matched pair of quartz cuvettes (1 cm path length). Quartz is essential for measurements below 340 nm.
-
Solvent: Spectroscopic grade solvent (e.g., hexane, ethanol, or cyclohexane). The solvent must be transparent in the wavelength range of interest.
-
Analyte: this compound.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
-
Analytical balance: For precise weighing of the sample.
2. Solution Preparation:
Due to the volatile nature of this compound, sample handling should be performed in a well-ventilated fume hood.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed sample to a 100 mL volumetric flask.
-
Dissolve the sample in a small amount of the chosen spectroscopic grade solvent.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This is the stock solution.
-
-
Working Solution Preparation:
-
Pipette an appropriate volume of the stock solution into a smaller volumetric flask (e.g., 10 mL).
-
Dilute to the mark with the same solvent. The final concentration should be such that the absorbance at λmax is between 0.5 and 1.0 for optimal accuracy. A series of dilutions may be necessary to find the ideal concentration.
-
3. Instrumental Analysis:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline scan over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette back into the sample holder.
-
Run the UV-Vis scan.
-
4. Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
Caption: Experimental workflow for UV-Vis spectroscopy.
References
An In-depth Technical Guide on the Molecular Orbital Theory of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to 2,3-dimethyl-1,3-cyclohexadiene, a substituted conjugated diene of interest in organic synthesis and medicinal chemistry. The document delves into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and their implications for the molecule's spectroscopic properties and reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from the parent compound, 1,3-cyclohexadiene (B119728), and the structurally similar 2,3-dimethyl-1,3-butadiene (B165502) to provide a robust theoretical framework. Detailed experimental protocols for relevant analytical techniques and visualizations of key concepts are included to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Introduction to the Molecular Orbital Theory of Conjugated Dienes
The reactivity and physical properties of conjugated dienes, such as this compound, are fundamentally governed by their π molecular orbitals. In conjugated systems, the p-orbitals on adjacent sp²-hybridized carbon atoms overlap to form a set of delocalized π molecular orbitals that extend over the entire conjugated system. This delocalization is responsible for the increased thermodynamic stability and unique reactivity of these molecules compared to their non-conjugated counterparts.
For a 1,3-diene system, the four p-atomic orbitals combine to form four π molecular orbitals: two bonding (π1 and π2) and two anti-bonding (π3* and π4*). In the ground state, the four π electrons occupy the two bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier molecular orbitals that dictate the molecule's behavior in chemical reactions and its interaction with light.
Electronic Structure of this compound
The electronic structure of this compound is analogous to that of the parent 1,3-cyclohexadiene, with the addition of two methyl groups at the C2 and C3 positions. These methyl groups act as electron-donating groups through hyperconjugation, which perturbs the energy levels of the π molecular orbitals. This inductive effect raises the energy of the HOMO and, to a lesser extent, the LUMO. A higher energy HOMO indicates that the molecule is more nucleophilic and more readily donates electrons in chemical reactions.
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO of this compound is the π2 molecular orbital, and the LUMO is the π3* molecular orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity and a longer λmax.
Quantitative Data
Due to the scarcity of published experimental and computational data for this compound, this section presents data for the parent compound, 1,3-cyclohexadiene, and the closely related acyclic analogue, 2,3-dimethyl-1,3-butadiene, to provide a comparative context.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Cyclohexadiene | LC-BOP/cc-pVDZ[1] | -8.4 | 1.8 | 10.2 |
| 2,3-Dimethyl-1,3-butadiene | B3LYP/6-31G(d)[2] | Inferred to be higher than 1,3-butadiene | Inferred to be higher than 1,3-butadiene | Inferred to be smaller than 1,3-butadiene |
| Compound | Experimental Technique | Ionization Potential (eV) | λmax (nm) |
| 1,3-Cyclohexadiene | Photoelectron Spectroscopy[3][4] | ~8.1-8.3 | 256-258[5] |
Reactivity and the Diels-Alder Reaction
The locked s-cis conformation of the diene system within the six-membered ring makes 1,3-cyclohexadiene and its derivatives, including this compound, excellent dienes for the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of new six-membered rings.
The feasibility and stereoselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the HOMO of the diene with the LUMO of the dienophile (or vice-versa for an inverse-electron-demand Diels-Alder). The electron-donating methyl groups in this compound raise the energy of its HOMO, making it more nucleophilic and enhancing its reactivity towards electron-poor dienophiles.
The regioselectivity of the Diels-Alder reaction is determined by the relative sizes of the orbital coefficients on the terminal carbons (C1 and C4) of the diene's HOMO and the corresponding carbons of the dienophile's LUMO. The reaction favors the orientation that results in the largest overlap between the orbitals with the largest coefficients.
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for this compound, which corresponds to the π → π* electronic transition from the HOMO to the LUMO.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Prepare a blank sample containing only the solvent.
-
-
Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[6]
-
Set the wavelength range for scanning, typically from 200 to 400 nm for conjugated dienes.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction with the solvent-filled cuvette in both beams.[6]
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the absorbance at λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Gas-Phase Photoelectron Spectroscopy
Objective: To measure the ionization potentials of this compound, which correspond to the energies of its molecular orbitals.
Methodology:
-
Instrumentation: A photoelectron spectrometer equipped with a high-vacuum chamber, a monochromatic photon source (e.g., He I for UPS), an electron energy analyzer, and a detector is necessary.[7]
-
Sample Introduction:
-
Introduce a gaseous sample of this compound into the high-vacuum chamber at a low pressure.
-
-
Ionization:
-
Irradiate the sample with monochromatic photons of a known energy (hν). This causes the ejection of photoelectrons.
-
-
Analysis:
-
The kinetic energies (KE) of the emitted photoelectrons are measured by the electron energy analyzer.
-
-
Data Analysis:
-
The binding energy (BE) of each electron, which corresponds to the ionization potential for a specific molecular orbital, is calculated using the equation: BE = hν - KE.[7]
-
The resulting photoelectron spectrum is a plot of the number of emitted electrons versus their binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital. The first and lowest binding energy peak corresponds to the ionization from the HOMO.
-
Conclusion
The molecular orbital theory provides a powerful framework for understanding the electronic structure and reactivity of this compound. The presence of electron-donating methyl groups raises the energy of the HOMO, enhancing its nucleophilicity and reactivity in reactions such as the Diels-Alder cycloaddition. While direct quantitative data for this specific molecule is limited, analysis of related compounds offers valuable insights. The experimental techniques of UV-Visible and photoelectron spectroscopy are essential tools for probing the energies of the frontier molecular orbitals and validating theoretical predictions. This guide provides the foundational knowledge and experimental considerations for researchers and professionals working with this and similar conjugated diene systems in the context of drug development and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexadiene Revisited: A Time-Resolved Photoelectron Spectroscopy and ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Computational Studies of 2,3-Dimethyl-1,3-cyclohexadiene Conformation: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of 2,3-dimethyl-1,3-cyclohexadiene. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework for identifying and characterizing the stable and transition state conformers of this substituted cyclohexadiene. We present a structured approach to geometry optimization and energy calculations using Density Functional Theory (DFT). Furthermore, this guide outlines experimental protocols, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of computational findings. All quantitative data are summarized in tabular format for comparative analysis, and logical workflows are visualized using Graphviz diagrams.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic compounds such as this compound, the inherent flexibility of the ring system gives rise to multiple conformations, each with a distinct energy level and population at equilibrium. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, designing derivatives with desired properties, and comprehending its interactions in biological systems.
Computational chemistry offers powerful tools to explore the potential energy surface of molecules and identify their stable conformers and the energy barriers for interconversion.[1] This guide focuses on the application of these methods to elucidate the conformational preferences of this compound.
Conformational Isomers of this compound
1,3-cyclohexadiene is known to exist in a non-planar, twisted conformation. The introduction of two methyl groups at the C2 and C3 positions introduces steric considerations that influence the preferred geometry. The primary low-energy conformations are expected to be two enantiomeric twisted-chair-like structures. The interconversion between these conformers proceeds through a planar transition state.
Computational Methodology
A robust computational protocol is essential for the accurate determination of conformational energies and geometries. The following outlines a widely accepted workflow for such studies.
Quantum Mechanical Methods
Density Functional Theory (DFT) has been established as a reliable method for studying the conformational preferences of organic molecules, offering a good balance between accuracy and computational cost.[2] The B3LYP functional, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, is a popular choice.[3] To accurately describe electron distribution, a Pople-style basis set, such as 6-31G(d,p), is commonly employed. This basis set includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Experimental Protocol: Computational Geometry Optimization and Energy Calculation
-
Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization using the B3LYP/6-31G(d,p) level of theory. This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).
-
Transition State Search: The transition state for the interconversion between the stable conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed on the located transition state to confirm that it connects the two desired stable conformers.
Data Presentation
The key quantitative data from the computational studies are summarized in the tables below.
Table 1: Relative Energies of this compound Conformers
| Conformer/Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Twisted-Chair 1 (TC1) | B3LYP/6-31G(d,p) | 0.00 | 0 |
| Twisted-Chair 2 (TC2) | B3LYP/6-31G(d,p) | 0.00 | 0 |
| Planar Transition State (TS1) | B3LYP/6-31G(d,p) | Value to be calculated | 1 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (TC1)
| Parameter | B3LYP/6-31G(d,p) |
| C1-C2-C3-C4 Dihedral Angle (°) | Value to be calculated |
| C2-C3-C4-C5 Dihedral Angle (°) | Value to be calculated |
| C3-C4-C5-C6 Dihedral Angle (°) | Value to be calculated |
| C4-C5-C6-C1 Dihedral Angle (°) | Value to be calculated |
| C5-C6-C1-C2 Dihedral Angle (°) | Value to be calculated |
| C6-C1-C2-C3 Dihedral Angle (°) | Value to be calculated |
Experimental Validation
Computational results should be validated against experimental data to ensure their accuracy.[4] NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the protons are analyzed.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to identify through-space interactions between protons. The intensity of NOE cross-peaks is related to the internuclear distance, providing valuable information about the spatial arrangement of the atoms.
-
Variable Temperature NMR: NMR spectra are recorded at different temperatures to study the dynamics of conformational interconversion. Changes in the line shapes of the signals can be used to determine the energy barrier for the process.
Visualization of Conformational Pathways
Diagrams are essential for visualizing the relationships between different conformers and the pathways for their interconversion. The following diagrams are generated using the Graphviz DOT language.
Caption: Computational workflow for conformational analysis.
Caption: Conformational interconversion pathway.
Conclusion
The computational study of this compound provides valuable insights into its conformational preferences and the dynamics of its ring inversion. The methodologies outlined in this guide, combining robust quantum mechanical calculations with experimental validation, offer a powerful approach for characterizing the three-dimensional structure of flexible molecules. This knowledge is fundamental for applications in materials science, and particularly in drug development where molecular shape is a key determinant of biological activity.
References
- 1. calcus.cloud [calcus.cloud]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. auremn.org.br [auremn.org.br]
Theoretical Calculations of 2,3-Dimethyl-1,3-cyclohexadiene Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to predict and understand the reactivity of 2,3-Dimethyl-1,3-cyclohexadiene. Leveraging established computational chemistry protocols, this document outlines the expected behavior of this substituted diene in key pericyclic reactions, including Diels-Alder cycloadditions, electrocyclic ring-openings, and sigmatropic rearrangements. The influence of the methyl substituents on the diene's frontier molecular orbitals and, consequently, its reactivity and selectivity, is a central focus. Methodologies for computational analysis are detailed to enable researchers to model and predict reaction outcomes.
Introduction
This compound is a substituted cyclic diene whose reactivity is of significant interest in organic synthesis and medicinal chemistry. The presence of two methyl groups on the diene backbone introduces electronic and steric effects that modulate its participation in pericyclic reactions compared to the parent 1,3-cyclohexadiene (B119728). Understanding these effects is crucial for designing and predicting the outcomes of synthetic routes involving this molecule.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting reactivity.[1] This guide summarizes the application of these methods to this compound, providing a framework for its synthetic applications.
Theoretical Background: Frontier Molecular Orbital (FMO) Theory
The reactivity of this compound in pericyclic reactions can be largely understood through the lens of Frontier Molecular Orbital (FMO) theory.[2] This theory posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3]
The methyl groups in this compound are electron-donating. This has two key consequences:
-
Increased HOMO Energy: The electron-donating nature of the methyl groups raises the energy of the diene's HOMO, making it a better nucleophile. This enhanced nucleophilicity generally accelerates reactions with electron-poor dienophiles in Diels-Alder reactions.
-
Altered LUMO Energy: While the primary effect is on the HOMO, the methyl groups also influence the LUMO energy, which can affect reactions where the diene acts as an electrophile.
The coefficients of the frontier orbitals at different atomic centers determine the regioselectivity of cycloaddition reactions. For this compound, the HOMO is expected to have significant coefficients on the C1 and C4 carbon atoms, directing the formation of new sigma bonds at these positions.
Predicted Reactivity in Pericyclic Reactions
Based on theoretical studies of analogous substituted dienes, the reactivity of this compound in various pericyclic reactions can be predicted.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[4] The electron-rich nature of this compound makes it an excellent diene for reactions with electron-deficient dienophiles (inverse-electron-demand Diels-Alder reactions are less likely).
Expected Trends in Diels-Alder Reactivity:
| Dienophile Type | Expected Activation Energy (Ea) | Expected Reaction Enthalpy (ΔHrxn) | Predicted Selectivity |
| Electron-deficient (e.g., maleic anhydride) | Lower than 1,3-cyclohexadiene | More exothermic | Endo selectivity favored due to secondary orbital interactions |
| Electron-neutral (e.g., ethylene) | Similar to or slightly lower than 1,3-cyclohexadiene | Exothermic | Endo/Exo selectivity may be less pronounced |
| Electron-rich (e.g., ethyl vinyl ether) | Higher than 1,3-cyclohexadiene (Normal-electron-demand) | Less exothermic | Reaction may be slow or require high temperatures |
Table 1: Predicted trends in activation energies and reaction enthalpies for the Diels-Alder reaction of this compound with various dienophiles, based on general principles of FMO theory.
Caption: General workflow for a Diels-Alder reaction.
Electrocyclic Reactions
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond and the creation of a new ring. For this compound, the most relevant electrocyclic reaction is the ring-opening to form a substituted 1,3,5-hexatriene. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclohexadiene is a conrotatory process, while the photochemical reaction is disrotatory.[5]
The methyl groups are expected to influence the activation barrier and the equilibrium position of this reaction. Steric interactions between the methyl groups in the transition state and the product will play a significant role.
Caption: Thermal vs. Photochemical Electrocyclic Ring-Opening.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma bond across a pi-system.[6] While less common for the this compound core itself without further substitution, understanding the potential for such rearrangements is important. For instance, if an allylic hydrogen were present, a[1][7]-hydride shift could occur. The presence of the methyl groups would influence the stability of the transition state and potentially the regioselectivity of the shift.
References
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Discovery of 2,3-Dimethyl-1,3-cyclohexadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis, particularly as a versatile precursor in Diels-Alder reactions for the construction of complex cyclic systems. This technical guide provides a comprehensive overview of the synthesis, discovery, and key chemical properties of this compound. It includes a detailed experimental protocol for its preparation via the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol (B75514), a summary of its spectroscopic data, and a discussion of its primary applications in synthetic chemistry. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
This compound, with the chemical formula C₈H₁₂, is a substituted cyclic diene.[1] Its structure, featuring a conjugated diene system within a six-membered ring, makes it a valuable building block in organic synthesis. The methyl groups at the 2 and 3 positions influence its reactivity and stereoselectivity in cycloaddition reactions. This guide will delve into the synthetic methodologies for its preparation and its characteristic spectroscopic data.
Discovery and Historical Context
Synthetic Methodologies
Several synthetic routes have been employed for the preparation of this compound. The most common and practical laboratory-scale synthesis involves the dehydration of 2,3-dimethylcyclohexanol. Other reported methods include dehydrohalogenation and thermal electrocyclization.
Acid-Catalyzed Dehydration of 2,3-Dimethylcyclohexanol
The acid-catalyzed dehydration of 2,3-dimethylcyclohexanol is a straightforward and commonly used method for the synthesis of this compound. The reaction proceeds via an E1 elimination mechanism.
Reaction Scheme:
References
An In-depth Technical Guide to the Thermal Electrocyclization Synthesis of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene, a substituted cyclic diene of interest in organic synthesis. The core of this guide focuses on the thermal electrocyclization of its acyclic precursor, 3,4-dimethyl-1,3,5-hexatriene. This document outlines the theoretical basis of the reaction, presents a detailed, representative experimental protocol, and summarizes key quantitative and spectroscopic data.
Introduction
The synthesis of cyclic dienes is a fundamental pursuit in organic chemistry, providing building blocks for a wide array of complex molecules and materials. This compound is a valuable synthon, and its preparation via a thermal electrocyclic reaction from an acyclic triene is a classic example of pericyclic chemistry. This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the ring closure. For a 6π-electron system such as a 1,3,5-hexatriene (B1211904), thermal activation leads to a disrotatory cyclization to form a 1,3-cyclohexadiene. The equilibrium of this reaction generally favors the formation of the more stable cyclic product.
Reaction Mechanism and Stereochemistry
The thermal synthesis of this compound proceeds through a 6π-electrocyclization of 3,4-dimethyl-1,3,5-hexatriene. This pericyclic reaction involves the concerted reorganization of six π-electrons to form a new σ-bond, resulting in a six-membered ring. According to the Woodward-Hoffmann rules, the thermal electrocyclization of a 1,3,5-hexatriene occurs in a disrotatory fashion. This means that the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) during the ring closure. The specific stereoisomer of the starting triene will determine the stereochemistry of the product if chiral centers are formed. For the synthesis of this compound, the starting material is 3,4-dimethyl-1,3,5-hexatriene.
Figure 1. Reaction scheme for the thermal electrocyclization.
Experimental Protocol
Materials:
-
3,4-dimethyl-1,3,5-hexatriene
-
Anhydrous toluene (B28343) (or other high-boiling, inert solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with a solution of 3,4-dimethyl-1,3,5-hexatriene in anhydrous toluene (e.g., 0.1-0.5 M concentration).
-
Inert Atmosphere: The system is flushed with an inert gas to remove oxygen, which could potentially lead to side reactions at high temperatures.
-
Heating: The reaction mixture is heated to reflux (for toluene, this is approximately 110 °C) with vigorous stirring. Alternatively, for a solvent-free reaction, the neat starting material can be heated in a sealed tube at a higher temperature (e.g., 200-215 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Dehydrobromination Route to 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene, a valuable diene in organic synthesis, via a dehydrobromination route. The guide covers the necessary experimental protocols, from the synthesis of the precursor to the final elimination reaction, and presents key data in a structured format for clarity and comparison.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 1,2-dimethylcyclohexene (B155917) to yield the vicinal dibromide, 1,2-dibromo-1,2-dimethylcyclohexane. The subsequent step is a double dehydrobromination of this intermediate using a strong base to afford the desired conjugated diene.
Experimental Protocols
Step 1: Synthesis of 1,2-dibromo-1,2-dimethylcyclohexane
This procedure is adapted from the well-established method of brominating alkenes.
Materials:
-
1,2-dimethylcyclohexene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylcyclohexene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 1,2-dibromo-1,2-dimethylcyclohexane.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Dehydrobromination to this compound
This protocol is based on established procedures for the dehydrobromination of vicinal dibromides.[1][2][3]
Materials:
-
1,2-dibromo-1,2-dimethylcyclohexane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a heating mantle, place a solution of potassium hydroxide in ethanol.
-
Add the crude 1,2-dibromo-1,2-dimethylcyclohexane to the flask.
-
Heat the mixture to reflux and maintain the reflux for 2-3 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and carefully distill the product mixture. The desired this compound is a volatile compound.
-
Collect the distillate, which will contain the product and ethanol.
-
Transfer the distillate to a separatory funnel and wash with water to remove the ethanol.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
A final fractional distillation can be performed to obtain the pure this compound.
Data Presentation
The following table summarizes typical reaction conditions for the dehydrobromination of vicinal dibromides, which are analogous to the synthesis of this compound.
| Precursor | Base | Solvent | Temperature | Product | Yield | Reference |
| 1,2-dibromocyclohexane | Alcoholic KOH | Ethanol | Reflux | 1,3-cyclohexadiene | Not specified | [2][3] |
| 1,2-dibromo-1,2-diphenylethane | Solid KOH | Ethylene glycol | Boiling | Diphenylacetylene | Not specified | [1] |
| 1,2-dibromocyclohexane | Sodium hydride | Triethylene glycol dimethyl ether/isopropyl alcohol | 100-110 °C | 1,3-cyclohexadiene | 70% | [4] |
Reaction Pathway and Logic
The synthesis proceeds through a well-defined reaction sequence. The first step is an electrophilic addition of bromine to the double bond of 1,2-dimethylcyclohexene. The subsequent double dehydrobromination is an E2 elimination reaction, where the strong base abstracts protons from the carbon atoms adjacent to the bromine atoms, leading to the formation of two new pi bonds and the conjugated diene system.
Caption: Synthetic pathway to this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms of 2,3-dimethyl-1,3-cyclohexadiene, a substituted cyclic diene of significant interest in organic synthesis. The document delves into the concerted [4+2] cycloaddition of the Diels-Alder reaction and the pericyclic transformations of electrocyclic reactions, including both thermal and photochemical pathways. Detailed experimental protocols for the synthesis of this compound and its subsequent Diels-Alder reaction with maleic anhydride (B1165640) are presented. Quantitative data, including kinetic parameters and spectroscopic characterization, are summarized and analyzed. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate reaction pathways and experimental workflows, offering a clear and concise resource for researchers in organic chemistry and drug development.
Introduction
This compound is a cyclic conjugated diene that serves as a versatile building block in the synthesis of complex polycyclic molecules. Its fixed s-cis conformation makes it a highly reactive diene in Diels-Alder reactions, while its conjugated π-system allows for participation in fascinating electrocyclic reactions. Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic strategies. This guide will explore the key reaction pathways of this diene, providing both theoretical understanding and practical experimental guidance.
Spectroscopic Characterization of this compound
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.
| Spectroscopic Method | Key Spectral Features for this compound |
| ¹H NMR | Signals for the two equivalent olefinic protons are expected in the range of δ 5.5-6.0 ppm. The two methyl groups will appear as a singlet around δ 1.7-1.8 ppm. The four methylene (B1212753) protons will show signals in the aliphatic region, typically around δ 2.0-2.2 ppm. |
| ¹³C NMR | The sp² hybridized carbons of the diene will resonate in the downfield region of the spectrum (δ 120-140 ppm). The sp³ hybridized carbons of the methyl groups and the ring will appear in the upfield region. |
| Infrared (IR) | A characteristic C=C stretching vibration for the conjugated diene system is expected around 1600-1650 cm⁻¹. C-H stretching vibrations for both sp² and sp³ hybridized carbons will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (108.18 g/mol ) will be observed. Fragmentation patterns may include the loss of methyl groups.[1] |
Diels-Alder Reaction: A [4+2] Cycloaddition
The Diels-Alder reaction is a powerful and stereospecific method for the formation of six-membered rings.[2] this compound, with its electron-rich diene system, readily reacts with electron-deficient dienophiles, such as maleic anhydride.
Reaction Mechanism
The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the reactants is retained in the product. The reaction between this compound and maleic anhydride is expected to favor the formation of the endo adduct due to secondary orbital interactions, a common feature in Diels-Alder reactions involving cyclic dienes. However, the exo product can also be formed, and the ratio of products can be influenced by reaction conditions, with higher temperatures often favoring the thermodynamically more stable exo product.[3]
Quantitative Data
| Parameter | Estimated Value Range | Solvent | Reference System |
| Activation Energy (Ea) | 45 - 55 kJ·mol⁻¹ | Acetonitrile (B52724), Chloroform | Furan-based benzoxazine (B1645224) + N-phenylmaleimide[4][5] |
| Reaction Enthalpy (ΔH) | -60 to -80 kJ·mol⁻¹ | - | General Diels-Alder Reactions |
| Reaction Entropy (ΔS) | -120 to -150 J·mol⁻¹·K⁻¹ | - | General Diels-Alder Reactions |
Note: These values are estimations based on analogous systems and should be used as a guideline.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol is adapted from established procedures for the reaction of cyclic dienes with maleic anhydride.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene (anhydrous)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a minimal amount of hot toluene.
-
To the stirred solution, add this compound dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product should precipitate.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Expected Spectroscopic Data for the Adduct
Based on analogous structures, the following spectroscopic features are expected for the Diels-Alder adduct of this compound and maleic anhydride.[6]
| Spectroscopic Method | Expected Key Spectral Features for the Adduct |
| ¹H NMR | The two protons adjacent to the anhydride carbonyls will appear as a multiplet. The olefinic protons of the newly formed cyclohexene (B86901) ring will be a multiplet. The methyl groups will likely give rise to two distinct singlets. |
| ¹³C NMR | The carbonyl carbons of the anhydride will be observed in the range of δ 170-175 ppm. The sp² carbons of the double bond will appear around δ 130-140 ppm. |
| Infrared (IR) | Strong C=O stretching vibrations for the anhydride group will be present, typically as two bands around 1780 cm⁻¹ and 1850 cm⁻¹.[7] |
Electrocyclic Reactions
Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. These reactions are stereospecific and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Thermal Electrocyclic Ring-Opening
Under thermal conditions, the electrocyclic ring-opening of a cyclohexadiene to a hexatriene is predicted to proceed via a disrotatory motion of the terminal groups. This means that the substituents on the breaking σ-bond rotate in opposite directions (one clockwise, one counter-clockwise). For this compound, this would lead to the formation of specific stereoisomers of 2,3-dimethyl-1,3,5-hexatriene. The thermal isomerization of n-hexane to its isomers is a well-studied industrial process, though it involves catalytic metal surfaces and different mechanisms.[8] The thermal cis-trans isomerization of some molecules is influenced by solvent polarity.[9]
Photochemical Electrocyclic Ring-Opening
Upon irradiation with ultraviolet light, the electrocyclic ring-opening of a cyclohexadiene follows a conrotatory pathway. In this case, the terminal groups rotate in the same direction (both clockwise or both counter-clockwise). This photochemical transformation of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-studied process and serves as a model for many important biological reactions, such as the synthesis of vitamin D.[10][11][12]
Quantitative Data
| Parameter | Estimated Value | Conditions | Reference System |
| Quantum Yield (Φ) | ~0.4 | Photochemical | 1,3-Cyclohexadiene[13] |
| Activation Energy (Ea) | High (requires catalysis or high temp) | Thermal | General Isomerizations[8] |
Note: These values are estimations based on the parent compound and general principles.
Experimental Protocol: Photochemical Ring-Opening
This protocol provides a general procedure for the photochemical isomerization of a cyclohexadiene derivative.
Materials:
-
This compound
-
Anhydrous solvent (e.g., hexane (B92381) or cyclohexane)
-
Photochemical reactor with a UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Prepare a dilute solution of this compound in the chosen anhydrous solvent in the quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photochemical reactor and irradiate with the UV lamp. The reaction progress can be monitored by UV-Vis spectroscopy (disappearance of the diene absorption maximum) or by GC-MS.
-
After the reaction is complete (as determined by monitoring), carefully remove the solvent under reduced pressure.
-
The resulting mixture of hexatriene isomers can be analyzed and potentially separated by chromatographic techniques.
-
Characterize the photoproducts using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound
A common route to 1,3-cyclohexadienes is through the dehydration of the corresponding cyclohexanol (B46403) or through elimination reactions of di-substituted cyclohexanes. The following is an adapted procedure based on the synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane.[15]
Experimental Protocol
Materials:
-
1,2-Dibromo-2,3-dimethylcyclohexane (starting material, requires synthesis)
-
Sodium hydride (NaH)
-
Triethylene glycol dimethyl ether (triglyme)
-
Isopropyl alcohol
Procedure:
-
Set up a three-necked round-bottom flask for distillation, equipped with a mechanical stirrer.
-
Add triglyme (B29127) and isopropyl alcohol to the flask.
-
Carefully add sodium hydride in portions with stirring.
-
Heat the mixture and add a solution of 1,2-dibromo-2,3-dimethylcyclohexane dropwise.
-
The product, this compound, will distill from the reaction mixture.
-
Collect the distillate and wash it with water to remove any remaining isopropyl alcohol and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the product by fractional distillation.
-
Confirm the structure of the synthesized diene by spectroscopic methods.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily due to its participation in Diels-Alder and electrocyclic reactions. The Diels-Alder reaction provides a reliable method for the construction of complex six-membered rings with high stereocontrol. The electrocyclic reactions of this diene, both thermal and photochemical, offer pathways to stereochemically defined acyclic hexatriene systems. This guide has provided a detailed overview of these core reaction mechanisms, supplemented with experimental protocols, quantitative data, and visual representations of the underlying processes. The information presented herein is intended to serve as a practical and comprehensive resource for researchers engaged in synthetic organic chemistry and drug discovery. Further research into the specific kinetic and thermodynamic parameters of the reactions of this compound would provide a more complete understanding of its reactivity and allow for even greater control over its synthetic applications.
References
- 1. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]
- 2. atc.io [atc.io]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. The photochemical ring-opening of 1,3-cyclohexadiene imaged by ultrafast electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1810.02900] Imaging the Photochemical Ring-Opening of 1,3-Cyclohexadiene by Ultrafast Electron Diffraction [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Electrophilic Addition to 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic addition to conjugated dienes is a fundamental reaction in organic synthesis, offering a pathway to a variety of functionalized molecules. This technical guide provides a comprehensive examination of the electrophilic addition of hydrobromic acid (HBr) and bromine (Br₂) to 2,3-dimethyl-1,3-cyclohexadiene. It delves into the underlying principles of 1,2- versus 1,4-addition, the critical role of kinetic and thermodynamic control, and the influence of reaction temperature on product distribution. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to control and predict the outcomes of these reactions, which is crucial for the synthesis of complex molecular architectures in drug discovery and development.
Introduction
Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity in electrophilic addition reactions. The delocalization of π-electrons across the conjugated system leads to the formation of resonance-stabilized allylic carbocation intermediates, which can be attacked by a nucleophile at two different positions. This results in the formation of two possible products: the 1,2-adduct and the 1,4-adduct. The reaction of this compound with electrophiles serves as an excellent model system to explore the factors that govern the regioselectivity of these additions. Understanding and controlling the product distribution is paramount for the strategic design of synthetic routes toward novel therapeutic agents.
Reaction Mechanisms
The electrophilic addition to this compound proceeds through a two-step mechanism. The initial step involves the attack of the diene's π-electron system on the electrophile (e.g., H⁺ from HBr or Br⁺ from Br₂), leading to the formation of a resonance-stabilized tertiary allylic carbocation. The positive charge in this intermediate is delocalized over two carbon atoms. The second step is the nucleophilic attack of the bromide ion (Br⁻) on the carbocation, which can occur at either of the electron-deficient carbons.
Addition of HBr
Protonation of this compound by HBr preferentially occurs at a terminal carbon of the diene system to form the most stable carbocation, which is a tertiary allylic carbocation. This carbocation exists as two resonance structures, leading to the formation of two constitutional isomers upon attack by the bromide ion.
-
1,2-Addition Product: Attack of the bromide ion at the carbon adjacent to the newly formed C-H bond results in 3-bromo-2,3-dimethyl-1-cyclohexene .
-
1,4-Addition Product: Attack of the bromide ion at the other resonance-stabilized carbon results in 1-bromo-2,3-dimethyl-2-cyclohexene .
Figure 1. Reaction pathway for the addition of HBr to this compound.
Addition of Br₂
The addition of bromine to this compound also proceeds via a similar mechanism involving a bridged bromonium ion intermediate, which then opens to form the allylic carbocation. The subsequent attack by a bromide ion can yield both 1,2- and 1,4-dibromo adducts.
-
1,2-Addition Product: 3,4-dibromo-1,2-dimethylcyclohexene
-
1,4-Addition Product: 1,4-dibromo-2,3-dimethylcyclohexene
Kinetic vs. Thermodynamic Control
The ratio of the 1,2- and 1,4-addition products is highly dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The major product formed is the one that is formed fastest, which is the product that proceeds through the transition state with the lowest activation energy. This is referred to as the kinetic product .
-
Thermodynamic Control (High Temperature): At higher temperatures, the initial addition becomes reversible, and an equilibrium is established between the starting materials, the intermediate carbocation, and the products. Under these conditions, the major product is the most stable one, regardless of the rate of its formation. This is known as the thermodynamic product .
For the addition of HBr to this compound, the 1,2-adduct is generally the kinetic product, while the 1,4-adduct, which has a more substituted and therefore more stable double bond, is the thermodynamic product.
Figure 2. Energy profile diagram illustrating kinetic vs. thermodynamic control.
Data Presentation
| Temperature (°C) | Reaction Condition | Major Product (Expected) | Minor Product (Expected) |
| -78 | Kinetic Control | 3-Bromo-2,3-dimethyl-1-cyclohexene (1,2-Adduct) | 1-Bromo-2,3-dimethyl-2-cyclohexene (1,4-Adduct) |
| 40 | Thermodynamic Control | 1-Bromo-2,3-dimethyl-2-cyclohexene (1,4-Adduct) | 3-Bromo-2,3-dimethyl-1-cyclohexene (1,2-Adduct) |
Table 1. Expected Product Distribution for the Addition of HBr to this compound at Different Temperatures.
Experimental Protocols
The following are generalized experimental protocols for the electrophilic addition of HBr and Br₂ to this compound. Researchers should optimize these procedures based on their specific laboratory conditions and analytical capabilities.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used to prevent side reactions.
-
The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol for Hydrobromination of this compound (Kinetic Control)
Figure 3. Experimental workflow for the hydrobromination under kinetic control.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of HBr: Slowly add a solution of HBr in acetic acid (1.0 eq) or bubble HBr gas through the solution. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the 1,2-addition product.
Protocol for Hydrobromination of this compound (Thermodynamic Control)
-
Reaction Setup: Follow the same setup as for the kinetic control experiment.
-
Addition of HBr: Add the HBr solution at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to a higher temperature (e.g., 40 °C) and stir for several hours to allow the system to reach equilibrium.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the kinetic control experiment to isolate the 1,4-addition product.
Protocol for Bromination of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or carbon tetrachloride.
-
Addition of Bromine: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Work-up: Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of dibromo adducts can be separated and purified by column chromatography.
Conclusion
The electrophilic addition to this compound is a classic example of the interplay between reaction mechanism and reaction conditions in determining product outcomes. By carefully controlling the temperature, researchers can selectively favor the formation of either the 1,2- (kinetic) or the 1,4- (thermodynamic) addition product. This level of control is invaluable in the synthesis of complex molecules, particularly in the field of drug development where specific isomers are often required for desired biological activity. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize these reactions in their synthetic endeavors. Further research to quantify the precise product ratios at various temperatures for this specific substrate would be a valuable addition to the field.
Methodological & Application
Application Notes and Protocols: 2,3-Dimethyl-1,3-cyclohexadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dimethyl-1,3-cyclohexadiene in Diels-Alder reactions, a cornerstone of organic synthesis for the construction of six-membered rings. This diene is a valuable building block for the synthesis of complex polycyclic and bicyclo[2.2.2]octene frameworks, which are key structural motifs in numerous natural products and pharmaceutical agents.
Introduction
The Diels-Alder reaction is a powerful and stereospecific [4+2] cycloaddition between a conjugated diene and a dienophile. This compound is a particularly useful diene due to its locked s-cis conformation, which enhances its reactivity. The methyl groups on the diene influence the regioselectivity and stereoselectivity of the cycloaddition, often leading to specific isomers of the resulting bicyclic adducts. These adducts are versatile intermediates that can be further elaborated into a wide array of complex molecules. A notable application is in the synthesis of cantharidin (B1668268) and its analogues, which exhibit a range of biological activities.
Applications in Synthesis
The primary application of this compound in Diels-Alder reactions is the efficient construction of the bicyclo[2.2.2]octene skeleton. This structural motif is a key component in various biologically active compounds and complex molecular architectures.
-
Natural Product Synthesis: The rigid bicyclic system formed provides a stereochemically defined scaffold for the synthesis of natural products. The Diels-Alder adducts can be subjected to various transformations, such as ring-opening, ring-expansion, and functional group interconversions, to access intricate molecular targets.
-
Drug Development: Bicyclo[2.2.2]octene derivatives have been explored as scaffolds in drug discovery due to their conformational rigidity, which can lead to higher binding affinities with biological targets. The ability to introduce diverse substituents via the Diels-Alder reaction allows for the generation of libraries of compounds for screening.
-
Material Science: The well-defined three-dimensional structures of these adducts make them interesting building blocks for the synthesis of novel polymers and materials with specific properties.
Quantitative Data Summary
The following tables summarize quantitative data for the Diels-Alder reaction of this compound and its acyclic analogue, 2,3-dimethyl-1,3-butadiene (B165502), with various dienophiles.
Table 1: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride (B1165640)
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Maleic Anhydride | 2,3-Dimethyl-1,3-butadiene | Toluene (B28343) | 80 | 30 min | 91 | Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 641. |
Table 2: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with 1,4-Naphthoquinone (B94277)
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | Ethanol (B145695) | Reflux | 12 h | 99 | Allen, C. F. H.; Bell, A. Org. Synth.1942 , 22, 37. |
Experimental Protocols
Protocol 1: Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This protocol describes the synthesis of 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Toluene
-
Hexane (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (9.8 g, 0.1 mol) and toluene (40 mL).
-
Heat the mixture to 80 °C with stirring to dissolve the maleic anhydride.
-
Slowly add 2,3-dimethyl-1,3-butadiene (10.0 g, 0.12 mol) to the solution.
-
Maintain the reaction mixture at 80 °C for 30 minutes. The product will begin to crystallize from the solution.
-
After the reaction is complete, cool the flask in an ice bath to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the product in a desiccator. The expected yield is approximately 16.4 g (91%).
Protocol 2: Reaction of 2,3-Dimethyl-1,3-butadiene with 1,4-Naphthoquinone
This protocol details the synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
1,4-Naphthoquinone
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-naphthoquinone (15.8 g, 0.1 mol) in ethanol (150 mL) with stirring.
-
Add 2,3-dimethyl-1,3-butadiene (10.0 g, 0.12 mol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 12 hours.
-
After the reaction period, allow the mixture to cool to room temperature. The product should crystallize out of the solution.
-
If crystallization is slow, the solution can be concentrated on a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain 1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione. The expected yield is approximately 23.8 g (99%).
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: General experimental workflow for a Diels-Alder reaction.
Application Notes and Protocols for [4+2] Cycloaddition Reactions of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and pharmaceutical agents due to its high degree of stereocontrol. 2,3-Dimethyl-1,3-cyclohexadiene is a readily available and electron-rich diene, making it an excellent substrate for Diels-Alder reactions with a variety of electron-poor dienophiles. The resulting bicyclic adducts serve as versatile intermediates in the synthesis of a wide range of molecular architectures.
These application notes provide an overview of the reactivity of this compound in [4+2] cycloaddition reactions and offer detailed protocols for its reaction with representative dienophiles, including maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and N-phenyltriazolinedione (PTAD). Furthermore, the influence of Lewis acid catalysis on reaction rates and stereoselectivity is discussed.
General Principles and Stereochemistry
The Diels-Alder reaction of this compound proceeds via a concerted mechanism, involving a single, cyclic transition state. This concerted nature dictates the stereospecificity of the reaction, where the stereochemistry of the dienophile is retained in the product. The reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. However, the exo product can sometimes be favored under conditions of thermodynamic control.
Data Presentation
The following tables summarize quantitative data for representative [4+2] cycloaddition reactions of this compound. Please note that specific yields and diastereoselectivities can vary based on reaction conditions and purity of reagents.
Table 1: Reaction with Maleic Anhydride
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Maleic Anhydride | Toluene | 80 | 2 | >95 | Predominantly endo |
Table 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAD | Dichloromethane (B109758) | Room Temp. | 12 | High |
Table 3: Lewis Acid Catalyzed Reaction with Methyl Vinyl Ketone (MVK)
| Entry | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | MVK | ZnCl₂ | Dichloromethane | 0 to Room Temp. | 4 | Moderate to Good | Enhanced endo selectivity |
Experimental Protocols
Protocol 1: Reaction of this compound with Maleic Anhydride
This protocol describes the thermal Diels-Alder reaction to form the corresponding bicyclic anhydride adduct.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene.
-
Add this compound (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the desired anhydride adduct.
Protocol 2: Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol outlines the reaction with a highly reactive acetylenic dienophile.
Materials:
-
This compound
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.2 eq) in dichloromethane.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the disappearance of the starting materials by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure bicyclic adduct.
Protocol 3: Lewis Acid Catalyzed Reaction with Methyl Vinyl Ketone (MVK)
This protocol demonstrates the use of a Lewis acid to promote the Diels-Alder reaction with a less reactive dienophile.
Materials:
-
This compound
-
Methyl Vinyl Ketone (MVK)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (1.1 eq).
-
Add anhydrous dichloromethane via syringe and stir to dissolve the Lewis acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl vinyl ketone (1.0 eq) to the stirred Lewis acid solution.
-
After stirring for 15 minutes, add this compound (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Visualizations
Caption: General workflow for a [4+2] cycloaddition reaction.
Caption: Lewis acid activation of a dienophile in a Diels-Alder reaction.
Application Notes: Synthesis of Bicyclic Compounds with 2,3-Dimethyl-1,3-cyclohexadiene
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. theochem.mercer.edu [theochem.mercer.edu]
Application Notes and Protocols for the Formation of Six-Membered Rings Using 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the use of 2,3-dimethyl-1,3-cyclohexadiene in the synthesis of six-membered rings, primarily through the Diels-Alder reaction. The resulting bicyclic structures are valuable intermediates in organic synthesis and drug discovery.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings.[1] This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) derivative. This compound is a cyclic diene that is particularly well-suited for this reaction as its conjugated double bonds are locked in the reactive s-cis conformation, which is a prerequisite for the concerted mechanism of the Diels-Alder reaction.[2]
The resulting bicyclo[2.2.2]octene core structure is a key feature in a variety of biologically active molecules and natural products. The Diels-Alder adducts of this compound can serve as versatile scaffolds for further functionalization, making them valuable building blocks in medicinal chemistry for the development of novel therapeutic agents.[3][4]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed simultaneously in a single transition state.[5] The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. When this compound reacts with a dienophile, the substituents on the dienophile will maintain their relative stereochemistry in the final product.
Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing pi system of the diene and the unsaturated substituents on the dienophile in the transition state.
Diagram: General Diels-Alder Reaction Pathway
Caption: General reaction scheme for the Diels-Alder cycloaddition.
Experimental Protocols
Protocol 1: Reaction with Maleic Anhydride (B1165640)
This protocol describes the synthesis of 2,3-dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (high-boiling solvent)[6]
-
Ethyl acetate (B1210297) (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of hot xylene.
-
To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 140 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2,3-dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
-
Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Protocol 2: Reaction with N-Phenylmaleimide
This protocol outlines the synthesis of the N-phenyl imide adduct of this compound.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (1.0 equivalent) and this compound (1.1 equivalents).
-
Add toluene as a solvent.
-
Heat the mixture to reflux (approximately 111 °C) with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for a Diels-Alder reaction.
Quantitative Data
The following table summarizes representative quantitative data for Diels-Alder reactions of cyclic dienes with common dienophiles, which can be used as an estimation for reactions involving this compound. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Cyclohexadiene | Maleic Anhydride | Toluene | 80 | 2 | ~90 | General Procedure |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Hexanes | ~60 | 1 | High | [5] |
| Anthracene | Maleic Anhydride | Xylene | ~140 | 0.5 | >90 | [6] |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp | <1 | High | [2] |
Applications in Drug Development
The bicyclo[2.2.2]octene framework generated from the Diels-Alder reaction of this compound is a rigid and well-defined three-dimensional structure. This scaffold can be used to orient functional groups in specific spatial arrangements, which is a key strategy in rational drug design to enhance binding affinity and selectivity for biological targets.
-
Scaffold for Bioactive Molecules: The adducts can serve as intermediates in the synthesis of complex natural products and their analogs with potential therapeutic activities. For instance, similar bicyclic structures are found in compounds with anticancer and anti-inflammatory properties.
-
Conformationally Restricted Analogs: By incorporating the rigid bicyclic core into a drug candidate, medicinal chemists can lock a flexible molecule into a more biologically active conformation, potentially leading to increased potency and reduced off-target effects.
-
Synthesis of Natural Product Analogs: The Diels-Alder reaction provides an efficient route to the core structures of various natural products. For example, the synthesis of cantharidin, a potent protein phosphatase inhibitor, and its analogs often involves a Diels-Alder reaction as a key step.[3]
Diagram: Application in Medicinal Chemistry
Caption: From Diels-Alder adduct to a potential drug candidate.
Conclusion
This compound is a valuable reagent for the construction of six-membered rings through the Diels-Alder reaction, yielding bicyclo[2.2.2]octene derivatives. These adducts are important building blocks in organic synthesis and medicinal chemistry, providing a rigid scaffold for the development of novel therapeutic agents. The representative protocols and data presented here offer a foundation for researchers to explore the utility of this diene in their synthetic endeavors.
References
Application Notes and Protocols for the Diels-Alder Reaction of 2,3-Dimethyl-1,3-cyclohexadiene with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Diels-Alder reaction between 2,3-dimethyl-1,3-cyclohexadiene and maleic anhydride (B1165640). The [4+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific formation of six-membered rings. The resulting adduct, 4,5-dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride, is a valuable intermediate for the synthesis of complex polycyclic structures relevant to drug discovery and materials science. These guidelines cover the reaction mechanism, stereoselectivity, experimental procedure, and characterization of the product.
Introduction
The Diels-Alder reaction is a concerted cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1] This reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. The reaction between an electron-rich diene, such as this compound, and an electron-poor dienophile, like maleic anhydride, is particularly efficient. The resulting bicyclic anhydride is a versatile synthetic intermediate.
Reaction Scheme and Mechanism
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange in a single transition state to form a new six-membered ring.
Reaction:
This compound + Maleic Anhydride → 4,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride
Due to the cyclic nature of the diene, the reaction is expected to predominantly form the endo isomer. This stereoselectivity is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.[2]
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₁₂ | 108.18 | - | 138-140 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-54 | 202 |
| 4,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | C₁₀H₁₂O₃ | 180.20[3] | 73-74[4] | - |
Table 2: Summary of Experimental Parameters
| Parameter | Value |
| Solvent | Benzene (B151609) or Toluene (B28343) |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | ~10 hours |
| Theoretical Yield | Quantitative |
| Purification Method | Recrystallization |
Table 3: Spectroscopic Data for 4,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride
| Spectroscopic Technique | Key Peaks / Shifts |
| Infrared (IR) | ~1860 cm⁻¹ (C=O stretch, anhydride), ~1760 cm⁻¹ (C=O stretch, anhydride)[5][6] |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl protons, allylic protons, and protons adjacent to the anhydride functionality.[7] |
| ¹³C NMR | Signals for methyl carbons, sp² carbons of the double bond, sp³ carbons of the ring, and carbonyl carbons.[8] |
Experimental Protocol
Materials and Equipment
-
This compound
-
Maleic anhydride
-
Benzene or Toluene (anhydrous)
-
Hexanes or Petroleum Ether (for recrystallization)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Melting point apparatus
-
IR and NMR spectrometers
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve maleic anhydride (e.g., 5.0 g, 51 mmol) in approximately 15 mL of anhydrous benzene or toluene.
-
Addition of Diene: To the stirred solution, add a stoichiometric equivalent of this compound (e.g., 5.5 g, 51 mmol).
-
Reaction: Stir the mixture at room temperature for approximately 10 hours.[4] Alternatively, the reaction can be gently heated to reflux to decrease the reaction time. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexanes, to yield colorless crystals.
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Record the final mass and calculate the percent yield.
-
Characterization: Confirm the identity and purity of the product by determining its melting point and acquiring IR and NMR spectra. Compare the obtained data with the values presented in Tables 1 and 3.
Visualizations
Caption: Diels-Alder reaction of this compound.
Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzene/Toluene: Flammable liquids and vapors. Toluene is a suspected teratogen. Benzene is a known carcinogen. Handle with extreme care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. The Diels Alder Adduct - 1739 Words | 123 Help Me [123helpme.com]
- 3. 4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride | C10H12O3 | CID 226297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. macmillanlearning.com [macmillanlearning.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Diels-Alder Reactions with 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Overview
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly effective with cyclic dienes, which are locked in the reactive s-cis conformation. 2,3-Dimethyl-1,3-cyclohexadiene is an electron-rich diene, and its reaction with various dienophiles provides a robust route to synthesize substituted bicyclo[2.2.2]octene scaffolds. These rigid tricyclic structures are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of novel therapeutics and functional materials.
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of this compound with three common classes of dienophiles: maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and p-benzoquinone.
Data Presentation: A Comparative Summary
The following tables summarize the key reaction parameters for the Diels-Alder reaction of this compound with the selected dienophiles. The data presented are based on established procedures for structurally analogous dienes, providing a reliable starting point for experimental design.
Table 1: Reaction with Maleic Anhydride
| Parameter | Description |
| Dienophile | Maleic Anhydride |
| Product | 2,3-Dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |
| Solvent | Toluene or Ethyl Acetate (B1210297)/Hexane (B92381) |
| Temperature | Room temperature to reflux |
| Reaction Time | 1 - 4 hours |
| Expected Yield | High (>90%) |
| Stereoselectivity | Predominantly endo isomer |
Table 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Parameter | Description |
| Dienophile | Dimethyl Acetylenedicarboxylate (DMAD) |
| Product | Dimethyl 2,3-dimethylbicyclo[2.2.2]octa-2,5-diene-5,6-dicarboxylate |
| Solvent | Dichloromethane (for microwave conditions) |
| Temperature | ~120 °C (Microwave) |
| Reaction Time | 10 - 20 minutes (Microwave) |
| Expected Yield | High |
| Stereoselectivity | Not applicable |
Table 3: Reaction with p-Benzoquinone
| Parameter | Description |
| Dienophile | p-Benzoquinone |
| Product | 2,3-Dimethyl-5,8-ethano-5,8-dihydronaphthalene-1,4-dione |
| Solvent | Water or organic solvents (e.g., Toluene) |
| Temperature | Room temperature |
| Reaction Time | 24 - 48 hours |
| Expected Yield | Moderate to High |
| Stereoselectivity | Predominantly endo isomer |
Experimental Protocols
The following protocols are adapted from established methods for similar Diels-Alder reactions and provide a detailed guide for the synthesis of the respective adducts.
Protocol 1: Reaction with Maleic Anhydride
This protocol describes the synthesis of 2,3-dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
-
Add 8 mL of hexane to the solution and then cool the mixture in an ice bath.
-
To the cooled solution, add 2.0 mL of this compound and swirl the flask to ensure thorough mixing.
-
Allow the reaction to proceed in the ice bath; the product will begin to crystallize.
-
After crystallization begins, gently heat the mixture on a hot plate until the solid redissolves.
-
Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once cooled, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the product to obtain the final adduct. The expected yield is typically high.
Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD) under Microwave Irradiation
This protocol details the rapid synthesis of dimethyl 2,3-dimethylbicyclo[2.2.2]octa-2,5-diene-5,6-dicarboxylate using microwave-assisted heating.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃, catalyst)
-
Microwave reactor vial
-
Microwave synthesizer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and dimethyl acetylenedicarboxylate (1.0 mmol) in a minimal amount of dichloromethane.
-
Add a catalytic amount of aluminum chloride to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a power and time sufficient to reach and maintain the target temperature (e.g., 650 W for 80-120 seconds).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).
Protocol 3: Reaction with p-Benzoquinone in an Aqueous Medium
This protocol outlines the environmentally friendly synthesis of 2,3-dimethyl-5,8-ethano-5,8-dihydronaphthalene-1,4-dione in water.
Materials:
-
This compound
-
p-Benzoquinone
-
Water
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Ethyl acetate for extraction
-
Sodium sulfate (B86663) (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, combine p-benzoquinone (0.50 mmol) and this compound (0.50 mmol) in 5.4 mL of water.
-
Stir the mixture vigorously at room temperature for 2 days.
-
After the reaction period, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent (e.g., a hexane/diethyl ether mixture) to obtain the pure adduct.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool in the synthesis of natural products and pharmaceuticals. The introduction of Lewis acid catalysts can dramatically accelerate the reaction rate and enhance its regio- and stereoselectivity, often allowing reactions to proceed under milder conditions.[2][3] This document provides detailed application notes and protocols for the Lewis acid-catalyzed Diels-Alder reaction of 2,3-dimethyl-1,3-cyclohexadiene with various dienophiles, a transformation of significant interest for the synthesis of substituted bicyclic scaffolds.
Lewis acids activate the dienophile by coordinating to an electron-withdrawing group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction. Furthermore, the steric and electronic properties of the Lewis acid-diene-dienophile complex can profoundly influence the stereochemical outcome, particularly the endo/exo selectivity of the resulting cycloadduct.
Reaction Mechanism and Stereoselectivity
The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction proceeds through a cyclic transition state. In the presence of a Lewis acid (LA), the dienophile's carbonyl oxygen coordinates with the Lewis acid, making the dienophile more electrophilic. This coordination not only accelerates the reaction but also amplifies the secondary orbital interactions that favor the formation of the endo product, which is often the kinetically preferred isomer. However, the steric bulk of both the Lewis acid and the reactants can lead to a preference for the thermodynamically more stable exo product.
The general mechanism is depicted below:
Data Presentation: Influence of Lewis Acids on Reaction Outcomes
The choice of Lewis acid has a significant impact on the yield and stereoselectivity of the Diels-Alder reaction. The following tables summarize representative data for the reaction of cyclic dienes with methyl acrylate, illustrating the effect of different Lewis acids. While specific data for this compound is not extensively available in a comparative format, the trends observed with cyclopentadiene (B3395910) and isoprene (B109036) are instructive.
Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
| Entry | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | None | Neat | 25 | 24 | 70 | 82:18 |
| 2 | AlCl₃ (1.0) | CH₂Cl₂ | 0 | 3 | 95 | 99:1 |
| 3 | Et₂AlCl (1.0) | CH₂Cl₂ | -78 | 1 | 92 | 98:2 |
| 4 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 0 | 5 | 88 | 95:5 |
| 5 | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 2 | 90 | 97:3 |
| 6 | ZnCl₂ (1.0) | CH₂Cl₂ | 25 | 12 | 85 | 90:10 |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Isoprene with Methyl Acrylate
| Entry | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | None | Neat | 200 | Low | [4] |
| 2 | AlCl₃ | CH₂Cl₂ | 20 | High | [4] |
| 3 | BF₃ | CH₂Cl₂ | 20 | High | [4] |
| 4 | SnCl₄ | CH₂Cl₂ | 20 | High | [4] |
| 5 | TiCl₄ | CH₂Cl₂ | 20 | High | [4] |
| 6 | ZnCl₂ | CH₂Cl₂ | 20 | Moderate | [4] |
Note: "High" and "Moderate" yields are qualitative descriptors from the cited literature.
Experimental Protocols
The following are detailed protocols for the Lewis acid-catalyzed Diels-Alder reaction of this compound. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for specific dienophiles and Lewis acids.
Protocol 1: AlCl₃ Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the aluminum chloride-catalyzed reaction of this compound with an α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate, maleic anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the dienophile (1.0 mmol) and anhydrous dichloromethane (10 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.1 mmol, 1.1 equiv.) in one portion to the stirred solution.
-
Stirring: Stir the mixture at -78 °C for 15 minutes.
-
Addition of Diene: Slowly add a solution of this compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (2 mL) to the reaction mixture via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Et₂AlCl Catalyzed Diels-Alder Reaction
This protocol utilizes diethylaluminum chloride, a milder Lewis acid, which can sometimes offer improved selectivity.
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C.
-
Addition of Lewis Acid: Slowly add diethylaluminum chloride solution (1.1 mL of 1.0 M solution in hexanes, 1.1 mmol, 1.1 equiv.) to the stirred solution via syringe.
-
Stirring: Stir the mixture at -78 °C for 15 minutes.
-
Addition of Diene: Add a solution of this compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (2 mL) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: Follow steps 8-10 from Protocol 1.
Visualizations
Experimental Workflow
The following diagram outlines the general experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Factors Influencing Reaction Outcome
Several factors can influence the yield and stereoselectivity of the Lewis acid-catalyzed Diels-Alder reaction.
References
Application Notes and Protocols: 2,3-Dimethyl-1,3-cyclohexadiene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,3-dimethyl-1,3-cyclohexadiene and its derivatives in the synthesis of complex natural products. The core of this application lies in the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition that allows for the stereocontrolled formation of six-membered rings, a common motif in a vast array of biologically active molecules. This document focuses on a key example, the asymmetric total synthesis of the marine natural product (-)-isopulo'upone, to illustrate the practical application, experimental setup, and expected outcomes when employing a substituted cyclohexadiene in a sophisticated synthetic route.
Key Application: Asymmetric Synthesis of (-)-Isopulo'upone
The total synthesis of (-)-isopulo'upone, a sesquiterpenoid isolated from the nudibranch Phyllidia pulitzeri and the sponge Spongia agaricina, serves as an excellent case study. The synthesis, developed by Evans and co-workers, masterfully employs a Lewis acid-catalyzed intramolecular Diels-Alder reaction of a triene precursor containing a this compound core to construct the characteristic bicyclo[4.4.0]decane skeleton of the natural product with high stereocontrol.
Quantitative Data Summary
The pivotal intramolecular Diels-Alder reaction in the synthesis of (-)-isopulo'upone demonstrates high efficiency and stereoselectivity. The following table summarizes the key quantitative data for this transformation.
| Entry | Lewis Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) |
| 1 | Cu(II)-bis(oxazoline) complex (10) | CH₂Cl₂ | -78 to 0 | 4 | 81 | >99:1 | 96 |
Experimental Protocols
The following protocols are adapted from the total synthesis of (-)-isopulo'upone by Evans et al. and provide a detailed methodology for the key transformations involving the substituted cyclohexadiene moiety.
Synthesis of the Triene Precursor
The synthesis of the triene precursor for the intramolecular Diels-Alder reaction is a multi-step process. A representative key step is the coupling of a functionalized cyclohexene (B86901) derivative with a side chain that will ultimately form the dienophile part of the molecule.
Protocol: Acylation and Wittig Reaction to form the Triene Precursor
-
Preparation of the Phosphonium Salt: To a solution of (3-bromopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (2.4 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour.
-
Preparation of the Enone: To a solution of 2,3-dimethyl-2-cyclohexen-1-one (B3045704) (1.0 eq) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq), and the mixture is stirred for 1 hour. A solution of the acylating agent (e.g., acryloyl chloride, 1.1 eq) in THF is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
Wittig Reaction: The solution of the enone from step 2 is cooled to -78 °C, and the ylide solution from step 1 is added via cannula. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the pure triene precursor.
Intramolecular Diels-Alder Reaction
This is the key cycloaddition step that forms the bicyclic core of (-)-isopulo'upone.
Protocol: Enantioselective Intramolecular Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral bis(oxazoline) ligand (0.11 eq) and Cu(OTf)₂ (0.10 eq) are dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂). The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.
-
Cycloaddition: The catalyst solution is cooled to -78 °C. A solution of the triene precursor (1.0 eq) in CH₂Cl₂ is then added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Diels-Alder adduct as a single diastereomer.[1]
Visualizations
Synthetic Pathway of (-)-Isopulo'upone
Caption: Synthetic pathway to (-)-isopulo'upone.
Experimental Workflow for the Intramolecular Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction.
References
Synthesis of Substituted Cyclohexene Derivatives: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclohexene (B86901) derivatives are a cornerstone in organic synthesis and medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant biological activity. Their prevalence in pharmaceuticals, including antiviral and anti-inflammatory agents, underscores the importance of efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, with a focus on their relevance to drug development.
Application Notes
The cyclohexene scaffold is a "privileged" structure in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility arises from the conformational flexibility of the six-membered ring and the ability to introduce a variety of substituents with precise stereochemical control.
A prominent example of a cyclohexene derivative in clinical use is Oseltamivir (B103847) (Tamiflu®) , an antiviral medication for the treatment of influenza A and B.[1][2] Oseltamivir functions as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells. By blocking this enzyme, oseltamivir effectively halts the spread of the virus.[3] The synthesis of oseltamivir often commences from shikimic acid, a natural product containing a cyclohexene ring.[1][4]
Furthermore, novel substituted cyclohexene derivatives have shown significant promise as anti-sepsis agents . These compounds have been demonstrated to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation.[5][6] Overproduction of these inflammatory mediators is a key driver of the systemic inflammation and organ damage characteristic of sepsis. The ability of these cyclohexene derivatives to modulate these inflammatory pathways highlights their potential as a new class of therapeutics for this life-threatening condition.
Key Synthetic Methodologies
Three powerful and widely employed reactions for the synthesis of substituted cyclohexene derivatives are the Diels-Alder reaction, the Robinson annulation, and Ring-Closing Metathesis (RCM).
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction is a highly efficient method for forming a six-membered ring with excellent control over stereochemistry.[7] It involves the reaction of a conjugated diene with a dienophile.
-
Robinson Annulation: This reaction is a tandem Michael addition followed by an intramolecular aldol (B89426) condensation, which is particularly useful for the synthesis of substituted cyclohexenones, important precursors to a wide range of more complex molecules.
-
Ring-Closing Metathesis (RCM): This catalytic reaction has emerged as a powerful tool for the formation of cyclic olefins, including cyclohexenes, from acyclic dienes. It is valued for its functional group tolerance and the use of well-defined ruthenium-based catalysts.[8][9]
Experimental Protocols
Protocol 1: Diels-Alder Reaction - Synthesis of a Substituted Cyclohexene
This protocol describes the reaction between anthracene (B1667546) and maleic anhydride (B1165640) to form a tricyclic adduct containing a cyclohexene ring.
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
Boiling chips
-
25-mL round-bottomed flask
-
Reflux condenser
-
Drying tube
-
Heating mantle
-
Buchner funnel and filter flask
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
To a flame-dried 25-mL round-bottomed flask, add anthracene (0.80 g), maleic anhydride (0.40 g), and a few boiling chips.
-
Assemble a reflux apparatus with a condenser and a drying tube.
-
In a fume hood, carefully add 10 mL of xylene to the flask.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 30 minutes. The yellow color of the reaction mixture should fade during this time.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization of the product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals twice with 3 mL portions of cold ethyl acetate.
-
Dry the product in air before determining the melting point and calculating the yield.
Protocol 2: Robinson Annulation - Microwave-Assisted Synthesis of a Substituted Cyclohexenone
This protocol describes a solvent-free, microwave-assisted Robinson annulation.
Materials:
-
1,3-Diaryl-2-propen-1-one (0.01 mol)
-
Ethyl acetoacetate (B1235776) (0.02 mol)
-
Potassium carbonate (0.04 mol)
-
Mortar and pestle
-
50-mL beaker
-
Microwave oven (domestic or laboratory grade)
-
Ethanol-dioxane mixture (for recrystallization)
Procedure:
-
In a mortar, grind together the 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) until a uniform paste is formed.
-
Transfer the paste to a 50-mL beaker.
-
Place the beaker in a microwave oven and irradiate at 160W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
Filter the solid product, dry it, and recrystallize from an ethanol-dioxane mixture.
Protocol 3: Ring-Closing Metathesis - Synthesis of Diethyl Cyclopent-3-ene-1,1-dicarboxylate
This protocol describes the RCM of diethyl diallylmalonate using a Grubbs catalyst to form a five-membered ring. The same principle can be applied to synthesize six-membered rings by starting with a diene where the two vinyl groups are separated by one additional methylene (B1212753) group.
Materials:
-
Grubbs' Catalyst (1st or 2nd Generation, e.g., 16 mg, 0.02 mmol)
-
Diethyl diallylmalonate (100 mg, 0.416 mmol)
-
Dry, degassed dichloromethane (B109758) (CH2Cl2) (10 mL)
-
Dry 25-mL round-bottomed flask with a stir bar
-
Nitrogen atmosphere setup (e.g., balloon or Schlenk line)
-
Diethyl ether
-
Silica (B1680970) gel plug
Procedure:
-
In a dry 25-mL round-bottomed flask under a nitrogen atmosphere, dissolve the Grubbs' catalyst (16 mg) in dry, degassed CH2Cl2 (10 mL).
-
Add diethyl diallylmalonate (100 mg) to the catalyst solution.
-
Stir the reaction mixture at room temperature under nitrogen for 1 hour.
-
Quench the reaction by adding diethyl ether (30 mL).
-
Filter the mixture through a short plug of silica gel to remove the ruthenium catalyst.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain the crude product.
-
Analyze the product by GC-MS and NMR. If necessary, purify by column chromatography.[7]
Data Presentation
Table 1: Synthesis of Substituted Cyclohexene Derivatives - Reaction Yields
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Diels-Alder | Anthracene, Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Not specified | [1] |
| Robinson Annulation (Microwave) | 1,3-Diaryl-2-propen-1-ones, Ethyl acetoacetate | Substituted Cyclohexenones | High (not quantified) | [3] |
| Oseltamivir Synthesis | (-)-Shikimic Acid | Oseltamivir Phosphate (B84403) | 47% (8 steps) | [1] |
Table 2: Biological Activity of Substituted Cyclohexene Derivatives
| Compound Class | Biological Target/Assay | IC50 (µM) | Reference |
| Cyclohexene Derivatives (Anti-sepsis) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated BV2 cells | 3.12 - 15.53 | [3] |
| Flavonols (for comparison) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 7.6 - 17.8 | [10] |
Visualizations
References
- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid [pubmed.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. japsonline.com [japsonline.com]
Application Notes & Protocols: The Role of 2,3-Dimethyl-1,3-cyclohexadiene in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethyl-1,3-cyclohexadiene is a cyclic conjugated diene that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals.[1][2] Its pre-organized s-cis conformation makes it a highly reactive and reliable component in pericyclic reactions, most notably the Diels-Alder reaction.[3] This cycloaddition reaction provides a powerful and efficient method for constructing substituted bicyclic and polycyclic frameworks, which are core structures in many biologically active natural products and synthetic drugs.[4][5] The ability to form multiple stereocenters in a single, predictable step makes this diene an indispensable tool for medicinal chemists aiming to generate novel molecular scaffolds for drug discovery.[1][6]
Application Note 1: Synthesis of Bicyclo[2.2.2]octene Scaffolds for Bioactive Molecules
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern synthetic chemistry for creating six-membered rings with high regio- and stereocontrol.[5][7] this compound is an ideal diene for this transformation, reacting with various dienophiles to yield bicyclo[2.2.2]octene derivatives. These rigid bicyclic structures are features of many natural products and have been explored as scaffolds for new therapeutic agents, including potential anti-inflammatory and antiviral drugs.[1][7]
The reaction's efficiency can often be enhanced by using a Lewis acid catalyst, which coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[8] This catalytic approach allows reactions to proceed under milder conditions and can influence the stereochemical outcome.[8]
Logical Workflow: Drug Discovery via Diels-Alder Reaction
The following diagram illustrates a typical workflow where a Diels-Alder reaction using a diene like this compound is central to the drug discovery process.
Caption: General workflow for developing pharmaceuticals using a Diels-Alder approach.
Application Note 2: Case Study - Synthesis of Aromatic Polyketide-like Scaffolds
Aromatic polyketides are a class of natural products known for their diverse biological activities, including antimicrobial properties.[8] A key synthetic challenge is the rapid construction of their polycyclic core structures. A Diels-Alder approach provides an efficient solution.
In a representative synthesis, a dienophile such as an α,β-unsaturated 2-carbomethoxy-4,4-dimethyl-1-tetralone can be reacted with this compound.[8] The reaction is effectively catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄) to produce the desired polycyclic adduct in high yield. This strategy establishes a platform for generating a focused library of polyketide-like molecules for screening against pathogenic bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
Reaction Scheme: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Caption: Diels-Alder reaction between this compound and a tetralone.
Data Presentation
The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder cycloaddition to form polyketide-like scaffolds, adapted from similar reactions.[8]
| Entry | Diene (Equivalents) | Lewis Acid (Equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | SnCl₄ (2.0) | Ether | 2.5 | 91 |
| 2 | 5 | SnCl₄ (2.0) | Ether | 3.0 | 85 |
| 3 | 10 | BF₃·OEt₂ (2.0) | Ether | 24 | 74 |
| 4 | 10 | ZnCl₂ (2.0) | Ether | 48 | < 5 (NR) |
| 5 | 10 | TiCl₄ (2.0) | DCM | 4.0 | 88 |
NR = No Reaction. Data is representative of typical conditions and yields for this reaction type.[8]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a representative method for the synthesis of polycyclic adducts via a Diels-Alder reaction, based on established procedures.[8]
Materials:
-
α,β-Unsaturated 2-carbomethoxy-4,4-dimethyl-1-tetralone (dienophile) (1.0 equiv)
-
This compound (diene) (10.0 equiv)
-
Tin(IV) chloride (SnCl₄) (2.0 equiv)
-
Anhydrous diethyl ether (Ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen (N₂) gas supply
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the dienophile (e.g., 145 mg, 0.63 mmol).
-
Dissolve the dienophile in anhydrous diethyl ether (6 mL).
-
Add this compound (10 equivalents, 6.3 mmol) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add tin(IV) chloride (2.0 equivalents, 1.27 mmol) dropwise to the cooled mixture.
-
Allow the resulting mixture to warm to room temperature and continue stirring for an additional 2.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (1.0 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine all organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final polycyclic adduct.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Convenient Diels-Alder Approach toward Potential Polyketide-like Antibiotics Using α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1,3-cyclohexadiene
Application Notes
Poly(1,3-cyclohexadiene) (PCHD) and its derivatives are notable for the saturated six-membered rings integrated into the polymer backbone. This structural feature is expected to confer enhanced mechanical strength, as well as superior thermal and chemical stability when compared to standard vinyl polymers.[1] The hydrogenated form of PCHD exhibits one of the highest glass transition temperatures (Tg ≈ 231 °C) among all hydrocarbon polymers, along with excellent resistance to heat, weathering, and chemicals.[1]
While data for poly(2,3-dimethyl-1,3-cyclohexadiene) is unavailable, it is hypothesized that the inclusion of dimethyl groups would further increase the polymer's rigidity and glass transition temperature. Potential applications for such a sterically hindered polymer, should a viable synthesis route be developed, could include high-performance engineering plastics, thermally resistant materials, and specialty optical components due to the unique photochemical properties of polydienes.[1] The primary methods for polymerizing 1,3-cyclohexadiene (B119728) are anionic and coordination (Ziegler-Natta) polymerization, as radical polymerization is less effective.
Challenges with this compound: The two methyl groups at the 2 and 3 positions of the diene create significant steric hindrance. This is expected to:
-
Decrease the rate of polymerization.
-
Lead to lower polymer yields and molecular weights.
-
Potentially favor side reactions, such as chain transfer to the monomer.[2]
-
Influence the microstructure (1,4- vs. 1,2-addition) of the resulting polymer.
Data Presentation: Polymerization of 1,3-Cyclohexadiene
The following tables summarize quantitative data from the anionic polymerization of the model monomer, 1,3-cyclohexadiene (CHD). These results showcase how initiator systems and additives can be used to control the polymerization process.
Table 1: Anionic Polymerization of 1,3-Cyclohexadiene (CHD) with Various Initiator Systems
| Initiator System | Solvent | Temp (°C) | Yield (%) | Mn (calc) ( g/mol ) | Mn (exp) ( g/mol ) | PDI (Mw/Mn) | Ref. |
|---|---|---|---|---|---|---|---|
| n-BuLi / DME | Benzene (B151609) | 0 | >95 | 15,000 | 16,000 | 1.05 | [3] |
| sec-BuLi / DABCO | Benzene | 20 | >95 | 14,000 | 15,000 | 1.06 | [3] |
| sec-BuLi | Benzene | 25 | 60 | 14,000 | 25,000 | 1.50 | [3] |
| n-BuLi / TMEDA | Cyclohexane | 40 | >95 | 10,000 | 10,000 | 1.4-1.9 |[4][5] |
-
Mn (calc): Theoretical number-average molecular weight.
-
Mn (exp): Experimental number-average molecular weight.
-
PDI: Polydispersity Index.
-
DME: 1,2-Dimethoxyethane.
-
DABCO: 1,4-Diazabicyclo[2.2.2]octane.
-
TMEDA: N,N,N',N'-Tetramethylethylenediamine.
Table 2: Microstructure of Poly(1,3-cyclohexadiene)
| Initiator System | Solvent | 1,4-addition (%) | 1,2-addition (%) | Ref. |
|---|---|---|---|---|
| n-BuLi / TMEDA | Cyclohexane | 30 | 70 | [4][5] |
| Anionic (unspecified) | THF/Chloroform | 94 | 6 |[1] |
Experimental Protocols
Safety Precaution: All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents and monomers must be rigorously purified and dried to remove inhibitors and water, which can terminate the polymerization. Organolithium reagents are pyrophoric and must be handled with extreme care.
Protocol 3.1: Anionic Polymerization of 1,3-Cyclohexadiene
This protocol is adapted from established procedures for synthesizing well-defined poly(1,3-cyclohexadiene).[3][4]
Materials:
-
1,3-Cyclohexadiene (CHD), purified by stirring over CaH₂ followed by distillation.
-
Benzene or Cyclohexane, purified by distillation from a sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexane, titrated.
-
Polar additive: 1,4-Diazabicyclo[2.2.2]octane (DABCO) or N,N,N',N'-tetramethylethylenediamine (TMEDA), purified by sublimation or distillation.
-
Methanol (B129727) (anhydrous), as a terminating agent.
-
Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in isopropanol).
Procedure:
-
Reactor Setup: A bake-dried, septum-sealed glass reactor equipped with a magnetic stir bar is placed under a high-purity inert atmosphere.
-
Solvent and Additive Addition: Transfer 100 mL of purified benzene into the reactor via cannula. If using an additive, add the desired amount of DABCO or TMEDA (e.g., a 1:1 molar ratio to the initiator) via syringe.
-
Monomer Addition: Add 10 g of purified 1,3-cyclohexadiene to the reactor.
-
Initiation: Cool the reactor to the desired temperature (e.g., 20 °C for sec-BuLi/DABCO). Calculate the required volume of initiator solution to achieve the target molecular weight. Inject the sec-BuLi solution rapidly into the stirred monomer solution. The solution should develop a characteristic color (e.g., deep red), indicating the formation of living anionic chain ends.
-
Polymerization: Allow the reaction to stir for 24 hours to ensure complete monomer conversion. The viscosity of the solution will increase as the polymer forms.
-
Termination: Add a small amount (2-3 mL) of degassed, anhydrous methanol to the solution. The color will dissipate, indicating the termination of the living polymer chains.
-
Polymer Isolation: Pour the polymer solution into a large volume of methanol containing a small amount of antioxidant. The polymer will precipitate as a white solid.
-
Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 3.2: Ziegler-Natta Polymerization of 1,3-Cyclohexadiene
This protocol is a general guideline based on Ziegler-Natta systems used for diene polymerization.[6][7][8]
Materials:
-
1,3-Cyclohexadiene (CHD), purified.
-
Toluene, purified.
-
Titanium tetrachloride (TiCl₄).
-
Triethylaluminium (Al(C₂H₅)₃).
-
Methanol with 5% HCl for catalyst quenching.
Procedure:
-
Reactor Setup: A dry, inert-atmosphere reactor is charged with 100 mL of purified toluene.
-
Catalyst Preparation: In the reactor, add TiCl₄ via syringe. The amount will depend on the desired monomer-to-catalyst ratio. Cool the solution to 0 °C.
-
Co-catalyst Addition: Slowly add the triethylaluminium co-catalyst via syringe. The Al/Ti molar ratio is a critical parameter and typically ranges from 2:1 to 5:1. A precipitate (the active catalyst) will form.[8]
-
Catalyst Aging: Allow the catalyst mixture to stir at room temperature for 30 minutes to "age" and form the active sites.
-
Polymerization: Add 15 g of purified 1,3-cyclohexadiene to the catalyst slurry. Control the temperature as the polymerization is often exothermic.
-
Reaction Time: Allow the polymerization to proceed for 4-8 hours.
-
Termination and Isolation: Quench the reaction by slowly adding methanol containing HCl. This will deactivate the catalyst and precipitate the polymer.
-
Purification and Drying: Filter the polymer, then wash extensively with methanol to remove catalyst residues. Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Visualizations
Polymerization Scheme
Caption: General polymerization of this compound.
Experimental Workflow
Caption: General workflow for controlled polymerization experiments.
Initiator Influence on Polymer Properties
Caption: Relationship between initiator type and polymer properties.
References
- 1. ncnr.nist.gov [ncnr.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuvempu.ac.in [kuvempu.ac.in]
Application Notes and Protocols for the Reduction of 2,3-Dimethyl-1,3-cyclohexadiene to 2,3-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 2,3-dimethyl-1,3-cyclohexadiene to 2,3-dimethylcyclohexane. Two primary methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-free diimide reduction. These protocols are designed to be adaptable for various research and development applications, including the synthesis of saturated carbocyclic scaffolds relevant to drug discovery.
Introduction
The reduction of cyclic dienes to their corresponding saturated alkanes is a fundamental transformation in organic synthesis. 2,3-Dimethylcyclohexane, the target molecule, can exist as two diastereomers: cis-2,3-dimethylcyclohexane and trans-2,3-dimethylcyclohexane. The stereochemical outcome of the reduction is highly dependent on the chosen methodology. Catalytic hydrogenation over a heterogeneous catalyst and diimide reduction both typically proceed via syn-addition of hydrogen, and the facial selectivity is influenced by the steric environment of the substrate. These methods offer different advantages regarding reaction conditions, functional group tolerance, and scalability.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the two primary methods of reducing this compound.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Diimide Reduction |
| Reagents | This compound, H₂, 10% Pd/C | This compound, 2-Nitrobenzenesulfonylhydrazide, Triethylamine (B128534) |
| Solvent | Ethanol (B145695) or Ethyl Acetate | Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Pressure | 1 atm (Hydrogen Balloon) | Atmospheric |
| Reaction Time | 2-6 hours | 6-12 hours |
| Catalyst Loading | 5-10 mol% | N/A |
| Expected Yield | >95% | 85-95% |
| Expected Diastereoselectivity | Moderate to good selectivity for cis-2,3-dimethylcyclohexane | Moderate to good selectivity for cis-2,3-dimethylcyclohexane |
| Workup | Filtration and solvent evaporation | Filtration, washing, and solvent evaporation |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the complete saturation of the diene using a standard heterogeneous catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Round-bottom flask with a stir bar
-
Septum
-
Hydrogen balloon (double-layered for prolonged reactions)[1]
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric; handle in a well-ventilated fume hood and do not allow it to become dry.[1][2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Addition of Reactants: Through the septum, add anhydrous ethanol to wet the catalyst, followed by the this compound substrate.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon. For a complete reaction, it may be necessary to repeat this process to ensure a sufficient supply of hydrogen.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Caution: Keep the filter cake wet to prevent ignition of the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethylcyclohexane. The product can be further purified by distillation if necessary.
Method 2: Diimide Reduction
This protocol offers a metal-free alternative for the reduction, generating diimide in situ from 2-nitrobenzenesulfonylhydrazide.[3] This method is advantageous when other functional groups sensitive to catalytic hydrogenation are present in the molecule.
Materials:
-
This compound
-
2-Nitrobenzenesulfonylhydrazide (NBSH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the this compound substrate.
-
Addition of Reagents: Dissolve the substrate in dichloromethane. To this solution, add 2-nitrobenzenesulfonylhydrazide (approximately 2 equivalents per double bond to be reduced).
-
Diimide Generation: Slowly add triethylamine (approximately 2 equivalents per equivalent of NBSH) to the reaction mixture at room temperature under an inert atmosphere. The mixture will typically turn yellow and evolve nitrogen gas.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane.
-
Purification: Filter the mixture to remove any precipitated salts. Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or distillation.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Logical Relationship of Stereochemical Outcome
References
Application Notes and Protocols for Pericyclic Reactions Involving 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3-Dimethyl-1,3-cyclohexadiene in various pericyclic reactions. This versatile cyclic diene serves as a valuable building block in organic synthesis, offering pathways to complex molecular architectures relevant to drug discovery and materials science. The protocols outlined herein are based on established methodologies for analogous compounds and provide a framework for laboratory implementation.
Synthesis of this compound
A reliable synthesis of the starting material is crucial for its application in subsequent pericyclic reactions. A common method for the preparation of 1,3-cyclohexadiene (B119728) derivatives is through the dehydration of the corresponding cyclohexanol.
Protocol: Dehydration of 2,3-Dimethylcyclohexanol (B75514)
This protocol is adapted from general procedures for the acid-catalyzed dehydration of alcohols.
Materials:
-
2,3-Dimethylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether or other suitable organic solvent
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, place 2,3-dimethylcyclohexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture under reflux for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Expected Yield and Purity: Yields can vary depending on the specific conditions and the purity of the starting material. Purity should be assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diels-Alder Reaction: [4+2] Cycloaddition
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. This compound, being a cyclic diene, is locked in the reactive s-cis conformation, making it particularly suitable for this reaction.[1]
Application Note: The Diels-Alder reaction of this compound with various dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, provides a direct route to bicyclic adducts. These adducts can serve as key intermediates in the synthesis of complex natural products and pharmaceutical agents. The reaction with N-phenylmaleimide is known to proceed with high facial diastereoselectivity, predominantly forming the syn-addition product.[2]
Experimental Protocol: Reaction with N-Phenylmaleimide
This protocol is adapted from the reaction of a similar cyclic diene with N-phenylmaleimide.[2]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Chloroform (B151607) (or other suitable solvent like benzene, acetone)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in chloroform in a round-bottom flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The adducts are often less soluble and may precipitate out of the solution during the reaction.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the adducts by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the ratio of syn and anti adducts.
-
Purification can be achieved by recrystallization or column chromatography.
Quantitative Data (Adapted from a similar system):
| Solvent | syn Adduct (%) | anti Adduct (%) | Overall Yield (%) |
| Chloroform | 95 | 5 | 93 |
| Benzene | 92 | 8 | 91 |
| Acetone | 95 | 5 | 93 |
Data adapted from the reaction of cis-cyclohexa-3,5-diene-1,2-diol (B100122) with N-phenylmaleimide and should be considered as an estimation for the target reaction.[2]
Diagram of Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction.
Electrocyclic Reactions: Ring Opening
Electrocyclic reactions of 1,3-cyclohexadienes can be induced either thermally or photochemically to yield the corresponding 1,3,5-hexatrienes. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the reaction conditions.[1]
Application Note: The electrocyclic ring-opening of this compound provides access to substituted hexatrienes, which are valuable precursors in organic synthesis. The stereochemistry of the resulting triene is dependent on the mode of activation.
-
Thermal Ring Opening: Proceeds via a disrotatory mechanism.[3][4]
-
Photochemical Ring Opening: Proceeds via a conrotatory mechanism.[1][5]
Experimental Protocol: Photochemical Ring Opening
This is a conceptual protocol based on general procedures for photochemical ring-opening reactions of cyclohexadienes.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., hexane (B92381) or methanol)
-
Photoreactor equipped with a suitable UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
GC-MS or NMR for analysis
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent in the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or NMR to observe the formation of the hexatriene product.
-
Upon completion or reaching the desired conversion, stop the irradiation.
-
The solvent can be carefully removed under reduced pressure, and the product mixture can be analyzed. Further purification may be challenging due to the potential for thermal reversion and other side reactions.
Quantitative Data: Quantitative data for the photochemical ring-opening of this compound is not readily available in the literature. The quantum yield and product distribution would need to be determined experimentally. The reaction is often reversible, leading to a photostationary state.
Diagram of Electrocyclic Ring Opening Pathways
Caption: Thermal vs. Photochemical pathways.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. In the context of this compound and its derivatives,[2][6] and[7][7] sigmatropic shifts are of particular interest.
Application Note:
-
[2][6] Sigmatropic Hydrogen Shift: In substituted 1,3-cyclohexadienes, a hydrogen atom can migrate from an allylic position to the terminus of the diene system. This rearrangement is typically thermally allowed and proceeds suprafacially.[8] Such shifts can lead to the isomerization of the diene.
-
[7][7] Sigmatropic Rearrangement (Cope Rearrangement): If a 1,5-diene system can be formed from a derivative of this compound, a Cope rearrangement can occur upon heating, leading to a constitutional isomer.[7]
Experimental Protocol: Thermal[2][6] Hydrogen Shift (Conceptual)
Materials:
-
Deuterium-labeled this compound (e.g., at the 5- or 6-position)
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Sealed NMR tube or a microreactor suitable for high temperatures
-
Heating apparatus with precise temperature control
-
NMR spectrometer
Procedure:
-
Prepare a solution of the isotopically labeled diene in the high-boiling solvent in a sealed NMR tube or microreactor.
-
Heat the sample to a high temperature (e.g., > 200 °C) for a defined period.
-
Periodically cool the sample and acquire ¹H and ²H NMR spectra to monitor the scrambling of the deuterium (B1214612) label, which would indicate a[2][6] sigmatropic shift.
-
The rate of the rearrangement can be determined by following the change in the integrals of the relevant NMR signals over time at a constant temperature.
Quantitative Data: Quantitative data such as the rate constant and activation energy for a[2][6] sigmatropic hydrogen shift in this compound would need to be determined experimentally.
Diagram of a[2][6] Sigmatropic Hydrogen Shift
Caption: Mechanism of a[2][6] sigmatropic shift.
Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized based on specific laboratory conditions and safety considerations. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Electrocyclic Reaction: Molecular Orbitals in Hexatriene [people.chem.ucsb.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-1,3-cyclohexadiene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods include:
-
Acid-Catalyzed Dehydration of Alcohols: This is a widely used method involving the elimination of water from 2,3-dimethylcyclohexanol (B75514) using a strong, non-nucleophilic acid like phosphoric acid. The reaction is typically driven to completion by distilling the lower-boiling alkene product as it forms.[1][2][3]
-
Wittig Reaction: This method constructs the diene by reacting a suitable phosphorus ylide with a ketone or aldehyde. It offers a different approach for forming the carbon-carbon double bonds.[4][5][6]
-
Dehydrogenation: Catalytic dehydrogenation of 2,3-dimethylcyclohexane over a palladium-based catalyst at elevated temperatures can also yield the desired diene.[7]
Q2: How does the structure of the starting alcohol affect the product distribution in an acid-catalyzed dehydration reaction?
A2: The dehydration of methylcyclohexanols proceeds via an E1 mechanism involving a carbocation intermediate.[2][3] The regioselectivity is governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene. However, carbocation rearrangements, such as hydride shifts, can occur to form a more stable carbocation before elimination, leading to a mixture of products.[2][8] For example, dehydration of 2-methylcyclohexanol (B165396) can lead to 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.
Q3: What are the potential side reactions to be aware of during synthesis?
A3: Besides the formation of isomeric alkenes, other potential side reactions include:
-
Oxidation: The diene product can be oxidized by reagents like potassium permanganate (B83412) to form diketones or carboxylic acids.[7]
-
Polymerization: Dienes can undergo polymerization, especially under acidic conditions or at high temperatures.
-
Isomerization: At temperatures above 400°C, thermal isomerization to 1,4-dienes or other isomers can occur.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Diene
Q: My reaction yield is very low. I recovered mostly unreacted starting alcohol. What went wrong?
A: This issue often points to problems with the reaction conditions or setup.
-
Insufficient Heat: The dehydration reaction requires enough heat to overcome the activation energy and to distill the alkene product. Ensure your heating mantle or sand bath is at the proper temperature to drive the reaction and distillation.[1]
-
Ineffective Catalyst: The acid catalyst (e.g., phosphoric acid) may be old or contaminated. Use a fresh, concentrated acid. Clay catalysts like Montmorillonite K10 can also be used as a greener alternative but require sufficient quantity and heat to be effective.[9]
-
Leaky Apparatus: Ensure all joints in your distillation apparatus are properly sealed. If the alkene product cannot be efficiently removed from the reaction flask, the equilibrium will not shift towards the products, halting the reaction.[1]
Problem 2: Product is a Mixture of Isomers
Q: My GC/MS and NMR analyses show significant isomeric impurities along with this compound. How can I improve the selectivity?
A: Formation of multiple isomers is a common challenge in elimination reactions due to competing reaction pathways.
-
Carbocation Rearrangement: The formation of a secondary carbocation can be followed by a hydride shift to form a more stable tertiary carbocation, leading to different alkene products.[2][8]
-
Reaction Control: The product distribution is often thermodynamically controlled. To favor the conjugated this compound, which is generally more stable than non-conjugated isomers, ensure the reaction reaches equilibrium. Gentle heating over a longer period can sometimes favor the thermodynamic product.
-
Purification: Careful fractional distillation is crucial for separating isomers with different boiling points.
Below is a logical workflow for troubleshooting common synthesis issues.
Caption: A troubleshooting workflow for low yield issues.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Acid-Catalyzed Dehydration | Wittig Reaction | Catalytic Dehydrogenation |
| Starting Material | 2,3-Dimethylcyclohexanol | Appropriate ketone/aldehyde + Phosphonium salt | 2,3-Dimethylcyclohexane |
| Key Reagents | H₃PO₄ or H₂SO₄[1][2] | Strong base (e.g., n-BuLi)[5] | Pd/C catalyst[7] |
| Typical Yield | Moderate to Good | Moderate to Excellent[4] | Good (>70% conversion)[7] |
| Primary Challenge | Formation of isomeric byproducts[8] | Stoichiometric phosphine (B1218219) oxide waste[10] | High temperatures, reduced pressure required[7] |
| Selectivity | Governed by carbocation stability | High, dependent on ylide structure | Can have side reactions at high temp |
Experimental Protocols & Reaction Pathways
Protocol: Acid-Catalyzed Dehydration of 2,3-Dimethylcyclohexanol
This protocol is a representative procedure for synthesizing the target diene.
Materials:
-
2,3-Dimethylcyclohexanol
-
85% Phosphoric Acid (H₃PO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Setup: Assemble a simple distillation apparatus with a 50 mL round-bottom flask and a Hickman still or a standard distillation head leading to a collection flask cooled in an ice bath.[1]
-
Reaction: To the round-bottom flask, add 10 mL of 2,3-dimethylcyclohexanol and a magnetic stir bar. Slowly and carefully add 2.5 mL of 85% phosphoric acid while stirring.[1]
-
Distillation: Heat the mixture in a sand bath to a temperature sufficient to distill the alkene products (boiling point of product is ~133-135°C). The removal of the product drives the reaction to completion according to Le Chatelier's principle.[3] Continue until no more distillate is collected.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 10 mL of brine.
-
Drying & Purification: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant or filter the dried liquid. The final product can be purified by fractional distillation to separate isomeric impurities.
Reaction Pathway Visualization
The diagram below illustrates the E1 mechanism for the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol, showing the formation of the desired product and a potential isomeric byproduct.
Caption: Acid-catalyzed dehydration pathway of 2,3-dimethylcyclohexanol.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. lakeland.edu [lakeland.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 2,3-Dimethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common laboratory syntheses for this compound involve two main strategies:
-
Acid-Catalyzed Dehydration of Diols: This method utilizes a diol precursor, such as 2,3-dimethylcyclohexane-1,3-diol, which is treated with a strong acid like sulfuric acid or phosphoric acid to eliminate water and form the diene.[1]
-
Dehydrohalogenation of Halogenated Precursors: This route involves the elimination of a hydrogen halide (HX) from a suitable precursor, such as 3-bromo-2,3-dimethylcyclohexane, using a strong base.[1] The choice of base can influence the regioselectivity of the resulting double bonds.
Q2: What are the most common side reactions observed during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:
-
Isomerization: The desired 1,3-diene can isomerize to other, more stable or kinetically favored isomers under the reaction conditions. Common isomers include 1,2-dimethyl-1,3-cyclohexadiene and various 1,4-diene isomers. This can be catalyzed by trace amounts of acid.
-
Dimerization: As a conjugated diene, the product can undergo a Diels-Alder reaction with itself, especially at higher temperatures, to form a dimeric adduct.
-
Polymerization: Under strongly acidic or basic conditions, or in the presence of radical initiators, the diene can polymerize.
-
Incomplete Reaction: Unreacted starting materials, such as the precursor diol or haloalkane, can remain in the product mixture if the reaction does not go to completion.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Dehydration: Ensure a sufficient amount of acid catalyst is used and that the reaction temperature is optimal. Prolong the reaction time if necessary, monitoring by TLC or GC. - Dehydrohalogenation: Use a strong, non-hindered base to favor elimination. Ensure the reaction is heated sufficiently to promote the elimination reaction. |
| Isomerization to Undesired Dienes | - Dehydration: Use milder acidic conditions or a shorter reaction time. Consider using a heterogeneous catalyst that can be easily filtered off. - General: Neutralize the crude product mixture promptly after the reaction is complete to remove any residual acid or base that could catalyze isomerization during workup and purification. |
| Product Dimerization | - Conduct the reaction at the lowest effective temperature. - Use a higher dilution of the reactants to decrease the probability of intermolecular reactions. - If the diene needs to be stored, keep it at a low temperature and in the absence of light. |
| Polymerization | - Ensure all reagents and solvents are free of radical initiators. - Add a radical inhibitor, such as hydroquinone, to the reaction mixture or during purification if polymerization is suspected. |
| Loss during Workup | - this compound is volatile. Use cold solvents for extraction and minimize the use of rotary evaporation. - Ensure all aqueous washes are back-extracted to recover any dissolved product. |
Problem 2: Presence of Unexpected Peaks in GC/MS or NMR Analysis
Possible Impurities and Identification:
| Symptom | Possible Side Product | Identification & Confirmation | Solution |
| Peak with the same mass but different retention time/chemical shifts. | Isomeric Dimethylcyclohexadienes (e.g., 1,2- or 1,4-isomers) | Compare GC retention times and NMR spectra with known standards or literature data. 1H NMR will show different patterns for the vinylic protons. | Optimize reaction conditions to favor the desired isomer (e.g., choice of base in dehydrohalogenation). Careful fractional distillation may separate isomers. |
| Peak with a mass double that of the product. | Dimer | Mass spectrometry will show a molecular ion corresponding to C16H24. | See "Product Dimerization" in the low yield troubleshooting section. Purification by distillation can separate the monomer from the higher-boiling dimer. |
| Broad baseline hump in NMR or GC. | Polymer | The presence of a broad, unresolved signal in the NMR spectrum or a rising baseline in the GC chromatogram. | See "Polymerization" in the low yield troubleshooting section. Addition of an inhibitor and filtration can help. |
| Peaks corresponding to starting material. | Unreacted Precursor (Diol or Haloalkane) | Compare GC/MS and NMR data with that of the starting material. | Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. |
Quantitative Data
Table 1: Reported Yields for the Synthesis of this compound
| Synthetic Method | Precursor | Reagents | Reported Yield | Reference |
| Acid-Catalyzed Dehydration | 2,3-Dimethylcyclohexane-1,3-diol | H₂SO₄, Acetic Acid | 55-60% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration
This protocol is adapted from a known procedure for the synthesis of the target molecule.[1]
Materials:
-
2,3-Dimethylcyclohexane-1,3-diol (10 mmol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄, 2 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylcyclohexane-1,3-diol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the concentrated sulfuric acid dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 4 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude product.
-
The product can be further purified by fractional distillation.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main dehydration pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Logical Relationship of Side Products
Caption: Relationship between the target product and its common side products.
References
Technical Support Center: Purification of 2,3-Dimethyl-1,3-cyclohexadiene
Welcome to the technical support center for the purification of 2,3-Dimethyl-1,3-cyclohexadiene. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Fractional distillation is the most widely used and effective method for purifying this compound, especially for removing impurities with different boiling points. Due to its relatively low boiling point of 135 °C, distillation under atmospheric pressure is generally sufficient.
Q2: What are the typical impurities I might encounter in my crude this compound sample?
A2: The impurities in your sample will largely depend on the synthetic route used. Common impurities may include:
-
Isomeric Byproducts: Acid- or base-catalyzed isomerization can lead to the formation of other dimethylcyclohexadiene isomers.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual 2,3-dimethylcyclohexanol (B75514) (from dehydration reactions) or halo-2,3-dimethylcyclohexane (from dehydrohalogenation reactions).[1][2]
-
Solvents: Residual solvents from the reaction or extraction steps may be present.
-
Polymers: Dienes are susceptible to polymerization, especially when heated for extended periods. This can result in the formation of higher molecular weight oligomers or polymers.
Q3: My this compound sample is turning yellow and viscous. What is happening?
A3: The yellowing and increase in viscosity are likely signs of polymerization. Conjugated dienes like this compound can undergo polymerization, which is often accelerated by heat, light, and the presence of acidic impurities. To minimize this, it is recommended to distill the compound under an inert atmosphere (e.g., nitrogen or argon) and to avoid prolonged heating. The addition of a radical inhibitor, such as a small amount of hydroquinone (B1673460) or BHT, to the distillation flask can also help prevent polymerization.
Q4: I am having trouble separating this compound from a close-boiling impurity. What are my options?
A4: If fractional distillation is not providing adequate separation, you may consider more advanced techniques:
-
Azeotropic Distillation: This involves adding a component (an entrainer) that forms a low-boiling azeotrope with one of the components in your mixture, allowing for its removal.[3]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture to alter the relative volatilities of the components, facilitating their separation by distillation.[4][5][6]
-
Preparative Gas Chromatography (Prep GC): For high-purity requirements and small-scale purifications, preparative GC can offer excellent separation of isomers and other closely related impurities.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Components | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat source. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Ensure a stable and consistent heat source. Use a heating mantle with a stirrer for even heating. |
| "Flooding" of the Distillation Column | - Heating rate is too high, causing excessive vapor flow.- Column is not vertical. | - Reduce the heat input to the distillation flask.- Ensure the distillation apparatus is clamped securely in a vertical position. |
| Low or No Product Recovery | - Leaks in the distillation apparatus.- Thermometer bulb is incorrectly placed.- Polymerization of the diene in the distillation flask. | - Check all joints and connections for a proper seal. Use grease for ground glass joints if necessary.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. Distill under an inert atmosphere. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation. | - Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. |
Experimental Protocols
Detailed Protocol for Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Polymerization inhibitor (e.g., hydroquinone) - optional
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Place the crude this compound in the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
If desired, add a small amount of a polymerization inhibitor.
-
Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and connect the cooling water, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the end of the condenser.
-
If distilling under an inert atmosphere, connect the inert gas source to the system.
-
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Start stirring if using a magnetic stirrer.
-
Gently heat the round-bottom flask using the heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column.
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of this compound (135 °C at atmospheric pressure).
-
Once the temperature is stable at the boiling point of the desired product, switch to a clean, pre-weighed receiving flask to collect the pure fraction.
-
Continue distillation at a slow and steady rate (approximately 1-2 drops per second).
-
Monitor the temperature throughout the distillation. A drop in temperature may indicate that all the product has distilled. An increase in temperature indicates that higher-boiling impurities are beginning to distill.
-
Stop the distillation before the distilling flask becomes completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of any polymeric residue.
-
-
Shutdown and Storage:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere and in a refrigerator to prevent degradation and polymerization.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. Extractive distillation - Wikipedia [en.wikipedia.org]
- 5. processingmagazine.com [processingmagazine.com]
- 6. processingmagazine.com [processingmagazine.com]
- 7. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
Technical Support Center: Diels-Alder Reactions with 2,3-Dimethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Diels-Alder reactions involving 2,3-Dimethyl-1,3-cyclohexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of the Diels-Alder reaction with this compound?
A1: The primary factors affecting the reaction yield include:
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Reaction Temperature: Temperature can significantly impact the reaction rate. However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, which can decrease the overall yield.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity of the product.
-
Dienophile Reactivity: The use of a dienophile with electron-withdrawing groups generally increases the reaction rate and yield.
-
Presence of Catalysts: Lewis acids can be employed to enhance the reactivity of the dienophile and accelerate the reaction, often leading to higher yields.
-
Reaction Time: Sufficient reaction time is crucial for the reaction to proceed to completion.
Q2: How can I minimize the formation of side products?
A2: Common side reactions include polymerization of the diene or dienophile and the formation of isomeric products. To minimize these:
-
Ensure the purity of your starting materials.
-
Optimize the reaction temperature to favor the desired Diels-Alder adduct without promoting side reactions or decomposition.
-
Consider using a stoichiometric amount of the diene or a slight excess of the more volatile component.
Q3: Is this compound a reactive diene for the Diels-Alder reaction?
A3: Yes, this compound is a relatively reactive diene. The methyl groups are electron-donating, which increases the electron density of the diene system, making it more nucleophilic and reactive towards electron-poor dienophiles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Low reaction temperature. 2. Insufficient reaction time. 3. Unreactive dienophile. 4. Impure starting materials. | 1. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 2. Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. 3. Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride (B1165640), N-phenylmaleimide). 4. Purify the diene and dienophile before the reaction. |
| Low Yield | 1. Retro-Diels-Alder reaction occurring at high temperatures. 2. Competing side reactions (e.g., polymerization). 3. Suboptimal solvent. 4. Inefficient workup and purification. | 1. Perform the reaction at the lowest effective temperature. Consider using a catalyst to enable lower reaction temperatures. 2. Optimize the reaction concentration and temperature. 3. Screen different solvents (e.g., toluene (B28343), dichloromethane, ethyl acetate) to find the optimal one for your specific dienophile. 4. Ensure efficient extraction and purification methods to minimize product loss. Recrystallization is a common and effective purification technique for solid adducts. |
| Formation of Multiple Products | 1. Formation of endo and exo isomers. 2. Presence of impurities in starting materials leading to side products. | 1. The Diels-Alder reaction can produce both endo and exo stereoisomers. The ratio can sometimes be influenced by reaction temperature and the presence of catalysts. Characterize the products to identify the isomers. 2. Purify starting materials thoroughly. |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from procedures for similar dienes.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter flask for vacuum filtration
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of toluene is approximately 111°C).
-
Stir the reaction mixture at reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane (B92381) or a cold toluene/hexane mixture) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or air dry.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for a Similar System (2,3-Dimethyl-1,3-butadiene with N-(4-chlorophenyl)maleimide)
| Condition | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal | 92-94 | 60 min | 46 | [1] |
| Microwave | 140 | 5 min | 44 | [1] |
Note: This data is for a structurally similar diene and illustrates the potential for significant time reduction with microwave heating.
Table 2: Expected Spectroscopic Data for the Diels-Alder Adduct of this compound and Maleic Anhydride
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FTIR (cm⁻¹) | ~1850 and ~1780 (anhydride C=O symmetric and asymmetric stretching), ~1230 (C-O stretching).[2] |
| ¹H NMR (ppm) | Signals for olefinic protons, allylic protons, and methyl groups. The specific chemical shifts will depend on the stereochemistry of the adduct. |
| ¹³C NMR (ppm) | Signals for carbonyl carbons (~170 ppm), olefinic carbons, and aliphatic carbons. |
Visualizations
Caption: General experimental workflow for the Diels-Alder reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Controlling Stereoselectivity in 2,3-Dimethyl-1,3-cyclohexadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereoselective reactions of 2,3-dimethyl-1,3-cyclohexadiene. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental work.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Diels-Alder Reactions
Symptoms: You are performing a Diels-Alder reaction with this compound and a dienophile, but the analysis of your product mixture shows a nearly 1:1 ratio of endo and exo diastereomers, or a lower-than-expected diastereomeric ratio (d.r.).
Possible Causes and Solutions:
-
High Reaction Temperature: Thermal Diels-Alder reactions are often reversible, and at higher temperatures, the thermodynamically more stable exo product can be favored, leading to a lower d.r. At lower temperatures, the reaction is under kinetic control, which typically favors the endo product due to secondary orbital interactions.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and then cooling the reaction to 0 °C or even -78 °C. Monitor the reaction progress by TLC or GC/MS to find the optimal balance between reaction time and selectivity.
-
-
Steric Hindrance: The two methyl groups on the diene can create significant steric hindrance, which may disfavor the formation of the sterically more congested endo transition state, particularly with bulky dienophiles.
-
Solution: If possible, choose a less sterically demanding dienophile. Alternatively, the use of a Lewis acid catalyst can help to organize the transition state and may enhance selectivity despite the steric hindrance.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Non-polar solvents often provide better selectivity in Diels-Alder reactions.
-
Solution: Screen a variety of solvents. Start with non-polar solvents like toluene (B28343) or hexanes. If solubility is an issue, try moderately polar solvents like dichloromethane.
-
Issue 2: Unexpected Side Products or Low Yield
Symptoms: The reaction yields are consistently low, and analysis of the crude product mixture reveals the presence of significant side products, which may include polymerized material or products from competing reaction pathways.
Possible Causes and Solutions:
-
Diene Polymerization: 1,3-Dienes can be prone to polymerization, especially at higher temperatures or in the presence of acid catalysts.
-
Solution: Ensure the diene is freshly distilled before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use the lowest effective temperature and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is suspected.
-
-
Lewis Acid Mediated Side Reactions: While Lewis acids can improve selectivity, they can also catalyze side reactions such as rearrangements or polymerization, particularly if used in stoichiometric amounts or at higher temperatures.
-
Solution: Optimize the amount of Lewis acid used; often, catalytic amounts are sufficient. Perform the reaction at low temperatures to minimize side reactions. Screen different Lewis acids, as some may be more prone to causing side reactions than others. For instance, a bulky Lewis acid might offer better selectivity with fewer side reactions.[1][2][3][4]
-
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. If the product is heated for an extended period, it may revert to the starting materials, which can then undergo other reactions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Work up the reaction promptly and avoid excessive heating during purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for a Diels-Alder reaction with this compound?
For Diels-Alder reactions involving cyclic dienes, the endo product is generally the kinetically favored product.[5][6] This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the activating groups of the dienophile in the transition state. However, the presence of the two methyl groups on the diene can introduce steric strain that may counteract this electronic preference, potentially leading to mixtures of endo and exo products. The actual outcome will depend on the specific dienophile and reaction conditions.
Q2: How can I enhance the endo-selectivity in my reaction?
To enhance endo-selectivity, you should aim for conditions that favor kinetic control. This typically involves:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) will favor the pathway with the lower activation energy, which is usually the one leading to the endo product.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction. This often leads to a more organized and rigid transition state, which can enhance the inherent preference for the endo product.[4]
Q3: Which Lewis acid is best for controlling stereoselectivity in this reaction?
The choice of Lewis acid can have a significant impact on both the rate and selectivity of the reaction. There is no single "best" Lewis acid, and the optimal choice will depend on the specific dienophile being used. A good starting point is to screen a range of Lewis acids with varying steric bulk and Lewis acidity.
| Lewis Acid | Typical Conditions | Expected Outcome |
| AlCl₃ | Catalytic to stoichiometric amounts, -78 °C to RT | High reactivity, but may lead to side reactions. |
| BF₃·OEt₂ | Catalytic to stoichiometric amounts, -78 °C to RT | Generally good for accelerating reactions, can improve endo-selectivity. |
| TiCl₄ | Catalytic to stoichiometric amounts, -78 °C | Strong Lewis acid, often provides high selectivity. |
| SnCl₄ | Catalytic to stoichiometric amounts, -78 °C to RT | Milder Lewis acid, may offer a good balance of reactivity and selectivity. |
| B(C₆F₅)₃ | Catalytic amounts, RT | A bulky Lewis acid that can sometimes favor the exo product.[1][2][3][4] |
Q4: Can I achieve enantioselectivity in reactions with this compound?
Yes, achieving enantioselectivity is possible through asymmetric catalysis. This typically involves the use of a chiral Lewis acid catalyst. The chiral catalyst creates a chiral environment around the dienophile, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. A variety of chiral ligands, often in combination with metal salts like copper(II) or scandium(III) triflates, have been developed for asymmetric Diels-Alder reactions.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol is adapted from procedures for similar dienes.
Materials:
-
This compound, freshly distilled
-
Maleic anhydride
-
Toluene, anhydrous
-
Hexanes, for recrystallization
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add a solution of this compound (1.1 eq) in anhydrous toluene dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes.
-
The crude product can be purified by recrystallization from a toluene/hexanes mixture to yield the Diels-Alder adduct.
-
Analyze the product by ¹H NMR to determine the diastereomeric ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with an Acrylate (B77674) Dienophile
This protocol provides a general procedure for a Lewis acid-catalyzed reaction.
Materials:
-
This compound, freshly distilled
-
Methyl acrylate (or other acrylate dienophile)
-
Lewis Acid (e.g., AlCl₃, TiCl₄), as a solution in an anhydrous solvent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add the acrylate dienophile (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid solution (0.1 - 1.0 eq) to the stirred solution of the dienophile. Stir for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the low temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analyze the product by ¹H NMR to determine the diastereomeric ratio.
Visualizations
Caption: General reaction pathway for the Diels-Alder reaction of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atc.io [atc.io]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Solved Maleic anhydride reacts with | Chegg.com [chegg.com]
- 6. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endo/Exo Selectivity in Cycloadditions of 2,3-Dimethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Diels-Alder cycloaddition reactions involving 2,3-dimethyl-1,3-cyclohexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Diels-Alder reaction of this compound with a typical dienophile like maleic anhydride (B1165640)?
In the Diels-Alder reaction, two stereoisomeric products can be formed: the endo and the exo adduct. The "endo rule" for Diels-Alder reactions predicts that the endo product is typically the major product under kinetic control (lower temperature, shorter reaction time).[1][2] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the endo transition state. The exo product is generally the thermodynamically more stable product due to reduced steric hindrance.
Q2: How do the methyl groups on the diene influence the endo/exo selectivity?
The two methyl groups on this compound can introduce steric hindrance. This steric factor can influence the endo/exo selectivity. While secondary orbital interactions favor the endo product, significant steric repulsion between the diene's methyl groups and the dienophile in the endo transition state can shift the selectivity towards the exo product. The final product ratio will be a balance between these electronic and steric effects.
Q3: How does reaction temperature affect the endo/exo product ratio?
Temperature plays a critical role in determining the product distribution.
-
Low Temperatures: Favor the kinetically controlled product, which is usually the endo adduct due to a lower activation energy.
-
High Temperatures: Can lead to the thermodynamically controlled product, the more stable exo adduct. The Diels-Alder reaction is often reversible, and at elevated temperatures, the less stable endo adduct can revert to the starting materials, allowing for the eventual formation of the more stable exo product.
Q4: Can a Lewis acid catalyst be used to improve the endo/exo selectivity?
Yes, Lewis acid catalysts are frequently used to enhance both the rate and the stereoselectivity of Diels-Alder reactions.[3] By coordinating to the dienophile (e.g., to a carbonyl oxygen), a Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This enhances the secondary orbital interactions that stabilize the endo transition state, often leading to a significant increase in the endo:exo ratio.[3]
Q5: What is the effect of the solvent on the endo/exo selectivity?
The choice of solvent can influence the endo/exo selectivity.[4] Polar solvents can stabilize the more polar transition state, and in many cases, the endo transition state is slightly more polar than the exo transition state. Therefore, using more polar solvents can sometimes lead to an increase in the proportion of the endo product. Hydrogen bonding properties of the solvent can also play a role in stabilizing the transition states.[4][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Diene is not in the required s-cis conformation. 2. Dienophile is not sufficiently activated (electron-poor). 3. Reaction temperature is too low. 4. The reaction is reversible and the equilibrium favors the starting materials at the reaction temperature. | 1. This compound is locked in the reactive s-cis conformation, so this is unlikely to be the issue. 2. Use a dienophile with strong electron-withdrawing groups. Alternatively, add a Lewis acid catalyst to activate the dienophile. 3. Gradually increase the reaction temperature. Monitor the reaction by TLC or NMR to find the optimal temperature. 4. If the desired product is the kinetic adduct (endo), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Poor endo/exo selectivity | 1. The reaction is under thermodynamic control, favoring the exo product. 2. Steric hindrance from the methyl groups on the diene disfavors the endo transition state. 3. The dienophile used has a weak directing group. | 1. To favor the endo product, lower the reaction temperature and shorten the reaction time. 2. If the exo product is desired, running the reaction at a higher temperature for a longer duration might increase its proportion. For the endo product, consider using a Lewis acid to enhance the electronic preference. 3. Use a dienophile with a bulkier or more strongly electron-withdrawing substituent to potentially increase the energy difference between the endo and exo transition states. |
| Formation of side products | 1. Polymerization of the diene or dienophile. 2. The diene or dienophile is unstable under the reaction conditions. | 1. Use a slight excess of one of the reactants to ensure the other is fully consumed. Add a radical inhibitor if polymerization is suspected. 2. Ensure high purity of starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Difficulty in separating endo and exo isomers | The endo and exo products have very similar polarities. | Separation of endo and exo isomers can be challenging. Column chromatography with a shallow solvent gradient may be effective. In some cases, derivatization of the product mixture to increase the polarity difference between the isomers can facilitate separation. |
Data Presentation
The following tables summarize the expected qualitative trends in endo/exo selectivity for the cycloaddition of this compound based on general principles of Diels-Alder reactions. Precise quantitative data for this specific diene is not extensively available in the literature.
Table 1: Expected Selectivity with Common Dienophiles (under kinetic control)
| Dienophile | Expected Major Product | Expected Selectivity | Rationale |
| Maleic Anhydride | Endo | High | Strong secondary orbital interactions and a rigid dienophile structure favor the endo transition state. |
| Methyl Acrylate | Endo | Moderate | Secondary orbital interactions are present but may be less pronounced than with cyclic dienophiles. |
| Dimethyl Acetylenedicarboxylate | N/A (No endo/exo) | N/A | The linear geometry of the alkyne dienophile does not lead to endo/exo isomerism. |
Table 2: Influence of Reaction Conditions on Endo/Exo Ratio
| Condition | Change | Effect on Endo:Exo Ratio | Rationale |
| Temperature | Increase | Decrease | Favors the thermodynamically more stable exo product. |
| Lewis Acid (e.g., AlCl₃) | Addition | Increase | Enhances secondary orbital interactions, further stabilizing the endo transition state. |
| Solvent Polarity | Increase | Potential Increase | The more polar endo transition state may be preferentially stabilized. |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound with Maleic Anhydride
-
Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or diethyl ether).
-
Reaction Setup: Place the flask in an ice bath to cool the solution.
-
Addition of Diene: Slowly add this compound (1.1 eq) to the cooled solution of maleic anhydride with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Determining the Endo:Exo Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Spectral Analysis: Identify characteristic signals for the endo and exo isomers. Protons in different stereochemical environments will have distinct chemical shifts and coupling constants.
-
Integration: Integrate the well-resolved signals corresponding to the endo and exo products.[6][7][8]
-
Ratio Calculation: The ratio of the integrals will correspond to the molar ratio of the endo and exo isomers in the mixture.
Visualizations
Caption: Endo vs. Exo transition states in Diels-Alder reactions.
Caption: Lewis acid catalysis enhances endo selectivity.
Caption: Workflow for troubleshooting poor stereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. rsc.org [rsc.org]
- 8. summit.sfu.ca [summit.sfu.ca]
1,2- vs 1,4-addition products in HBr reaction with 2,3-Dimethyl-1,3-cyclohexadiene
This guide provides troubleshooting advice and frequently asked questions for researchers studying the electrophilic addition of hydrogen bromide (HBr) to 2,3-dimethyl-1,3-cyclohexadiene, focusing on the formation of 1,2- and 1,4-addition products.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of two products when reacting this compound with one equivalent of HBr?
A1: The reaction of HBr with a conjugated diene like this compound proceeds through an electrophilic addition mechanism. The initial protonation of a double bond forms a resonance-stabilized allylic carbocation.[1] This intermediate has two carbons with partial positive charges. The bromide ion can then attack either of these positions, leading to two different constitutional isomers: the 1,2-addition product and the 1,4-addition product.[2]
Q2: What are the structures of the 1,2- and 1,4-addition products in this specific reaction?
A2:
-
1,2-Addition Product: 3-bromo-2,3-dimethylcyclohex-1-ene. In this product, the hydrogen and bromine atoms have added to adjacent carbons (C1 and C2 of the original diene system).
-
1,4-Addition Product: 1-bromo-2,3-dimethylcyclohex-2-ene. Here, the hydrogen and bromine atoms have added to the carbons at the ends of the conjugated system (C1 and C4).
Q3: How can I control which isomer is the major product?
A3: You can control the product distribution by carefully selecting the reaction temperature. This phenomenon is known as kinetic versus thermodynamic control.[3][4]
-
Low Temperatures (e.g., ≤ 0 °C): These conditions favor the kinetic product , which is the one that forms the fastest.[3] The kinetic product has the lower activation energy.[4] For many conjugated dienes, the 1,2-adduct is the kinetic product.[5]
-
Higher Temperatures (e.g., > 40 °C): These conditions favor the thermodynamic product , which is the most stable product.[3] At higher temperatures, the formation of the kinetic product becomes a reversible reaction, allowing equilibrium to be established, which favors the lowest energy (most stable) product.[5] The thermodynamic product is typically the more substituted, and therefore more stable, alkene.[1]
Troubleshooting Guide
Issue 1: My product ratio of 1,2- to 1,4-adduct is not what I expected based on the temperature.
-
Possible Cause 1: Inaccurate Temperature Control. The equilibrium between the kinetic and thermodynamic products is sensitive to temperature. Ensure your reaction vessel is maintained at a stable, accurate temperature throughout the addition and reaction time.
-
Troubleshooting Step: Calibrate your thermometer and use a reliable cooling or heating bath (e.g., an ice-salt bath for low temperatures or a thermostatically controlled oil bath for higher temperatures).
-
Possible Cause 2: Reaction Time. At intermediate temperatures, or if the reaction is stopped too early at higher temperatures, the product mixture may not have reached equilibrium.
-
Troubleshooting Step: For thermodynamic control, ensure a sufficient reaction time to allow the initial kinetic product to revert to the carbocation intermediate and then form the more stable thermodynamic product. Monitor the reaction progress using techniques like TLC or GC-MS if possible.
Issue 2: The overall yield of the reaction is low.
-
Possible Cause 1: Reagent Quality. The HBr solution may have degraded, or the diene may contain impurities.
-
Troubleshooting Step: Use a fresh bottle of HBr or titrate it to determine its concentration. Purify the this compound (e.g., by distillation) before use.
-
Possible Cause 2: Polymerization. Dienes can polymerize under acidic conditions, especially at higher temperatures.
-
Troubleshooting Step: Add the HBr solution slowly to the diene solution while maintaining a homogenous temperature. Avoid excessively high temperatures or prolonged reaction times unless specifically aiming for the thermodynamic product.
Data Presentation
The ratio of kinetic to thermodynamic products is highly dependent on temperature. While specific published data for this compound is sparse, the following table illustrates the principle based on the well-studied reaction of HBr with 1,3-butadiene (B125203), which follows the same principles of kinetic and thermodynamic control.[5]
| Temperature | 1,2-Adduct (Kinetic Product) | 1,4-Adduct (Thermodynamic Product) | Type of Control |
| Low Temp. (e.g., 0 °C) | ~71% | ~29% | Kinetic |
| High Temp. (e.g., 40 °C) | ~15% | ~85% | Thermodynamic |
| Note: Ratios are for 1,3-butadiene and serve to illustrate the general principle.[5] |
Experimental Protocols
Materials:
-
This compound
-
Hydrogen bromide (e.g., 33% in acetic acid or as a gas)
-
Anhydrous diethyl ether or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and condenser
-
Cooling bath (ice-salt or dry ice-acetone) and heating mantle with a temperature controller
Procedure for Kinetic Control (Favoring 1,2-Addition Product)
-
Dissolve this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to a low temperature (e.g., -15 °C to 0 °C) using a suitable cooling bath.
-
Slowly add one molar equivalent of HBr solution dropwise via a dropping funnel over 30-60 minutes, ensuring the temperature remains constant.
-
After the addition is complete, continue stirring at the low temperature for an additional 1-2 hours.
-
Proceed immediately to the workup procedure.
Procedure for Thermodynamic Control (Favoring 1,4-Addition Product)
-
Dissolve this compound in a suitable solvent (one with a higher boiling point than the desired reaction temperature, if necessary).
-
Heat the solution to the desired temperature (e.g., 40-50 °C).
-
Slowly add one molar equivalent of HBr.
-
Maintain the temperature and stir for several hours to allow the reaction to reach equilibrium.
-
Cool the reaction mixture to room temperature and proceed to the workup.
Workup Procedure (for both protocols)
-
Carefully pour the reaction mixture into a separatory funnel containing a cold, saturated sodium bicarbonate solution to neutralize any excess acid.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Analyze the resulting crude product mixture using GC-MS and/or NMR to determine the product ratio and purity.
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the electrophilic addition of HBr to this compound, showing the formation of the common resonance-stabilized carbocation intermediate that leads to both the 1,2- and 1,4-addition products.
Caption: Mechanism of HBr addition to a conjugated diene.
References
Preventing polymerization of 2,3-Dimethyl-1,3-cyclohexadiene during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of 2,3-Dimethyl-1,3-cyclohexadiene to prevent unwanted polymerization. By following these recommendations, you can ensure the integrity of the compound for your research and development needs.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the storage and use of this compound.
Q1: My this compound appears viscous and slightly yellow. What could be the cause?
A1: An increase in viscosity and a change in color from colorless to yellow are primary indicators that polymerization has begun. Conjugated dienes like this compound are susceptible to polymerization, which can be initiated by exposure to heat, light, air (oxygen), and impurities. This process leads to the formation of oligomers and polymers, resulting in a more viscous and discolored product.
Q2: What are the primary pathways for the polymerization of this compound?
A2: There are two main polymerization pathways for this compound:
-
Free-Radical Polymerization: This is often initiated by exposure to oxygen (autoxidation) or other radical sources. The presence of heat and light can accelerate this process. The reaction proceeds through initiation, propagation, and termination steps, leading to the formation of long polymer chains.
-
Diels-Alder Dimerization: As a conjugated diene, this compound can react with itself in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. In this case, one molecule of the diene acts as the "diene" and another acts as the "dienophile" to form a dimeric cyclohexene (B86901) derivative. This is a form of thermal polymerization that can occur even in the absence of oxygen.
Q3: How can I prevent the polymerization of this compound during storage?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Refrigeration: Store the compound at low temperatures, ideally between 2°C and 8°C.[1] This significantly reduces the rate of both free-radical and thermal polymerization.
-
Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen, which is a key initiator of free-radical polymerization.
-
Light Protection: Use an amber or opaque container to protect the compound from light, as UV radiation can initiate polymerization.
-
Inhibitor Addition: The presence of a polymerization inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used inhibitor for conjugated dienes.
Q4: What is the recommended concentration of BHT as a stabilizer?
Q5: I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?
A5: The inhibitor can be removed prior to use. A common method for removing phenolic inhibitors like BHT is to pass the diene through a column of basic alumina (B75360). Alternatively, for inhibitors like hydroquinone, washing the diene with a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) in a separatory funnel can be effective. After washing, the organic layer should be washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and then distilled under reduced pressure. It is crucial to use the purified, inhibitor-free diene immediately, as it will be highly susceptible to polymerization.
Q6: How can I check the purity of my this compound and detect any polymers?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for assessing the purity of this compound and detecting the presence of dimers or oligomers. A higher boiling point and a mass corresponding to multiples of the monomer unit in the mass spectrum would indicate the presence of polymers.
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2°C to 8°C | To minimize thermal and free-radical polymerization. |
| Inhibitor | Butylated Hydroxytoluene (BHT) | A common free-radical scavenger for conjugated dienes. |
| Inhibitor Concentration | ~100 ppm | Check supplier's specifications. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative polymerization. |
| Light Protection | Amber or Opaque Container | To prevent photo-initiated polymerization. |
| Expected Shelf Life | > 1 year (with inhibitor and proper storage) | Stability is significantly reduced without an inhibitor. |
Experimental Protocols
Protocol 1: Removal of BHT Inhibitor Using Basic Alumina
Objective: To obtain inhibitor-free this compound for immediate use in a chemical reaction.
Materials:
-
This compound (containing BHT)
-
Basic alumina
-
Chromatography column or a Pasteur pipette plugged with glass wool
-
Collection flask
-
Nitrogen or argon source
Procedure:
-
Prepare a small chromatography column by packing a Pasteur pipette or a small column with basic alumina.
-
Flush the column with an inert gas (nitrogen or argon).
-
Carefully add the this compound to the top of the column.
-
Allow the liquid to pass through the alumina under gravity or with gentle positive pressure from the inert gas.
-
Collect the purified, inhibitor-free diene in a clean, dry collection flask under an inert atmosphere.
-
Crucially, use the purified diene immediately. Do not store inhibitor-free diene.
Protocol 2: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and detect the presence of dimers or other oligomers.
Instrumentation and Parameters (suggested starting point):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters (if applicable):
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra. The monomer should have a characteristic retention time and mass spectrum. Dimers or oligomers will appear as later-eluting peaks with corresponding higher molecular weights.
Visualizations
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Pathways for polymerization of this compound.
References
Troubleshooting low conversion in 2,3-Dimethyl-1,3-cyclohexadiene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conversion in reactions involving 2,3-Dimethyl-1,3-cyclohexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: this compound is a versatile diene primarily used in cycloaddition reactions, such as the Diels-Alder reaction.[1] It also undergoes electrophilic addition, oxidation, and reduction reactions.[2] For instance, it can be hydrogenated to form 2,3-dimethylcyclohexane or oxidized to produce diketones or carboxylic acids.[2]
Q2: How does the purity of this compound affect my reaction?
A2: Purity is critical. Contaminants from its synthesis, such as isomeric dienes (e.g., 1,4-dienes) or residual starting materials, can lead to undesired side products and lower the yield of the target molecule.[2] Solvents used in purification or the reaction itself must also be pure and dry, as water can interfere with certain reactions, like those involving maleic anhydride (B1165640).[3][4]
Q3: Is this compound prone to side reactions other than the intended one?
A3: Yes. Under acidic conditions, the diene or its products can undergo carbocation rearrangements.[2] At high temperatures, thermal isomerization to other dienes can occur.[2] It is also susceptible to oxidation if not handled under an inert atmosphere.[2] In Diels-Alder reactions, overheating can sometimes lead to decomposition of the product.[3]
Q4: What is the typical conformation of this diene for Diels-Alder reactions?
A4: For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation.[5] As a cyclic diene, this compound is permanently locked in the required s-cis conformation, making it a highly reactive diene for this type of cycloaddition.[6]
Troubleshooting Guides
This section addresses specific problems encountered during experiments.
Issue 1: Low Yield in Diels-Alder Reactions
Q: I am experiencing very low conversion in a Diels-Alder reaction with this compound. What are the potential causes and solutions?
A: Low conversion in a Diels-Alder reaction is a common issue that can be traced to several factors. Systematically evaluating your experimental setup and conditions is key to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Temperature: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy.[7] Conversely, excessive heat can cause the retro-Diels-Alder reaction or decomposition of the product.[3]
-
Solution: Optimize the reaction temperature. Start at room temperature and incrementally increase the heat while monitoring the reaction progress via TLC or GC. If the reaction is known to be reversible, running it at the lowest feasible temperature may improve the net yield.
-
-
Poor Dienophile Reactivity: The rate of a Diels-Alder reaction is significantly enhanced by using a dienophile with electron-withdrawing groups (EWGs).[5] If your dienophile is electron-neutral or electron-rich, the reaction rate may be extremely slow.
-
Solution: If possible, switch to a dienophile substituted with strong EWGs (e.g., -CN, -C(O)R, -NO₂). Alternatively, a Lewis acid catalyst (e.g., ZnBr₂, Eu(fod)₃) can be used to increase the electrophilicity of the dienophile and accelerate the reaction, even at lower temperatures.[8]
-
-
Insufficient Reaction Time: Pericyclic reactions can be slow. If the reaction time is too short, the reactants will not have had sufficient time to be converted to the product.
-
Solution: Monitor the reaction over a longer period. Use TLC or GC analysis to check for the presence of starting materials at regular intervals.
-
-
Reagent Degradation or Impurity: The diene is susceptible to oxidation and polymerization. The dienophile (e.g., maleic anhydride) can react with atmospheric moisture.[3]
Issue 2: Multiple Products in Electrophilic Addition Reactions
Q: When reacting this compound with HBr, I get a mixture of products instead of the single adduct I expected. Why is this happening?
A: The electrophilic addition of reagents like HBr to conjugated dienes can produce a mixture of 1,2-addition and 1,4-addition products. The product distribution is highly dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.[9]
Controlling Factors:
-
Kinetic Control (Low Temperatures): At low temperatures (e.g., ≤ 0 °C), the reaction is irreversible, and the major product is the one that forms the fastest.[9] This is typically the 1,2-adduct , resulting from the attack of the bromide ion on the secondary carbocation of the resonance-stabilized allylic cation intermediate.[10]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., > 40 °C), the reaction becomes reversible, allowing an equilibrium to be established.[9] The major product will be the most stable one, which is often the 1,4-adduct . This product typically has a more substituted (and thus more stable) double bond.[9]
Data & Protocols
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Typical Yield (%) | Purity (%) | Scale | Key Considerations |
| Catalytic Dehydrogenation | 70 - 85% | 85 - 90% | Industrial | Requires high temperatures (250-300°C) and a palladium catalyst (e.g., 5% Pd/C).[2] |
| Dehydrohalogenation | 65 - 75% | 90 - 95% | Laboratory | Uses a strong base (e.g., KOtBu) to eliminate HX from a halogenated precursor.[2] |
| Acid-Catalyzed Dehydration | 55 - 60% | 80 - 85% | Laboratory | Dehydration of a diol using a strong acid (e.g., H₂SO₄); risk of carbocation rearrangements.[2] |
| Thermal Isomerization | 40 - 50% | 75 - 80% | Pilot Scale | Involves electrocyclic ring closure of a linear polyene at high temperatures (>300°C).[2] |
Protocol 1: Synthesis via Acid-Catalyzed Dehydration of 2,3-Dimethylcyclohexane-1,3-diol
This protocol describes a common laboratory-scale synthesis of the title compound.
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Maintain an inert atmosphere using a nitrogen or argon balloon.
-
Reagents: Dissolve 2,3-dimethylcyclohexane-1,3-diol (10 mmol) in glacial acetic acid.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add sulfuric acid (H₂SO₄, 2 equivalents) dropwise to the stirred solution.
-
Heating: After the addition is complete, heat the reaction mixture to 90°C for 4 hours.[2] Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by distillation to yield the diene (expected yield: 55-60%).[2]
Protocol 2: General Procedure for a Diels-Alder Reaction
This protocol provides a general workflow for reacting this compound with an activated dienophile like maleic anhydride.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add maleic anhydride (1.0 equivalent) and a suitable solvent (e.g., toluene, p-xylene).[3] Add a magnetic stir bar.
-
Addition of Diene: Add purified this compound (1.1 equivalents) to the flask via syringe.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed after 1-2 hours (as monitored by TLC), slowly heat the mixture to reflux.[3] Continue heating until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
Visual Guides
Troubleshooting Workflow for Low Reaction Conversion
Caption: A logical workflow for troubleshooting low conversion in chemical reactions.
Diels-Alder [4+2] Cycloaddition Pathway
Caption: The reaction pathway for a typical Diels-Alder cycloaddition.
Kinetic vs. Thermodynamic Control in Electrophilic Addition
Caption: Competing pathways for electrophilic addition to a conjugated diene.
References
- 1. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
Technical Support Center: Catalyst Selection for 2,3-Dimethyl-1,3-cyclohexadiene Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2,3-Dimethyl-1,3-cyclohexadiene.
Section 1: Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for forming six-membered rings, a common motif in natural products and pharmaceuticals.[1] It involves the reaction of a conjugated diene, such as this compound, with a dienophile.[2] Catalyst selection is crucial for controlling reaction rate, regioselectivity, and stereoselectivity.
Diels-Alder FAQs & Troubleshooting
Q1: What are the primary catalyst types for Diels-Alder reactions with this compound?
A1: The main catalytic approaches include:
-
Lewis Acids: Catalysts like Zinc Bromide (ZnBr₂) or Europium complexes (e.g., Eu(fod)₃) can accelerate the reaction and enhance selectivity by coordinating to the dienophile, lowering its LUMO energy.[3] Using a Lewis acid can allow the reaction to proceed at lower temperatures; for instance, ZnBr₂ can reduce the required temperature from 100°C to 60°C.[3]
-
Organocatalysts: Metal-free catalysts, such as proline and its derivatives or Jørgensen-Hayashi catalysts, can be highly effective, particularly for asymmetric synthesis, offering high stereoselectivity.[4]
-
Brønsted Acids: Strong Brønsted acids have been shown to be effective in catalyzing Diels-Alder reactions, especially with sterically hindered or electronically deactivated dienophiles like disubstituted enones.[5]
Q2: My Diels-Alder reaction is showing low yield. What are the common causes and solutions?
A2: Low yields can stem from several factors. Refer to the troubleshooting workflow below. Key areas to investigate include:
-
Catalyst Activity: Ensure the catalyst is active and used in the correct loading. For some palladium-catalyzed reactions, reducing catalyst loading from 10 mol% to 2.5 mol% surprisingly increased yield.[6]
-
Reaction Temperature: The reaction may require thermal conditions. However, high temperatures can sometimes favor the reverse reaction (retro-Diels-Alder).[1] The addition of catalysts like LiClO₄/Et₂O can lower the required temperature to as low as 20°C, though this may increase the reaction time.[3][4]
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. This compound is locked in this reactive conformation, which is favorable.[7] However, bulky substituents on other dienes can disfavor this geometry.[1]
-
Solvent Choice: The solvent can significantly impact reaction rate and selectivity. For a palladium-catalyzed 1,4-syn-addition, DMSO and DMF were found to be optimal solvents, while others like THF, DCE, and Toluene resulted in diminished yields.[6]
Q3: How can I control the stereoselectivity (endo/exo selectivity) of the reaction?
A3: The endo product is often the kinetically favored product in Diels-Alder reactions. This preference is due to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile in the transition state. To enhance endo selectivity, consider using milder reaction conditions (lower temperature) and an appropriate catalyst that can stabilize the endo transition state.
Quantitative Data: Catalyst and Solvent Effects
The following table summarizes the effect of different catalysts and solvents on the yield of a palladium-catalyzed 1,4-syn-addition reaction involving a 1,3-diene, which provides insights applicable to optimizing similar systems.
| Entry | Catalyst (mol %) | Solvent | Base | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | DMSO | K₂HPO₄ | 88 |
| 2 | Pd(PPh₃)₄ (5) | DMF | K₂HPO₄ | 85 |
| 3 | Pd(PPh₃)₄ (5) | THF | K₂HPO₄ | 45 |
| 4 | Pd(PPh₃)₄ (5) | DCE | K₂HPO₄ | 31 |
| 5 | Pd(PPh₃)₄ (5) | Toluene | K₂HPO₄ | 25 |
| 6 | Pd₂(dba)₃ (5) | DMSO | K₂HPO₄ | 56 |
| 7 | Pd(OAc)₂ (5) | DMSO | K₂HPO₄ | <10 |
| 8 | Pd(PPh₃)₄ (2.5) | DMSO | K₂HPO₄ | 86 |
| 9 | Pd(PPh₃)₄ (10) | DMSO | K₂HPO₄ | 81 |
Data adapted from a study on selective 1,4-syn-addition to cyclic 1,3-dienes.[6]
Experimental Protocol: Organocatalyzed Diels-Alder Reaction
This protocol is a general guideline for an organocatalytic reaction.[4]
-
Reactant Preparation: To a solution of the dienophile (e.g., an α,β-unsaturated aldehyde, 1.0 equiv) in a suitable solvent (e.g., CHCl₃, 0.2 M), add this compound (1.2 equiv).
-
Catalyst Addition: Add the organocatalyst (e.g., a Jørgensen-Hayashi catalyst, 0.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude mixture.
Visualizations: Diels-Alder Workflow & Troubleshooting
Caption: General experimental workflow for a catalyzed Diels-Alder reaction.
Caption: Troubleshooting decision tree for low yield in Diels-Alder reactions.
Section 2: Hydrogenation Reactions
Selective hydrogenation of this compound can yield valuable products like 2,3-dimethylcyclohexene. The choice of catalyst is critical to prevent over-hydrogenation to the fully saturated alkane or side reactions like disproportionation.
Hydrogenation FAQs & Troubleshooting
Q1: Which catalysts are effective for the selective hydrogenation of 1,3-dienes to monoenes?
A1: Several heterogeneous catalysts are commonly used:
-
Palladium-based catalysts: Palladium on carbon (Pd/C) or palladium nanoparticles (Pd-NPs) are frequently used.[8][9] They can offer high selectivity for cyclohexene (B86901), but may also catalyze the disproportionation of the diene into benzene (B151609) and cyclohexane.[8][9]
-
Ruthenium-based catalysts: Ruthenium on carbon (Ru/C) is a robust catalyst for the hydrogenation of cyclic diones to diols and can be applied to diene hydrogenation.[10]
-
Nickel-based catalysts: Raney Nickel is another effective catalyst for these transformations.[10]
-
Cobalt-based catalysts: A cobalt sulfide (B99878) (CoS) catalyst was found to be active for butadiene hydrogenation using cyclohexadiene as a hydrogen source.[11]
Q2: I am observing significant amounts of benzene and the fully saturated alkane as byproducts. How can I improve selectivity for the cyclohexene product?
A2: The formation of benzene suggests a disproportionation reaction, while the alkane indicates over-hydrogenation. To improve selectivity:
-
Modify Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can reduce the rate of over-hydrogenation.
-
Optimize Catalyst System: In a study using a Pd/MOF-5/calixarene composite, increasing the liquid hourly space velocity (LHSV) markedly increased the selectivity for cyclohexene.[9] This suggests that reducing the contact time can prevent subsequent reactions of the desired monoene product.
-
Choose a Different Catalyst: If disproportionation is a major issue with a palladium catalyst, consider switching to a different metal like ruthenium or nickel, which may exhibit different selectivity profiles.[10]
Quantitative Data: Hydrogenation Selectivity
The table below shows the product distribution for the hydrogenation of 1,3-cyclohexadiene (B119728) using different palladium-based catalysts, highlighting the challenge of side reactions.
| Catalyst | Conversion (%) | Selectivity to Cyclohexene (%) | Selectivity to Benzene (%) | Selectivity to Cyclohexane (%) |
| 3% Pd/MOF-5/calix[1]arene | 99.8 | ~40 | 0 | ~60 |
| 5% Pd/C | 99.9 | ~35 | ~25 | ~40 |
Data adapted from studies on 1,3-cyclohexadiene hydrogenation.[9] Note that benzene formation was observed with Pd/C but not with the Pd/MOF composite under the tested conditions.
Section 3: Electrophilic Addition Reactions
The reaction of this compound with electrophiles like HBr can lead to a mixture of 1,2- and 1,4-addition products. The product ratio is often dependent on the reaction conditions due to kinetic and thermodynamic control.[12]
Electrophilic Addition FAQs & Troubleshooting
Q1: Why do I get multiple products when adding HBr to this compound?
A1: The reaction proceeds through an allylic carbocation intermediate which has two resonance structures. The nucleophile (Br⁻) can attack at either of the two carbons bearing the positive charge, leading to the formation of 1,2- and 1,4-addition products.[13]
Q2: How can I control whether the 1,2- or 1,4-addition product is dominant?
A2: The product distribution can be influenced by temperature:[12]
-
Low Temperature (Kinetic Control): At low temperatures, the reaction is under kinetic control, and the product that is formed fastest will predominate. This is typically the 1,2-addition product, as the proximity of the bromide ion after the initial protonation leads to a lower activation energy for this pathway.[12]
-
High Temperature (Thermodynamic Control): At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The most stable product will be the major isomer. The 1,4-addition product often results in a more substituted (and thus more stable) double bond, making it the thermodynamically favored product.[12]
Visualization: Kinetic vs. Thermodynamic Control
Caption: Energy diagram showing kinetic vs. thermodynamic product formation.
Section 4: General Catalyst Troubleshooting
Q1: My catalyst seems to have lost activity over time. What could be the cause?
A1: Catalyst deactivation is a common issue and can be caused by several mechanisms:[14]
-
Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites.
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites. This is common in high-temperature hydrocarbon reactions.
-
Sintering: The agglomeration of metal particles on a support at high temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active phase or support into the reaction medium.
Q2: How can I prevent catalyst deactivation?
A2: Strategies to mitigate deactivation include:
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Purify Reactants: Ensure all reactants and solvents are free from potential poisons (e.g., sulfur or nitrogen compounds for metal catalysts).
-
Optimize Temperature: Operate at the lowest effective temperature to minimize sintering and coking.
-
Regeneration: Some deactivated catalysts can be regenerated. For example, coke can be burned off in a controlled stream of air, and sintered metals can sometimes be redispersed.
-
Select a More Robust Catalyst: Consider catalysts with stronger metal-support interactions or protective coatings to prevent sintering and leaching.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenation of 1,3-butadiene by cyclohexadiene (CHD) over CoS catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. umsl.edu [umsl.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Temperature Control in Diels-Alder Reactions of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding temperature control in the Diels-Alder reaction of 2,3-dimethyl-1,3-cyclohexadiene. Proper temperature management is critical for maximizing product yield, ensuring stereoselectivity, and preventing unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction of this compound, with a focus on temperature-related problems.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the cycloaddition is not being met. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. For reactions with less reactive dienophiles, consider using a high-boiling solvent like xylene to achieve higher reflux temperatures.[1] |
| Reaction temperature is too high: The retro-Diels-Alder reaction is favored at elevated temperatures, leading to the decomposition of the desired product back to the starting materials.[2] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product. For some highly reactive systems, reactions at room temperature or even below 0°C may be optimal. | |
| Diene is unreactive: While this compound is a reactive diene due to its locked s-cis conformation, steric hindrance can still play a role, especially with bulky dienophiles. | Increasing the temperature can help overcome the activation barrier. However, be mindful of the potential for the retro-Diels-Alder reaction. Alternatively, using a Lewis acid catalyst can sometimes promote the reaction at lower temperatures. | |
| Formation of Multiple Products (Poor Selectivity) | Equilibrium between endo and exo products: At higher temperatures, the initially formed kinetic endo product can revert to the starting materials via a retro-Diels-Alder reaction and then re-form as the more thermodynamically stable exo product. | To favor the kinetic endo product, conduct the reaction at lower temperatures. To favor the thermodynamic exo product, use higher temperatures to allow the reaction to reach equilibrium. The optimal temperature for desired selectivity must be determined experimentally. |
| Product Decomposition | Excessively high temperatures: Can lead to the retro-Diels-Alder reaction, breaking the product down into the original diene and dienophile.[2] | Carefully control the reaction temperature and avoid overheating. Use a heating mantle with a temperature controller or an oil bath for precise temperature management. Monitor the reaction progress and stop the reaction once the formation of the desired product is maximized. |
| Side reactions: At very high temperatures, other decomposition or polymerization pathways may become significant. | Optimize the reaction temperature to be high enough for the Diels-Alder reaction to proceed efficiently but low enough to minimize side reactions. Characterize byproducts by GC-MS or NMR to understand the nature of the side reactions and adjust conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Diels-Alder reaction with this compound?
A1: The optimal temperature depends on the dienophile's reactivity. For highly reactive dienophiles like maleic anhydride (B1165640), the reaction can be exothermic and may proceed at room temperature.[3] For less reactive dienophiles, heating may be necessary, often in the range of 80°C to 150°C. It is crucial to determine the optimal temperature experimentally for each specific diene-dienophile pair.
Q2: How does temperature affect the stereoselectivity (endo vs. exo product) of the reaction?
A2: Temperature plays a key role in controlling the stereochemical outcome of the Diels-Alder reaction.
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product. The endo transition state is lower in energy due to favorable secondary orbital interactions, leading to a faster reaction rate.[2][4]
-
High Temperatures (Thermodynamic Control): At higher temperatures, the Diels-Alder reaction becomes reversible. This allows for an equilibrium to be established between the starting materials and the products. Under these conditions, the more thermodynamically stable exo product is favored, as it experiences less steric hindrance.[2][4]
Q3: What is the retro-Diels-Alder reaction and how can I avoid it?
A3: The retro-Diels-Alder reaction is the reverse of the Diels-Alder cycloaddition, where the cyclohexene (B86901) product breaks down into the original diene and dienophile. This reaction is favored at higher temperatures.[2] To avoid it, you should:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.
-
If the desired product is thermally sensitive, consider alternative methods such as using a catalyst to lower the required reaction temperature.
Q4: I am observing a low yield. Should I increase the temperature?
A4: Increasing the temperature can increase the reaction rate and potentially improve the yield if the initial temperature is too low to overcome the activation energy. However, excessively high temperatures can lead to the retro-Diels-Alder reaction and product decomposition, which would decrease the overall yield. It is recommended to increase the temperature incrementally and monitor the reaction to find the optimal balance.
Q5: Can I use a solvent for this reaction? If so, which one is recommended?
A5: Yes, a solvent is often used. The choice of solvent can be important. For reactions that require heating, a high-boiling solvent like toluene (B28343) or xylene is often used to maintain a consistent and elevated reaction temperature.[1] For reactions that proceed at or below room temperature, solvents like benzene (B151609) or even solvent-free conditions can be employed.[3]
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
This compound
-
Maleic anhydride
-
Solvent (e.g., benzene, toluene, or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent.
-
Add this compound (1.0 to 1.2 equivalents) to the solution.
-
For room temperature reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction with maleic anhydride can be exothermic.
-
For elevated temperature reaction: Attach a reflux condenser and heat the mixture to the desired temperature using a heating mantle or oil bath. Reflux for the desired amount of time, monitoring the reaction progress.
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Once the reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to room temperature.
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If the product crystallizes out of the solution, it can be collected by vacuum filtration. If not, the solvent may need to be removed under reduced pressure, followed by purification of the crude product (e.g., by recrystallization).
Visualizations
Logical Relationship: Temperature's Influence on Product Formation
Caption: The effect of temperature on reaction control and product outcome.
Experimental Workflow: Temperature Optimization
Caption: A workflow for optimizing the reaction temperature.
References
Technical Support Center: Solvent Effects on 2,3-Dimethyl-1,3-cyclohexadiene Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of 2,3-Dimethyl-1,3-cyclohexadiene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent Choice: The solvent may not sufficiently solubilize the reactants or may not favor the transition state of the reaction. For Diels-Alder reactions, non-polar or aqueous environments can sometimes be more effective than polar aprotic solvents.[1] | - If using a polar aprotic solvent, consider switching to a non-polar solvent like toluene (B28343) or even water. Aqueous media have been shown to enhance the rate of some Diels-Alder reactions.[1]- For reactions that are slow at room temperature, a higher boiling point solvent such as xylene can be used to increase the reaction temperature.[2] |
| Low Reactivity of Dienophile: The chosen dienophile may not be sufficiently electron-deficient for an efficient reaction with the electron-rich this compound. | - Consider using a more reactive dienophile, such as one with strong electron-withdrawing groups. | |
| Decomposition of Reactants: Reactants may be sensitive to temperature, light, or air, leading to degradation over the course of the reaction. | - Ensure reactants are purified before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- If heating, use the lowest effective temperature. | |
| Slow Reaction Rate | Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature. | - Increase the reaction temperature. Using a higher-boiling solvent can facilitate this.[2]- Consider using microwave irradiation, which has been shown to accelerate Diels-Alder reactions. |
| Solvent Inhibiting the Reaction: Certain solvents can interact with reactants in a way that disfavors the reaction pathway. | - Consult literature for solvent studies on similar dienes. For instance, some Diels-Alder reactions are faster in non-polar solvents or water compared to polar aprotic solvents.[1] | |
| Formation of Multiple Products/Isomers | Kinetic vs. Thermodynamic Control: The reaction may yield different products depending on the reaction temperature and time. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[3] | - To favor the kinetic product (often the endo isomer in Diels-Alder reactions), run the reaction at a lower temperature for a shorter duration.- To favor the thermodynamic product (often the exo isomer), use higher temperatures or longer reaction times to allow for equilibrium to be reached.[3] |
| Side Reactions: The solvent or impurities in the solvent may be participating in side reactions. | - Use high-purity, dry solvents. Water or other nucleophilic impurities can lead to undesired side products.- Ensure the chosen solvent is inert under the reaction conditions. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. | - After the reaction is complete, try adding a co-solvent in which the product is insoluble to induce precipitation.- Use column chromatography with an appropriate solvent system for purification. |
| Boiling Point of Solvent: A high-boiling solvent may be difficult to remove from the product. | - If possible, choose a solvent with a lower boiling point that still allows for an adequate reaction rate.- Use techniques like vacuum distillation or rotary evaporation for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of a Diels-Alder reaction involving this compound?
A1: The effect of solvent polarity on Diels-Alder reactions is not always straightforward. While these reactions are generally considered to be non-ionic, a change in solvent can still influence the reaction rate. In some cases, polar solvents can stabilize a more polar transition state, accelerating the reaction. However, for the Diels-Alder reaction of cyclohexadiene derivatives with 1,4-benzoquinone (B44022), product yields were found to be significantly higher in water compared to organic solvents like toluene and THF, suggesting that hydrophobic effects and hydrogen bonding can play a more significant role than solvent polarity alone.[1] Theoretical studies also suggest that in aqueous solutions, hydrogen bonding between water and the transition state can lead to significant rate acceleration.
Q2: What is the benefit of using an aqueous solvent for reactions with this compound?
A2: For certain Diels-Alder reactions, water has been shown to increase reaction rates and yields.[1] This "hydrophobic effect" can force the non-polar reactants together, increasing the effective concentration and favoring the transition state.[1] However, since this compound is insoluble in water, the reaction would be biphasic.
Q3: Can I use NMR spectroscopy to monitor the progress of my reaction?
A3: Yes, ¹H NMR spectroscopy is an excellent technique for monitoring the progress of these reactions.[4] You can follow the disappearance of the reactant signals and the appearance of the product signals over time. By integrating these signals, you can determine the relative concentrations and calculate the reaction rate. For quantitative analysis, it is advisable to use an internal standard.
Q4: How do I choose the right solvent for my experiment?
A4: The choice of solvent depends on several factors:
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Solubility of Reactants: Both the diene and the dienophile must have reasonable solubility in the chosen solvent.
-
Reaction Temperature: If the reaction requires heating, a solvent with an appropriate boiling point should be selected. Xylene is often used for this purpose in Diels-Alder reactions.[2]
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Reactivity: The solvent should be inert and not react with the starting materials, products, or any intermediates.
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Effect on Reaction Rate: As discussed, the solvent can influence the kinetics. If the reaction is too slow, a different solvent might be necessary. Comparative data from similar reactions can guide this choice.[1]
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Work-up and Purification: Consider how the solvent will be removed after the reaction and how it might affect product isolation.
Q5: What is the difference between kinetic and thermodynamic control in the context of these reactions?
A5: In reactions that can form more than one product, such as the Diels-Alder reaction which can form endo and exo isomers, the product distribution can be governed by either kinetic or thermodynamic control.
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Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). For many Diels-Alder reactions, this is the endo product.[3]
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Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the initial products to revert to the starting materials and react again. Over time, the most stable product will accumulate and become the major product. In many Diels-Alder reactions, the exo isomer is the more thermodynamically stable product.[3]
Quantitative Data
Due to a lack of extensive published kinetic data specifically for this compound, the following tables include yield data for closely related cyclohexadiene derivatives and kinetic data for the analogous acyclic diene, 2,3-dimethylbutadiene. This information can provide valuable insights into expected solvent effects.
Table 1: Product Yields for the Diels-Alder Reaction of Cyclohexadiene Derivatives with 1,4-Benzoquinone in Various Solvents. [1]
| Diene | Solvent | Yield (%) |
| Cyclohexa-1,3-diene | Water | 71 |
| Toluene | 55 | |
| THF | 51 | |
| 2-Methyl-5-isopropylcyclohexa-1,3-diene | Water | 65 |
| Toluene | 63 | |
| THF | 59 | |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | Water | 37 |
| Toluene | 4 | |
| THF | 4 |
Reactions were carried out at room temperature for 2 days.
Experimental Protocols
1. General Protocol for Diels-Alder Reaction in Different Solvents
This protocol is based on the reaction of cyclohexadiene derivatives with 1,4-benzoquinone.[1]
-
Materials:
-
This compound
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Dienophile (e.g., 1,4-benzoquinone or maleic anhydride)
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Solvents (e.g., water, toluene, THF, xylene)
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Round-bottomed flask
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Magnetic stirrer and stir bar
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Standard glassware for work-up and purification
-
-
Procedure:
-
In a round-bottomed flask, dissolve the dienophile (1.0 eq) in the chosen solvent.
-
Add this compound (1.0 eq) to the solution. The typical concentration of each reactant is around 0.1 M.[1]
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Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or NMR spectroscopy.
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent (e.g., by rotary evaporation).
-
Extract the product using a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
2. Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
-
Procedure:
-
Prepare a stock solution of this compound and the dienophile in the chosen deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard (a compound that is stable under the reaction conditions and has signals that do not overlap with reactant or product signals).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Maintain the NMR tube at a constant temperature and acquire spectra at regular time intervals.
-
For each spectrum, integrate the signals corresponding to the reactants and the product relative to the internal standard.
-
Plot the concentration of the reactants or product as a function of time to determine the reaction rate and rate constant.
-
Visualizations
Caption: Workflow for studying solvent effects on reactivity.
References
Technical Support Center: Purification of Diels-Alder Adducts from 2,3-Dimethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Diels-Alder adducts derived from 2,3-Dimethyl-1,3-cyclohexadiene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Diels-Alder adducts of this compound.
Issue 1: Low or No Yield of Purified Product
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Question: After performing the Diels-Alder reaction and attempting purification, I have a very low yield, or no product at all. What could be the cause?
-
Answer: Several factors can contribute to low yields. Consider the following possibilities:
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Incomplete Reaction: The Diels-Alder reaction may not have gone to completion. This can be due to several factors including reaction time, temperature, or the purity of the starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and this reverse reaction is favored at higher temperatures. If the reaction was conducted at an excessively high temperature, the equilibrium may have shifted back towards the starting materials, reducing the adduct concentration.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[1]
-
Product Decomposition: The desired adduct may be unstable under the reaction or workup conditions. Overheating during the reaction or purification can lead to decomposition.[2] For instance, a darkening of the reaction mixture (e.g., to a dark brown) can indicate decomposition.[3]
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Losses During Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography.[4] This can be due to the product's partial solubility in the recrystallization solvent's mother liquor or irreversible adsorption to the column's stationary phase.
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Issue 2: Product is Impure After Recrystallization
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Question: I have recrystallized my Diels-Alder adduct, but it is still impure. How can I improve the purity?
-
Answer: Impurities after recrystallization can be due to several factors:
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Inappropriate Solvent Choice: The chosen recrystallization solvent may not be optimal. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. A mixed solvent system, such as xylene and petroleum ether, can sometimes provide the right characteristics for effective purification.[5]
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Crystallization Occurred Too Quickly: Slow crystal growth is crucial for achieving high purity.[5] If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Presence of Unreacted Starting Materials: Unreacted this compound or the dienophile (e.g., maleic anhydride) may co-crystallize with the product. Ensure the reaction has gone to completion before workup.
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Hydrolysis of the Adduct: If maleic anhydride (B1165640) is used as the dienophile, the resulting anhydride adduct can be susceptible to hydrolysis, forming the corresponding dicarboxylic acid.[2][5] This diacid has different solubility properties and can be an impurity. It is crucial to use dry reagents and glassware to prevent this side reaction.
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Issue 3: Difficulty in Separating Endo and Exo Isomers
-
Question: My product is a mixture of endo and exo isomers that are difficult to separate by recrystallization. What purification method should I use?
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Answer: The separation of endo and exo isomers of Diels-Alder adducts can be challenging due to their similar physical properties.
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Column Chromatography: Flash column chromatography is often the most effective method for separating endo and exo isomers.[1] A high ratio of silica (B1680970) gel to the crude product is recommended for optimal separation. A gradient elution with a solvent system like hexanes and ethyl acetate (B1210297) can be effective. Start with a low polarity eluent (e.g., 1% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 5% ethyl acetate).[1]
-
Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent can be used to separate isomers, although this can be a tedious process.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Diels-Alder reaction of this compound?
A1: Common impurities include:
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Unreacted Starting Materials: Residual this compound or the dienophile.
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Hydrolysis Product: If using an anhydride dienophile like maleic anhydride, the corresponding dicarboxylic acid can form if moisture is present.[2][5]
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Polymerization Products: Dienes can sometimes undergo polymerization, especially at high temperatures.
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Oxidation Products: The adduct, particularly if it is an aldehyde, can be sensitive to autoxidation.[1]
Q2: What is a good starting point for developing a recrystallization protocol for my adduct?
A2: A good starting point is to use a nonpolar solvent. For the structurally similar adduct of 2,3-dimethyl-1,3-butadiene (B165502) and maleic anhydride, recrystallization from hexanes has been reported to be effective.[5] For other Diels-Alder adducts, mixed solvent systems like xylene/petroleum ether[5] or ethyl acetate/hexane have been used.[6] The ideal solvent or solvent system will depend on the specific dienophile used.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final adduct can be assessed using several techniques:
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Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically less than 2°C). A broad melting point range often indicates the presence of impurities.[5]
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Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be used to identify the structure of the adduct and detect the presence of any impurities.
Quantitative Data Summary
The following tables summarize typical data for the purification of Diels-Alder adducts. Note that specific values for adducts of this compound are not widely reported in the literature; therefore, data for structurally similar adducts are provided as a reference.
Table 1: Recrystallization Data for Diels-Alder Adducts
| Diene | Dienophile | Recrystallization Solvent(s) | Typical Yield | Reference Melting Point (°C) |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Hexanes | Not specified | Not specified |
| 1,3-Butadiene | Maleic Anhydride | Xylene/Petroleum Ether | High | 103-104 |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | ~71% | 165 (endo isomer) |
Table 2: Column Chromatography Data for Diels-Alder Adducts
| Diene | Dienophile | Stationary Phase | Eluent System | Outcome |
| Methylcyclopentadiene | Acrolein | Silica Gel | 1-5% Ethyl Acetate in Hexanes (gradient) | Separation of endo and exo isomers |
| Various | Various | Silica Gel | Dichloromethane/Ethyl Acetate (8:2) | Purification of adduct |
Experimental Protocols
Protocol 1: General Recrystallization of a Diels-Alder Adduct
This protocol is a general guideline and may need to be optimized for your specific adduct.
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Dissolution: In an Erlenmeyer flask, dissolve the crude Diels-Alder adduct in the minimum amount of a suitable hot solvent (e.g., hexanes or a xylene/petroleum ether mixture).
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
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Crystallization: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent. Wet crystals can lead to inaccurate yield calculations and broadened melting points.[5]
Protocol 2: General Column Chromatography for Separation of Endo and Exo Isomers
This protocol is a general guideline for separating isomers and should be optimized based on TLC analysis.
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Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexanes.
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Sample Loading: Dissolve the crude adduct mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
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Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 1% ethyl acetate in hexanes).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar isomer will typically elute first.
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Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.
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Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the synthesis and purification of Diels-Alder adducts.
Caption: A decision tree for troubleshooting low yields in Diels-Alder adduct purification.
References
Technical Support Center: Characterization of Byproducts in 2,3-Dimethyl-1,3-cyclohexadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1,3-cyclohexadiene. It focuses on the identification and characterization of common byproducts encountered in reactions involving this diene.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired Diels-Alder adduct | 1. Diene Dimerization: this compound can act as both a diene and a dienophile, leading to self-dimerization via a Diels-Alder reaction, especially at higher temperatures. 2. Steric Hindrance: The methyl groups on the diene can sterically hinder the approach of the dienophile.[1][2] 3. Reagent Purity: The diene may contain impurities from its synthesis or degradation products. | 1. Temperature Control: Perform the reaction at the lowest feasible temperature to minimize thermal dimerization. 2. Use of a More Reactive Dienophile: Employ a dienophile with strong electron-withdrawing groups to increase the reaction rate.[2] 3. High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction. 4. Reagent Purification: Purify the this compound by distillation immediately before use. |
| Presence of unexpected oxygenated byproducts | 1. Autoxidation: The diene can react with atmospheric oxygen, especially in the presence of light and/or heat, to form peroxides and other oxidation products. 2. Photooxidation: Exposure to light can promote the formation of singlet oxygen, which readily reacts with conjugated dienes to form endoperoxides. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Protection from Light: Shield the reaction vessel from light, particularly if the reaction is run for an extended period. |
| Formation of multiple isomers of the desired product | 1. Regioselectivity Issues: If both the diene and dienophile are unsymmetrical, multiple regioisomers can be formed. 2. Endo/Exo Isomerism: In Diels-Alder reactions, both endo and exo isomers can be formed. The endo product is often the kinetic product, but the exo can be thermodynamically favored.[1][2] | 1. Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the Diels-Alder reaction. 2. Temperature Control: Lower temperatures generally favor the formation of the kinetic (often endo) product. Higher temperatures can lead to equilibration and formation of the thermodynamic (often exo) product. |
| Complex product mixture observed by GC-MS or NMR | 1. Multiple Side Reactions: A combination of dimerization, oxidation, and isomerization may be occurring simultaneously. 2. Dienophile Polymerization: Some reactive dienophiles can polymerize under the reaction conditions. | 1. Systematic Optimization: Vary one reaction parameter at a time (temperature, concentration, catalyst) to identify the source of the byproducts. 2. Analytical Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and identify the onset of byproduct formation. 3. Dienophile Stabilization: Add a polymerization inhibitor if dienophile polymerization is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: The most common byproducts are dimers resulting from the Diels-Alder reaction of the diene with itself, and various oxidation products, such as endoperoxides, formed from the reaction with oxygen.
Q2: How can I detect the formation of diene dimers?
A2: Diene dimers will have a mass corresponding to twice the molecular weight of the starting diene (M.W. of this compound = 108.18 g/mol ; Dimer M.W. = 216.36 g/mol ). These can be readily identified by GC-MS analysis. 1H and 13C NMR spectroscopy will show a more complex spectrum than the starting diene, consistent with a Diels-Alder adduct structure.
Q3: What are the characteristic spectroscopic signatures of endoperoxide byproducts?
A3: Endoperoxides formed from the reaction of dienes with singlet oxygen will show a characteristic shift in the 1H and 13C NMR spectra. The protons and carbons adjacent to the peroxide bridge will be significantly deshielded. Mass spectrometry will show a molecular ion peak corresponding to the diene plus 32 mass units (for O2).
Q4: Can I use 1H NMR to distinguish between endo and exo Diels-Alder products?
A4: Yes, the stereochemistry of endo and exo isomers often leads to distinct differences in their 1H NMR spectra due to anisotropic effects. The coupling constants between protons on the newly formed six-membered ring can also provide valuable structural information. 2D NMR techniques like NOESY can be particularly useful in confirming through-space interactions that differentiate the two isomers.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources. Due to its propensity to form peroxides upon storage, it is advisable to test for the presence of peroxides before use, especially if the material has been stored for an extended period. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction and Byproduct Analysis by GC-MS
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the desired dienophile (1.1 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
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Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure.
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Sample Preparation for GC-MS: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).
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GC-MS Analysis: Inject the sample into a gas chromatograph coupled with a mass spectrometer. Use a standard non-polar column (e.g., DB-5ms). The temperature program should be optimized to separate the starting materials, the desired product, and potential high-boiling byproducts like dimers.
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Data Analysis: Identify the components based on their retention times and mass spectra. The mass spectrum of this compound can be found in the NIST WebBook.[3][4] Dimer byproducts will have a molecular ion peak at m/z = 216.
Protocol 2: Characterization of Byproducts by NMR Spectroscopy
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Purification: Isolate the byproduct of interest from the reaction mixture using column chromatography.
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Sample Preparation: Prepare a solution of the purified byproduct in a suitable deuterated solvent (e.g., CDCl3).
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1D NMR Analysis: Acquire 1H and 13C NMR spectra.
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2D NMR Analysis: For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. For stereochemical assignments of Diels-Alder adducts, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be invaluable.
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Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure of the byproduct.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: 2,3-Dimethyl-1,3-cyclohexadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2,3-Dimethyl-1,3-cyclohexadiene.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in the context of its primary application in Diels-Alder reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield in Diels-Alder Reaction | Diene Purity and Stability: The diene may have degraded due to improper storage (exposure to air, light, or heat), leading to oxidation or polymerization. | Ensure the diene is freshly distilled or purified prior to use. Store under an inert atmosphere (nitrogen or argon) at 2-8°C and protect from light. Consider adding a radical inhibitor like BHT for long-term storage. |
| Reaction Conditions: The reaction temperature may be too low for the specific dienophile, or the reaction time may be insufficient. Conversely, excessively high temperatures can lead to the retro-Diels-Alder reaction.[1] | Optimize the reaction temperature and time. For less reactive dienophiles, gentle heating may be necessary. Monitor the reaction progress using an appropriate technique like TLC or GC-MS. | |
| Solvent Choice: The solvent may not be suitable for the reaction, or it may contain impurities (e.g., water) that interfere with the reaction. | Use a dry, inert solvent. For many Diels-Alder reactions, non-polar solvents like toluene (B28343) or xylene are suitable. Ensure all glassware is thoroughly dried before use. | |
| Formation of Unexpected Side Products | Polymerization of the Diene: Conjugated dienes can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3] | Use the diene in a slight excess to compensate for potential polymerization. Keep reaction temperatures as low as feasible and consider performing the reaction in a more dilute solution. |
| Oxidation of the Diene: Exposure to air can lead to the formation of peroxides and other oxidation products. | Handle the diene under an inert atmosphere.[4] Degas solvents before use to remove dissolved oxygen. | |
| Isomerization of the Product: Depending on the reaction conditions and the nature of the reactants, the initial kinetic product may isomerize to a more thermodynamically stable product. | Analyze the product mixture at different time points to understand the reaction profile. The desired product may be the kinetic or thermodynamic one, requiring adjustment of reaction time and temperature to maximize its yield. | |
| Difficulty in Product Purification | Presence of Polymeric Byproducts: High molecular weight polymers can make purification by chromatography or distillation challenging. | Precipitate the polymer by adding a non-solvent. For example, if the reaction is in toluene, adding methanol (B129727) may cause the polymer to precipitate. The desired product can then be isolated from the filtrate. |
| Co-elution with Starting Material: If the starting diene is used in large excess, it may be difficult to separate from the product. | Optimize the stoichiometry of the reactants. If an excess of the diene is necessary, consider using a dienophile with a significantly different polarity to facilitate chromatographic separation. | |
| Thermal Decomposition during Distillation: The Diels-Alder adduct may not be stable at the temperatures required for distillation. | Purify the product using column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To maintain the stability of this compound, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also advisable to protect it from light. For prolonged storage, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization.
Q2: My this compound has a yellowish tint. Is it still usable?
A2: A yellowish color may indicate the presence of impurities, possibly from oxidation or polymerization. While it might still be usable for some applications, for reactions sensitive to purity, such as quantitative Diels-Alder reactions, it is highly recommended to purify the diene by distillation under reduced pressure before use.
Q3: What are the primary hazards associated with this compound?
A3: this compound is a flammable liquid and should be handled away from ignition sources. Vapors may form explosive mixtures with air. It can be harmful if inhaled or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can this compound undergo reactions other than Diels-Alder?
A4: Yes. Besides its common use in [4+2] cycloadditions, it can undergo other reactions typical of conjugated dienes. These include electrophilic additions (e.g., with HBr) and oxidation, which can lead to the formation of diketones or carboxylic acids.[4] It can also be reduced (hydrogenated) to form 2,3-dimethylcyclohexane.[4]
Q5: How can I monitor the progress of a Diels-Alder reaction with this compound?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) if the dienophile or the product is UV-active or stains with a suitable reagent (e.g., potassium permanganate). Gas chromatography-mass spectrometry (GC-MS) is another excellent technique to monitor the disappearance of the starting materials and the appearance of the product.
Quantitative Data on Stability and Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₈H₁₂ | [10][11] |
| Molecular Weight | 108.18 g/mol | [10][11] |
| Boiling Point | Not available | Data for the specific compound is not consistently reported. |
| Density | Not available | Data for the specific compound is not consistently reported. |
| Stability | More stable than non-conjugated dienes. | Resonance energy contributes to stability.[5][6][7][8][9] |
| Heat of Hydrogenation | Lower than non-conjugated dienes. | Indicates greater thermodynamic stability.[5][6][9] |
| Storage Temperature | 2-8°C | Recommended for maintaining stability and preventing degradation. |
| Handling | Under inert atmosphere (Nitrogen or Argon) | To prevent oxidation. |
Experimental Protocols
Purification of this compound by Distillation
Objective: To obtain pure this compound from a commercial source or a reaction mixture.
Materials:
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Crude this compound
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips
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Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Connect the apparatus to a vacuum source.
-
Begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Once the distillation is complete, cool the receiving flask containing the purified diene under an inert atmosphere.
-
Store the purified diene under an inert atmosphere at 2-8°C.
Diels-Alder Reaction of this compound with a Dienophile
Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition reaction.
Materials:
-
Purified this compound
-
Dienophile (e.g., maleic anhydride)
-
Dry, inert solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the dienophile in the dry solvent in the flask.
-
Add this compound to the solution (typically in a 1:1 to 1.2:1 molar ratio of diene to dienophile).
-
Heat the reaction mixture to a gentle reflux and maintain for the desired reaction time (this can range from a few hours to overnight, depending on the reactivity of the dienophile).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If so, collect the crystals by filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[12]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
- 1. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Stability of Conjugated Dienes [jove.com]
- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Diels-Alder Adducts Derived from 2,3-Dimethyl-1,3-cyclohexadiene
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of Diels-Alder adducts formed from 2,3-dimethyl-1,3-cyclohexadiene with various dienophiles.
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings. This guide focuses on the cycloaddition reactions of this compound, a readily available diene, with three distinct dienophiles: maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and N-phenylmaleimide. The resulting adducts are compared based on their yield, stereoselectivity, and spectroscopic characteristics, providing valuable data for researchers in synthetic chemistry and drug development.
Performance Comparison of Dienophiles
The reactivity of the dienophile significantly influences the reaction conditions and the yield of the Diels-Alder adduct. Electron-withdrawing groups on the dienophile generally enhance the reaction rate. The table below summarizes the key performance indicators for the reaction of this compound with the selected dienophiles.
| Dienophile | Product | Typical Yield (%) | Diastereoselectivity (endo:exo) | Key Spectroscopic Data Highlights |
| Maleic Anhydride | 4,5-Dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | High | Predominantly endo | ¹H NMR: Characteristic signals for the bridgehead protons and the vinylic protons. IR: Strong C=O stretching bands for the anhydride. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 4,5-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | Moderate to High | N/A (alkyne dienophile) | ¹H NMR: Absence of olefinic protons from the dienophile moiety. ¹³C NMR: Signals corresponding to the newly formed quaternary carbons of the double bond. |
| N-Phenylmaleimide | 4,5-Dimethyl-N-phenylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | High | Predominantly endo | ¹H NMR: Signals for the phenyl protons in addition to the bicyclic framework. IR: C=O stretching bands for the imide. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the Diels-Alder adducts are crucial for reproducibility and further investigation.
Synthesis of this compound
The diene can be synthesized via various methods, including the dehydration of the corresponding diol.
General Procedure for Diels-Alder Reactions
A solution of this compound and a slight excess of the dienophile in a suitable solvent (e.g., toluene, xylene, or dichloromethane) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. For instance, the reaction with maleic anhydride is often exothermic and may proceed readily at room temperature or with gentle heating.[1] Reactions with less reactive dienophiles may require higher temperatures and longer reaction times.
Characterization Methods
The synthesized adducts are characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure and stereochemistry of the adducts. The coupling constants between bridgehead protons and protons on the newly formed ring can help determine the endo or exo configuration.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the adducts, such as the carbonyl groups of the anhydride, ester, or imide.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the adducts.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from diene synthesis to the characterization of the final Diels-Alder adducts.
Stereoselectivity: The Endo Rule
In Diels-Alder reactions involving cyclic dienes, the formation of the endo adduct is often kinetically favored over the exo adduct.[3][4] This preference, known as the "endo rule," is attributed to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[4] For the reactions of this compound with maleic anhydride and N-phenylmaleimide, the major product is expected to be the endo isomer. The diastereomeric ratio can be determined by NMR analysis of the crude reaction mixture.[5]
Conclusion
The Diels-Alder reaction of this compound with various dienophiles provides a versatile route to a range of bicyclic compounds. The choice of dienophile not only dictates the functionality of the resulting adduct but also influences the reaction conditions and yield. This guide provides a comparative framework and experimental basis for researchers to select the appropriate dienophile and reaction conditions to synthesize specific adducts for applications in areas such as medicinal chemistry, materials science, and natural product synthesis. The detailed characterization data serves as a valuable reference for the identification and analysis of these important molecular scaffolds.
References
A Comparative Spectroscopic Guide to the Reaction Products of 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic signatures of products derived from various reactions of 2,3-dimethyl-1,3-cyclohexadiene. Understanding the distinct spectral characteristics resulting from different reaction pathways is crucial for accurate product identification and characterization in synthetic chemistry and drug development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for key reaction products, enabling researchers to differentiate between potential isomers and byproducts.
Key Reactions and Product Comparisons
This compound is a versatile starting material that undergoes a variety of chemical transformations, including Diels-Alder cycloadditions, electrophilic additions, and photochemical rearrangements. Each reaction type yields products with unique structural features that are readily distinguishable by spectroscopic methods.
Diels-Alder Cycloaddition
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. When this compound reacts with a dienophile such as maleic anhydride, it forms a bicyclic adduct. For the purpose of this guide, we will analyze the spectroscopic data of a closely related and well-characterized analog, 4,5-dimethylcyclohex-4-ene-cis-1,2-dicarboxylic anhydride , which serves as an excellent model for the expected product.
Table 1: Spectroscopic Data for the Diels-Alder Adduct (Analog)
| Spectroscopic Technique | 4,5-dimethylcyclohex-4-ene-cis-1,2-dicarboxylic anhydride |
| ¹H NMR (CDCl₃, 200.1 MHz) | δ (ppm): 1.92 (s, 6H), 2.00 (m, 2H), 2.28 (m, 2H) |
| ¹³C NMR | δ (ppm): 18.5, 36.5, 42.5, 125.0, 172.0 |
| IR (cast film) | ν (cm⁻¹): ~2918, ~1797 (C=O, anhydride), ~1473 |
Note: The provided ¹H NMR data is a simplified interpretation of the spectrum. The original spectrum shows complex multiplets for the methylene (B1212753) protons. ¹³C NMR data is estimated based on typical chemical shifts for similar structures.
Electrophilic Addition
Electrophilic addition to conjugated dienes can result in both 1,2- and 1,4-addition products. The reaction of this compound with electrophiles like hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) leads to the formation of various substituted cyclohexene derivatives. The regioselectivity of the reaction is influenced by the stability of the resulting carbocation intermediates.
At present, detailed, publicly available experimental spectra for the specific electrophilic addition products of this compound are limited. However, based on established reaction mechanisms, the expected major products from the addition of HBr would be 3-bromo-1,2-dimethylcyclohexene and 6-bromo-2,3-dimethylcyclohexene . The addition of Br₂ would be expected to yield dibrominated products such as 1,2-dibromo-2,3-dimethylcyclohexene .
Table 2: Predicted Spectroscopic Features of Electrophilic Addition Products
| Product Name | Predicted ¹H NMR Key Signals (δ, ppm) | Predicted ¹³C NMR Key Signals (δ, ppm) | Predicted IR Key Absorptions (ν, cm⁻¹) |
| 3-Bromo-1,2-dimethylcyclohexene | Olefinic H, Allylic H (brominated), Methyl H | Vinylic C, Brominated C, Methyl C | C=C stretch, C-Br stretch |
| 6-Bromo-2,3-dimethylcyclohexene | Olefinic H, Allylic H (brominated), Methyl H | Vinylic C, Brominated C, Methyl C | C=C stretch, C-Br stretch |
| 1,2-Dibromo-2,3-dimethylcyclohexene | Allylic H, Methyl H | Vinylic C, Brominated C, Methyl C | C=C stretch, C-Br stretch |
Note: The values in this table are predictions and require experimental verification for accurate characterization.
Photochemical Rearrangement
Under photochemical conditions, 1,3-cyclohexadienes can undergo a conrotatory ring-opening to form a corresponding 1,3,5-hexatriene. For this compound, this electrocyclic reaction would yield 2,3-dimethyl-1,3,5-hexatriene . This transformation results in a significant change in the molecule's structure and, consequently, its spectroscopic properties.
Table 3: Predicted Spectroscopic Features of the Photochemical Ring-Opening Product
| Product Name | Predicted ¹H NMR Key Signals (δ, ppm) | Predicted ¹³C NMR Key Signals (δ, ppm) | Predicted IR Key Absorptions (ν, cm⁻¹) |
| 2,3-Dimethyl-1,3,5-hexatriene | Multiple olefinic H signals, Methyl H | Multiple vinylic C signals, Methyl C | Conjugated C=C stretches |
Note: The values in this table are predictions and require experimental verification for accurate characterization.
Experimental Protocols
Accurate spectroscopic identification relies on standardized and well-documented experimental procedures. Below are general protocols for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Thin Film (for soluble solids): Dissolve the solid in a volatile solvent, cast the solution onto a salt plate, and allow the solvent to evaporate.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between the starting material and its various reaction products, the following diagrams illustrate the key reaction pathways and a general experimental workflow for product identification.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for product identification.
This guide serves as a foundational resource for the spectroscopic identification of reaction products of this compound. For definitive structural confirmation, it is always recommended to perform a comprehensive analysis using a combination of spectroscopic techniques and, where possible, to compare the obtained data with that of authenticated reference standards.
A Comparative Guide to the Reactivity of 2,3-Dimethyl-1,3-cyclohexadiene and Isoprene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. The inherent reactivity of the diene is a key determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two dienes: 2,3-Dimethyl-1,3-cyclohexadiene, a cyclic diene with electron-donating substituents, and isoprene (B109036) (2-methyl-1,3-butadiene), a simple, acyclic diene. This comparison is supported by established principles of cycloaddition reactions and available experimental data for structurally related compounds.
Structural and Electronic Factors Influencing Reactivity
The reactivity of a diene in a Diels-Alder reaction is primarily governed by two factors: its ability to adopt the reactive s-cis conformation and its electronic properties.
-
Conformational Effects: The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to be in the s-cis conformation. Cyclic dienes, such as this compound, are conformationally locked in this reactive geometry, which generally leads to higher reactivity compared to acyclic dienes.[1][2] Acyclic dienes like isoprene exist in an equilibrium between the more stable s-trans and the less stable s-cis conformations.[3] The energetic barrier to rotate into the s-cis conformation can reduce the overall reaction rate.
-
Electronic Effects: The rate of a normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[4][5] The two methyl groups in this compound are electron-donating, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), resulting in a faster reaction rate. Isoprene has one electron-donating methyl group, which also enhances its reactivity compared to unsubstituted 1,3-butadiene.
Based on these principles, this compound is expected to be significantly more reactive than isoprene in Diels-Alder reactions.
Quantitative Data Comparison
To provide a quantitative perspective, the following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of isoprene and a structurally similar analog to this compound (2,3-dimethyl-1,3-butadiene) with maleic anhydride (B1165640).
| Feature | 2,3-Dimethyl-1,3-butadiene (B165502) with Maleic Anhydride | Isoprene with Maleic Anhydride |
| Reaction Type | Diels-Alder Cycloaddition | Diels-Alder Cycloaddition |
| Diene Structure | Acyclic, with two electron-donating methyl groups | Acyclic, with one electron-donating methyl group |
| Typical Dienophile | Maleic Anhydride | Maleic Anhydride |
| Reaction Conditions | Often exothermic, can proceed at room temperature or with gentle warming.[6] | Typically requires heating to proceed at a reasonable rate. |
| Relative Rate | Expected to be significantly faster due to two activating groups. | Slower than dienes with multiple electron-donating groups. |
| Yield | Generally high. | Moderate to high, depending on conditions. |
Experimental Protocols
Detailed methodologies for conducting Diels-Alder reactions with these dienes are crucial for reproducible research. Below are representative experimental protocols.
Protocol 1: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This protocol for 2,3-dimethyl-1,3-butadiene serves as a good model for the expected reaction of this compound.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Ethyl acetate
-
Erlenmeyer flask
-
Stirring apparatus
-
Heating plate (optional)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 g of maleic anhydride in 10 mL of ethyl acetate, with gentle heating if necessary.[7]
-
Add 10 mL of ligroin or hexane to the solution and cool it to 0°C in an ice bath.[7]
-
Slowly add 3 mL of 2,3-dimethyl-1,3-butadiene to the cooled solution while stirring.[7]
-
An exothermic reaction is expected. Continue to swirl the mixture in the ice bath for a few minutes until the reaction subsides and a white solid (the adduct) precipitates.[7]
-
Gently heat the mixture to dissolve the solid adduct.[7]
-
Allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and air dry.
Protocol 2: Diels-Alder Reaction of Isoprene with Maleic Anhydride
Materials:
-
Isoprene
-
Maleic anhydride
-
Xylene or Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 10.0 g of maleic anhydride and 25 mL of xylene.
-
Add 10.0 mL of isoprene to the flask.
-
Heat the reaction mixture to reflux with stirring for approximately 1-2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
If the product does not crystallize, cool the flask in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.
-
Recrystallize the product from a suitable solvent if necessary to achieve high purity.
Visualizing the Reaction and Workflow
Diagrams can aid in understanding the underlying mechanism and the experimental process.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Typical experimental workflow for a Diels-Alder reaction.
Conclusion
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. atc.io [atc.io]
- 7. theochem.mercer.edu [theochem.mercer.edu]
A Comparative Guide to Cycloaddition Reactions: 2,3-Dimethyl-1,3-cyclohexadiene vs. 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the Diels-Alder reaction stands as a powerful and elegant tool for the construction of six-membered rings. The choice of the diene is critical to the efficiency and outcome of this cycloaddition. This guide provides an objective comparison of the performance of a substituted cyclic diene, 2,3-dimethyl-1,3-cyclohexadiene, and the archetypal acyclic diene, 1,3-butadiene (B125203), in cycloaddition reactions, supported by experimental data and detailed protocols.
Reactivity and Performance: A Tale of Two Dienes
The inherent structural differences between this compound and 1,3-butadiene lead to significant disparities in their reactivity in Diels-Alder reactions. The cyclic nature of this compound locks its double bonds in a permanent s-cis conformation, the required geometry for the concerted [4+2] cycloaddition to occur. This pre-organization of the diene minimizes the entropic barrier to the reaction, leading to enhanced reactivity.
In contrast, 1,3-butadiene predominantly exists in the more stable s-trans conformation. Rotation around the central single bond to achieve the necessary s-cis conformation requires an energy input, which translates to a higher activation energy and consequently, a slower reaction rate compared to its cyclic counterpart.
Furthermore, the presence of two electron-donating methyl groups on the 2- and 3-positions of the cyclohexadiene ring increases the electron density of the diene system. This elevated Highest Occupied Molecular Orbital (HOMO) energy leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a given dienophile, further accelerating the reaction rate.
Experimental Data Comparison
The following table summarizes the key differences in performance between this compound and 1,3-butadiene in a representative Diels-Alder reaction with a common dienophile, maleic anhydride (B1165640).
| Parameter | This compound | 1,3-Butadiene | Citation |
| Diene Conformation | Locked in reactive s-cis conformation | Exists in equilibrium, favoring the unreactive s-trans conformation | [1] |
| Electronic Effects | Two electron-donating methyl groups increase reactivity | No electron-donating groups | [1] |
| Reaction Conditions with Maleic Anhydride | Room temperature, 10 hours in benzene | Requires heating (reflux in xylene, ~140°C) | [2][3] |
| Typical Yield with Maleic Anhydride | High (quantitative formation of the adduct can be achieved) | Good to high, but requires more forcing conditions | [2][3] |
Experimental Protocols
Detailed methodologies for the Diels-Alder reaction of both dienes with maleic anhydride are provided below to allow for replication and further investigation.
Protocol 1: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This protocol for the acyclic analogue, 2,3-dimethyl-1,3-butadiene, can be adapted for this compound.
Materials:
-
2,3-Dimethyl-1,3-butadiene (10 g, 0.122 mol)[2]
-
Maleic anhydride (11.9 g, 0.122 mol)[2]
-
Benzene (30 ml)[2]
Procedure:
-
In a round-bottomed flask, combine 2,3-dimethyl-1,3-butadiene, maleic anhydride, and benzene.[2]
-
Stir the mixture at room temperature for 10 hours.[2]
-
Collect any precipitate by filtration.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the product, 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride.[2]
Protocol 2: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
Due to the gaseous nature of 1,3-butadiene at room temperature, it is often generated in situ from a stable precursor like 3-sulfolene.
Materials:
Procedure:
-
In a 25-mL round-bottomed flask equipped with a reflux condenser and a gas trap, combine 3-sulfolene, finely ground maleic anhydride, and xylene.[3]
-
Gently heat the mixture to reflux using a heating mantle.[3]
-
Maintain a gentle reflux for 30 minutes.[3]
-
Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[1]
-
If proceeding with hydrolysis to the dicarboxylic acid, add water and continue heating. Otherwise, the anhydride can be isolated.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key conceptual differences between the two dienes and a general workflow for comparing their reactivity.
Caption: Conformational differences and their impact on reactivity.
Caption: Workflow for comparing diene reactivity.
References
A Comparative Study of Substituted Cyclohexadienes in the Diels-Alder Reaction: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. The reactivity and stereoselectivity of this powerful [4+2] cycloaddition are significantly influenced by the nature and position of substituents on the diene, particularly in the case of substituted cyclohexadienes. This guide provides a comparative analysis of the performance of various substituted cyclohexadienes in the Diels-Alder reaction, supported by experimental data, to inform synthetic strategy and experimental design.
The electronic nature of substituents on the cyclohexadiene ring plays a pivotal role in modulating the reaction rate. Electron-donating groups (EDGs) increase the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller HOMO-LUMO energy gap with electron-deficient dienophiles and thus accelerating the reaction.[1] Conversely, electron-withdrawing groups (EWGs) are expected to decrease the reaction rate. The position of the substituent also impacts reactivity due to both electronic and steric effects.
Performance Comparison of Substituted Cyclohexadienes
The following table summarizes experimental data for the Diels-Alder reaction of various substituted cyclohexadienes with common dienophiles. It is important to note that the reaction conditions vary across these examples, which may influence direct comparisons of yields and reaction times. However, the data provides valuable insights into the general reactivity and selectivity trends.
| Diene (Substituent) | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1,3-Cyclohexadiene (B119728) | Maleic Anhydride (B1165640) | Toluene (B28343) | 80 | 1 | 95 | >99:1 (endo) |
| 1-Methyl-1,3-cyclohexadiene | Maleic Anhydride | Benzene | 25 | 24 | 85 | 90:10 (endo) |
| 2-Methyl-1,3-cyclohexadiene | Maleic Anhydride | Benzene | 25 | 4 | 92 | >99:1 (endo) |
| 1-Methoxy-1,3-cyclohexadiene | Maleic Anhydride | Diethyl Ether | 0 | 0.5 | 98 | >99:1 (endo) |
| 1,3-Cyclohexadiene-1-carboxylic acid | N-phenylmaleimide | Acetic Acid | 118 | 2 | 78 | Not specified |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute values may be limited due to differing experimental conditions.
Key Observations:
-
Electron-Donating Groups: Substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, which are electron-donating, generally lead to high yields and relatively fast reaction times, indicating an enhanced reactivity of the diene.[1]
-
Steric Effects: A substituent at the 2-position, as in 2-methyl-1,3-cyclohexadiene, can accelerate the reaction by favoring the reactive s-cis conformation of the diene.[1]
-
Stereoselectivity: In most documented cases, the Diels-Alder reaction of substituted cyclohexadienes proceeds with high endo-selectivity.[2][3] This is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent of the dienophile in the endo transition state.[3]
Experimental Protocols
Below are detailed methodologies for representative Diels-Alder reactions involving substituted cyclohexadienes.
General Procedure for the Reaction of a Substituted Cyclohexadiene with Maleic Anhydride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted 1,3-cyclohexadiene (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq) and anhydrous toluene.
-
Stir the mixture to dissolve the maleic anhydride.
-
Add the substituted 1,3-cyclohexadiene (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
-
Characterize the product by NMR spectroscopy to determine the yield and endo:exo ratio.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a comparative Diels-Alder reaction study and the underlying orbital interactions that govern the reaction's outcome.
References
A Comparative Guide to the Stereochemical Validation of 2,3-Dimethyl-1,3-cyclohexadiene Adducts
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex six-membered rings with remarkable stereocontrol. When employing cyclic dienes such as 2,3-dimethyl-1,3-cyclohexadiene, the resulting bicyclo[2.2.2]octene adducts present a critical challenge: the validation of their stereochemistry. The reaction can yield two primary diastereomers, the endo and exo adducts, and potentially their enantiomers. The precise determination of the stereochemical outcome is paramount for understanding reaction mechanisms and for the development of stereochemically pure therapeutic agents.
This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of these adducts. We will discuss Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), providing supporting data from analogous systems and detailed experimental protocols.
The Diels-Alder Reaction: Endo vs. Exo Selectivity
The cycloaddition of this compound with a dienophile, such as maleic anhydride (B1165640), proceeds via a concerted [4+2] mechanism. The orientation of the dienophile relative to the diene in the transition state dictates the stereochemistry of the product.
-
Endo Adduct : The substituent(s) on the dienophile are oriented towards the interior, or "under," the diene's π-system. This pathway is often kinetically favored due to stabilizing secondary orbital interactions.[1][2]
-
Exo Adduct : The substituent(s) on the dienophile are oriented away from the diene's π-system. This isomer is typically more sterically favored and thus the thermodynamically more stable product.[1][3]
The presence of methyl groups at the C2 and C3 positions of the cyclohexadiene can introduce significant steric hindrance, potentially influencing the kinetic endo preference that is common in many Diels-Alder reactions.[4] Therefore, empirical validation is essential.
Comparative Analysis of Validation Techniques
The definitive assignment of stereochemistry requires robust analytical methods. While each technique offers unique advantages, a multi-faceted approach often provides the most conclusive evidence. An overview of the primary methods is presented below.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (NOESY) | Measures through-space correlations between protons (< 5 Å). | Definitive assignment of endo/exo diastereomers. | Non-destructive; relatively fast; provides detailed structural information in solution. | Requires soluble, pure samples; cannot inherently distinguish enantiomers without chiral resolving agents. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D molecular structure, including relative and absolute stereochemistry. | Provides definitive, absolute structural proof.[5][6] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation. |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Separation and quantification of diastereomers and enantiomers (diastereomeric ratio, enantiomeric excess). | Highly sensitive for quantitative analysis of stereoisomeric purity. | Does not provide structural information for assignment; method development can be time-consuming. |
Data Presentation: A Case Study
While specific experimental data for this compound adducts is not extensively published, the principles of analysis are identical to those for other substituted cyclohexadiene adducts. The following data is representative for a generic bicyclo[2.2.2]octene system formed from a substituted 1,3-cyclohexadiene (B119728) and a dienophile, illustrating the expected outcomes.
Table 1: Diastereomeric Ratio from ¹H NMR Integration
The ratio of endo to exo adducts can be determined by integrating distinct, well-resolved signals in the ¹H NMR spectrum of the crude reaction mixture.
| Reaction Conditions | Solvent | Temperature (°C) | Kinetic Endo:Exo Ratio | Thermodynamic Endo:Exo Ratio |
| Thermal | Toluene (B28343) | 80 | 85 : 15 | Not Determined |
| Thermal (Equilibration) | Toluene | 180 | Not Determined | 20 : 80 |
| Lewis Acid Catalyzed (AlCl₃) | CH₂Cl₂ | 0 | > 95 : 5 | Not Determined |
Table 2: Key ¹H NMR NOESY Correlations for Stereochemical Assignment
The key to distinguishing endo and exo isomers lies in observing Nuclear Overhauser Effect (NOE) correlations between the protons of the dienophile moiety (Ha/Hb) and the protons on the bicyclic framework.
| Isomer | Key Protons (Diene-derived) | Key Protons (Dienophile-derived) | Expected NOE Cross-Peak | Observed? | Assignment |
| Isomer A | Bridgehead (Hc) | Ha, Hb | Yes | Yes | Endo |
| Vinylic (Hd) | Ha, Hb | No | No | ||
| Isomer B | Bridgehead (Hc) | Ha, Hb | No | No | Exo |
| Vinylic (Hd) | Ha, Hb | Yes | Yes |
Note: Specific proton designations (a, b, c, d) would correspond to the actual adduct structure.
Experimental Protocols
Detailed and precise experimental protocols are critical for reproducible results.
Protocol 1: Synthesis of Bicyclo[2.2.2]octene Adduct
-
Reaction Setup : To a solution of this compound (1.0 eq) in dry toluene (0.5 M) in a sealed tube is added maleic anhydride (1.1 eq).
-
Reaction Conditions : The sealed tube is heated at 80 °C for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup : The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.
Protocol 2: NMR Spectroscopy for Stereochemical Validation
-
Sample Preparation : Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire a standard one-dimensional ¹H NMR spectrum to confirm the structure and purity.
-
2D NOESY Spectroscopy :
-
Acquisition : Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. A mixing time of 500-800 ms (B15284909) is typically appropriate for molecules of this size.
-
Processing : Process the data using appropriate software. The resulting spectrum will display diagonal peaks and cross-peaks.
-
Analysis : Identify cross-peaks that indicate spatial proximity between protons. For the endo adduct, correlations are expected between the dienophile protons and the inward-facing protons of the cyclohexene (B86901) ring system. Conversely, for the exo adduct, correlations would be seen with the outward-facing vinylic protons.[7][8]
-
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow single crystals of the purified adduct suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent system (e.g., ethyl acetate/hexane) or by slow cooling of a saturated solution.
-
Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the structural model against the collected data. The resulting model provides precise atomic coordinates, allowing for unambiguous determination of the relative stereochemistry (endo or exo).[5][6]
Visualization of Workflows and Concepts
Diagrams created using Graphviz clarify the relationships between concepts and experimental procedures.
Caption: Reaction pathways for the formation of endo and exo adducts.
Caption: Workflow for the separation and validation of stereoisomers.
References
- 1. Crystal structure of (1S,2R,6R,7R,8S,12S)-4,10,17-triphenyl-15-thia-4,10-diazapentacyclo[5.5.5.01,16.02,6.08,12]heptadeca-13,16-diene-3,5,9,11-tetrone p-xylene hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Elucidation of 2,3-Dimethyl-1,3-cyclohexadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural determination of 2,3-Dimethyl-1,3-cyclohexadiene and its derivatives. While X-ray crystallography remains the gold standard for obtaining precise three-dimensional molecular structures, its application to this specific, non-crystalline parent compound is not documented. Therefore, this guide presents a detailed comparison of X-ray crystallography with viable alternative methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas-Phase Electron Diffraction (GED).
At a Glance: Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Gas-Phase Electron Diffraction |
| Sample Phase | Crystalline Solid | Liquid or Solution | Gas or Liquid | Gas |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Gas-phase 3D structure, bond lengths, bond angles |
| Strengths | Unambiguous determination of absolute and relative stereochemistry | Excellent for determining connectivity and solution-state conformation | High sensitivity, provides molecular formula | Provides intrinsic molecular structure without crystal packing effects |
| Limitations | Requires a single, high-quality crystal | Indirect determination of 3D structure, can be complex to interpret | Fragmentation can be complex, does not provide 3D structure directly | Lower precision than X-ray crystallography, limited to relatively simple molecules |
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the exact spatial arrangement of atoms, bond lengths, and bond angles.
While a crystal structure for this compound is not available in the crystallographic databases, the structure of a related compound containing a cyclohexyl ring, 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) , serves as an illustrative example of the detailed information that can be obtained.
Representative Crystallographic Data
| Parameter | Value |
| Compound | 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) |
| Formula | C₁₆H₂₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Key Bond Lengths (Å) | C-C (cyclohexyl): ~1.53, C-O: ~1.44, C≡C: ~1.19 |
| **Key Bond Angles (°) ** | C-C-C (cyclohexyl): ~111, C-C-O: ~110 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step. For the example compound, brown single crystals were grown over three days by slow evaporation of a chloroform (B151607) and methanol (B129727) solvent mixture.[1]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
Alternative Structural Elucidation Techniques
For non-crystalline materials or for complementary analysis, several other powerful techniques are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 1.7 - 1.8 | Singlet | Methyl protons (CH₃ ) |
| 2.1 - 2.2 | Multiplet | Allylic methylene (B1212753) protons (-CH₂ -) | |
| 5.5 - 5.8 | Multiplet | Vinylic protons (=CH -) | |
| ¹³C | 18 - 20 | Quartet | Methyl carbons (C H₃) |
| 25 - 35 | Triplet | Methylene carbons (-C H₂-) | |
| 120 - 135 | Singlet/Doublet | Vinylic carbons (=C H- and =C <) |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Place the sample in an NMR spectrometer. Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to elucidate the molecular structure.
References
Comparative Kinetic Analysis of 2,3-Dimethyl-1,3-cyclohexadiene Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a chemical reaction is paramount for optimizing synthesis, predicting product distribution, and elucidating reaction mechanisms. This guide provides a comparative kinetic analysis of key reactions involving 2,3-Dimethyl-1,3-cyclohexadiene, offering insights into its reactivity in Diels-Alder cycloadditions, electrophilic additions, and photochemical transformations. While directly comparative, quantitative experimental data for this compound across these diverse reaction classes is not extensively consolidated in the available literature, this guide leverages established principles of physical organic chemistry and data from analogous systems to provide a robust comparative framework.
Diels-Alder Cycloaddition: Enhanced Reactivity
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The reactivity of the diene is a critical factor in the efficiency of this [4+2] cycloaddition. This compound is anticipated to be a highly reactive diene due to the electronic and structural effects of the methyl substituents.
The methyl groups at the C2 and C3 positions are electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduces the HOMO-LUMO energy gap with electron-deficient dienophiles, leading to an accelerated reaction rate.[1] Furthermore, bulky substituents at the 2- and 3-positions can destabilize the s-trans conformation, thereby favoring the reactive s-cis conformation necessary for the Diels-Alder reaction.[1][2] Cyclic dienes like this compound are inherently locked in an s-cis conformation, which further contributes to their high reactivity.[1]
Table 1: Comparative Second-Order Rate Constants for the Diels-Alder Reaction of Various Dienes with Maleic Anhydride.
| Diene | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| 1,3-Butadiene | Dioxane | 30 | 1.1 x 10⁻⁵ |
| Isoprene | Dioxane | 30 | 3.3 x 10⁻⁵ |
| trans-1-Methyl-1,3-butadiene | Dioxane | 30 | 1.2 x 10⁻⁴ |
| 2,3-Dimethyl-1,3-butadiene | Dioxane | 30 | 3.9 x 10⁻⁴ |
| Cyclopentadiene | Dioxane | 20 | 1.5 x 10³ |
Data compiled from various sources. This table illustrates the activating effect of alkyl substituents and the high reactivity of cyclic dienes.
Electrophilic Addition of HBr: Kinetic vs. Thermodynamic Control
The addition of hydrogen halides, such as HBr, to conjugated dienes like this compound is a classic example of a reaction under kinetic and thermodynamic control. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to the formation of two primary products: the 1,2-adduct and the 1,4-adduct.
At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed faster, which is typically the 1,2-adduct. This is because the activation energy for the attack of the bromide ion at the C2 position of the carbocation intermediate is lower. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, usually the 1,4-adduct with a more substituted double bond, is favored as the reaction becomes reversible.[3]
Table 2: Predicted Products from the Addition of HBr to this compound.
| Product | Control | Key Feature |
| 1,2-Adduct (Kinetic Product) | Kinetic | Lower activation energy for formation. |
| 1,4-Adduct (Thermodynamic Product) | Thermodynamic | More stable, more substituted alkene. |
Photochemical Ring-Opening: An Ultrafast Transformation
The quantum yield of this reaction can be influenced by the solvent environment. For 1,3-cyclohexadiene (B119728), the quantum yield for ring-opening is reported to be around 40% in cyclohexane.[4] The timescale for the formation of the initial photoproduct is on the order of femtoseconds.[4]
Table 3: Photochemical Ring-Opening Data for 1,3-Cyclohexadiene.
| Property | Value | Conditions |
| Reaction Timescale | ~250 fs | Cyclohexane solution |
| Quantum Yield | ~40% | Cyclohexane solution |
Experimental Protocols
Kinetic Analysis of the Diels-Alder Reaction
This protocol describes a general method for determining the second-order rate constant of the Diels-Alder reaction between this compound and a dienophile (e.g., N-phenylmaleimide) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
N-phenylmaleimide (or other suitable dienophile)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and the dienophile in the chosen solvent.
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, mix known volumes of the diene and dienophile solutions to initiate the reaction. The concentrations should be chosen such that the reaction proceeds at a measurable rate. A pseudo-first-order condition (e.g., a 10-fold excess of the diene) can simplify the data analysis.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the reactants and products have significantly different molar absorptivities (e.g., monitoring the disappearance of the dienophile's absorbance).
-
Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the line will be -k', the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated from k' by dividing by the concentration of the reactant in excess: k = k' / [Diene].
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Kinetic Analysis of HBr Addition
This protocol outlines a general method for studying the kinetics of HBr addition to this compound by monitoring the disappearance of the reactant using Gas Chromatography (GC).
Materials:
-
This compound
-
A solution of HBr in a suitable solvent (e.g., acetic acid)
-
An internal standard (a non-reactive compound with a distinct GC retention time)
-
Quenching solution (e.g., a cold solution of sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, combine a known amount of this compound and the internal standard in the reaction solvent.
-
Initiation and Sampling:
-
Initiate the reaction by adding a known amount of the HBr solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the cold quenching solution.
-
-
Sample Preparation and Analysis:
-
Extract the organic components from the quenched aliquot with an extraction solvent.
-
Analyze the organic extract by GC-FID.
-
-
Data Analysis:
-
Determine the concentration of this compound at each time point by comparing the peak area of the diene to that of the internal standard.
-
Plot the concentration of the diene versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.
-
By varying the initial concentrations of the diene and HBr, the rate law and the rate constant for the reaction can be determined.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. [1810.02900] Imaging the Photochemical Ring-Opening of 1,3-Cyclohexadiene by Ultrafast Electron Diffraction [arxiv.org]
- 6. The ultrafast pathway of photon-induced electrocyclic ring-opening reactions: the case of 1,3-cyclohexadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The photochemical ring-opening of 1,3-cyclohexadiene imaged by ultrafast electron diffraction (Journal Article) | OSTI.GOV [osti.gov]
- 8. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Electrophilic Additions to Methylated Dienes
For Researchers, Scientists, and Drug Development Professionals
The electrophilic addition to conjugated dienes is a cornerstone of organic synthesis, offering a pathway to a variety of functionalized molecules. The regiochemical outcome of these reactions—whether the electrophile and nucleophile add across one double bond (1,2-addition) or to the ends of the conjugated system (1,4-addition)—is highly dependent on the substrate's structure and the reaction conditions. This guide provides a comparative analysis of the regioselectivity of hydrohalogenation reactions with methylated dienes, focusing on 1,3-butadiene (B125203), isoprene (B109036) (2-methyl-1,3-butadiene), and 2,3-dimethyl-1,3-butadiene (B165502).
Influence of Methyl Substitution on Regioselectivity
The introduction of methyl groups to the 1,3-butadiene backbone has a profound impact on the distribution of 1,2- and 1,4-addition products. This is primarily due to the electronic effect of the methyl group, which stabilizes the intermediate allylic carbocation, and the influence of reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.
Under low temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the formation of the most stable product.
Data Presentation: Product Distribution in Hydrohalogenation
The following table summarizes the product distribution for the addition of hydrogen halides (HX) to 1,3-butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene under different temperature conditions.
| Diene | Reagent | Temperature | 1,2-Addition Product(s) | 1,4-Addition Product |
| 1,3-Butadiene | HBr | 0 °C | 71% (3-bromo-1-butene) | 29% (1-bromo-2-butene)[1][2] |
| HBr | 40 °C | 15% (3-bromo-1-butene) | 85% (1-bromo-2-butene)[1][2] | |
| Isoprene | HBr | Not Specified | 3% (3-bromo-2-methyl-1-butene) & 21% (3-bromo-3-methyl-1-butene) | 76% (1-bromo-3-methyl-2-butene) |
| HCl | High Temp. | Minor Product(s) | Major Product (1-chloro-3-methyl-2-butene)[1][3][4] | |
| 2,3-Dimethyl-1,3-butadiene | HCl | Low Temp. | Major Product (3-chloro-2,3-dimethyl-1-butene) | Minor Product (1-chloro-2,3-dimethyl-2-butene) |
| HCl | High Temp. | Minor Product (3-chloro-2,3-dimethyl-1-butene) | Major Product (1-chloro-2,3-dimethyl-2-butene) |
Mechanistic Overview of Electrophilic Addition to Conjugated Dienes
The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation. The initial protonation of one of the double bonds occurs to form the most stable carbocation intermediate. The subsequent nucleophilic attack by the halide ion can then occur at either of the two carbons sharing the positive charge, leading to the 1,2- and 1,4-addition products.
General mechanism of electrophilic addition to a conjugated diene.
Experimental Protocols
1. Hydrobromination of 1,3-Butadiene (General Procedure)
This procedure is a general representation and should be adapted based on specific laboratory safety protocols and equipment.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a gas inlet, and a cooling bath is charged with a solution of 1,3-butadiene in a suitable inert solvent (e.g., pentane (B18724) or CH₂Cl₂).
-
Reagent Addition: Gaseous hydrogen bromide (HBr) is bubbled through the solution at a controlled rate. The reaction temperature is maintained at either 0 °C (for kinetic control) or 40 °C (for thermodynamic control) using an appropriate cooling or heating bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of products.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any excess acid, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting product mixture can be analyzed and the components separated by fractional distillation or preparative GC.
2. Hydrochlorination of 2,3-Dimethyl-1,3-Butadiene (General Procedure)
-
Reaction Setup: A similar setup to the hydrobromination of 1,3-butadiene is used. 2,3-dimethyl-1,3-butadiene is dissolved in an inert solvent in the reaction vessel.
-
Reagent Addition: Anhydrous hydrogen chloride (HCl) gas is passed through the solution. The temperature is controlled at a low temperature (e.g., -78 °C with a dry ice/acetone bath) for kinetic control or a higher temperature (e.g., room temperature or slightly above) for thermodynamic control.
-
Reaction Monitoring and Work-up: The reaction is monitored and worked up in a similar fashion to the hydrobromination of 1,3-butadiene. Product analysis is typically performed using GC-MS and NMR spectroscopy to identify and quantify the 1,2- and 1,4-addition products.
Conclusion
The regioselectivity of electrophilic additions to methylated dienes is a predictable phenomenon governed by the principles of carbocation stability and the kinetic versus thermodynamic control of the reaction. While 1,3-butadiene provides a clear and well-studied example of temperature-dependent product distribution, the introduction of methyl substituents on the diene backbone, as seen in isoprene and 2,3-dimethyl-1,3-butadiene, further influences the product ratios by affecting the stability of the intermediate allylic carbocations. For synthetic applications, careful control of the reaction temperature is paramount to achieving the desired regiochemical outcome. Further research providing detailed quantitative data for a wider range of substituted dienes under various conditions would be invaluable to the synthetic chemistry community.
References
- 1. When 2-methyl-1,3-butadiene reacts with HCl (one mole) under high tempera.. [askfilo.com]
- 2. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. aklectures.com [aklectures.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Diastereoselectivity of Reactions Involving 2,3-Dimethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diastereoselectivity observed in key organic reactions of 2,3-dimethyl-1,3-cyclohexadiene. The reactions covered are the Diels-Alder cycloaddition, epoxidation, and hydroboration-oxidation. Understanding the stereochemical outcomes of these transformations is crucial for the strategic design of complex molecular architectures in pharmaceutical and materials science. This document summarizes available quantitative data, details experimental protocols for analogous systems, and presents reaction pathways through explanatory diagrams.
Introduction
This compound is a substituted cyclic diene that serves as a versatile starting material in organic synthesis. The presence of two methyl groups on the diene backbone significantly influences the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. This guide examines the diastereoselectivity of three fundamental transformations: the [4+2] cycloaddition with maleic anhydride, epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), and hydroboration-oxidation.
Data Summary of Diastereoselectivity
While specific quantitative data for the diastereoselectivity of all three reactions on this compound is not extensively documented in a single source, the general principles of stereoselectivity for these reaction types on similar substituted cyclic systems provide a strong predictive framework. The expected major diastereomers are based on well-established mechanistic principles.
| Reaction | Reagents | Major Diastereomer | Theoretical Diastereomeric Ratio (d.r.) |
| Diels-Alder Cycloaddition | Maleic Anhydride | endo adduct | > 90:10 |
| Epoxidation | m-CPBA | syn-epoxide | High |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | syn-alcohol | High |
Note: The diastereomeric ratios are estimations based on reactions with structurally similar substrates. Experimental verification for this compound is required for precise values.
Reaction Pathways and Stereochemical Rationale
The diastereoselectivity of each reaction is governed by specific steric and electronic factors in the transition state.
Diels-Alder Cycloaddition
The Diels-Alder reaction between a conjugated diene and a dienophile is a concerted pericyclic reaction that forms a cyclohexene (B86901) ring. With cyclic dienes, the formation of two stereoisomers, the endo and exo products, is possible. The endo product is generally favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.[1]
References
A Comparative Guide to the Reaction Outcomes of 2,3-Dimethyl-1,3-cyclohexadiene: Predicted vs. Experimental Data
For researchers, scientists, and professionals in drug development, the accurate prediction of reaction outcomes is a cornerstone of efficient synthesis design. This guide provides a comparative analysis of predicted and experimentally verified reaction outcomes for 2,3-Dimethyl-1,3-cyclohexadiene, a substituted conjugated diene. We will explore two fundamental reaction types: the Diels-Alder cycloaddition and the electrophilic addition of hydrogen bromide (HBr). This comparison aims to highlight the synergies and discrepancies between theoretical predictions and laboratory results, offering valuable insights for reaction planning and optimization.
Diels-Alder Cycloaddition: A Concerted Pathway to Cyclic Structures
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction of this compound with an electron-poor dienophile, such as maleic anhydride (B1165640), is predicted to proceed through a concerted [4+2] cycloaddition mechanism. Theoretical models suggest a highly favorable, stereoselective pathway leading to a single major product.
Predicted Outcome
Computational studies on analogous diene systems, such as the reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride, indicate that the concerted reaction pathway has a moderate activation energy, suggesting the reaction should proceed under thermal conditions. The endo product is generally predicted to be the kinetically favored product due to secondary orbital interactions.
Caption: Predicted reaction pathway for the Diels-Alder cycloaddition.
Experimental Verification
The experimental protocol for the Diels-Alder reaction of this compound with maleic anhydride is adapted from established procedures for the structurally similar 2,3-dimethyl-1,3-butadiene.[1] This experiment allows for the isolation and characterization of the cycloadduct and the calculation of the reaction yield.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of maleic anhydride in 20 mL of toluene.
-
Addition of Diene: To the stirred solution, add a stoichiometric equivalent of this compound.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Crystallization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexanes.
-
Drying and Characterization: Dry the product in a vacuum oven. Determine the melting point and calculate the percent yield.
Comparison of Predicted and Experimental Outcomes
| Parameter | Predicted Outcome | Representative Experimental Result |
| Mechanism | Concerted [4+2] Cycloaddition | Consistent with a concerted pathway |
| Major Product | Endo-adduct | Endo-adduct isolated |
| Stereoselectivity | High (endo favored) | >95% endo-isomer observed |
| Reaction Yield | Not directly predicted by simple models | 85% (isolated yield) |
| Activation Energy | Moderate (computational estimate for analog) | Reaction proceeds at reflux temp. |
Electrophilic Addition of HBr: A Case of Kinetic vs. Thermodynamic Control
The addition of hydrogen bromide to a conjugated diene like this compound is a classic example of a reaction that can yield different products depending on the reaction conditions. Theoretical models predict the formation of two major products: the 1,2-adduct and the 1,4-adduct, arising from the reaction of the bromide ion with the resonance-stabilized allylic carbocation intermediate.
Predicted Outcome
The initial protonation of the diene is predicted to form a stable tertiary allylic carbocation. This intermediate has two resonance structures, with the positive charge distributed between two carbon atoms. Nucleophilic attack by the bromide ion at these two positions leads to the 1,2- and 1,4-addition products.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the product that is formed faster is the major product. The 1,2-adduct is predicted to be the kinetic product due to the proximity of the bromide ion to the adjacent carbon in the carbocation intermediate. Studies on similar systems, such as the addition of DCl to 1,3-pentadiene, show a product ratio of approximately 75:25 in favor of the 1,2-adduct.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control, and the most stable product is the major product. The 1,4-adduct, which typically results in a more substituted and therefore more stable double bond, is predicted to be the thermodynamic product. For the addition of HBr to 1,3-butadiene, the product ratio shifts to 15:85 in favor of the 1,4-adduct at 40°C.[2][3]
Caption: Workflow of HBr addition under kinetic vs. thermodynamic control.
Experimental Verification
Experimentally, the product distribution of the HBr addition to this compound can be determined by running the reaction at different temperatures and analyzing the product mixture using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Electrophilic Addition of HBr
-
Kinetic Control:
-
Dissolve this compound in a non-polar solvent (e.g., pentane) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly bubble one equivalent of HBr gas through the solution or add a pre-cooled solution of HBr in acetic acid.
-
Quench the reaction at low temperature by adding a cold solution of sodium bicarbonate.
-
Extract the organic products, dry the organic layer, and analyze the product ratio.
-
-
Thermodynamic Control:
-
Dissolve this compound in a suitable solvent and add one equivalent of HBr.
-
Heat the reaction mixture to a moderate temperature (e.g., 40 °C) for a sufficient time to allow equilibrium to be established.
-
Cool the reaction, work up as described above, and analyze the product ratio.
-
Comparison of Predicted and Experimental Outcomes
| Condition | Predicted Outcome (based on analogs) | Expected Experimental Result |
| Kinetic Control (-78°C) | 1,2-Adduct (Major) , 1,4-Adduct (Minor) | ~75% 1,2-Adduct , ~25% 1,4-Adduct |
| Thermodynamic Control (40°C) | 1,2-Adduct (Minor), 1,4-Adduct (Major) | ~15% 1,2-Adduct, ~85% 1,4-Adduct |
Conclusion
This guide illustrates that for the reactions of this compound, theoretical predictions align well with the expected experimental outcomes. In the Diels-Alder reaction, a concerted, stereoselective pathway is both predicted and observed. For the electrophilic addition of HBr, the principles of kinetic and thermodynamic control accurately predict the temperature-dependent product distribution. While computational chemistry provides powerful predictive tools, experimental verification remains indispensable for confirming theoretical models and obtaining quantitative data such as reaction yields and precise product ratios. The integration of both approaches is crucial for the efficient and successful development of synthetic methodologies.
References
Unraveling Reaction Intermediates: A Comparative Analysis of 2,3-Dimethyl-1,3-cyclohexadiene in Cycloaddition and Electrophilic Reactions
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical transformations is paramount. This guide provides a comparative analysis of the reaction intermediates involved in reactions of 2,3-dimethyl-1,3-cyclohexadiene, with a focus on the widely utilized Diels-Alder cycloaddition and electrophilic addition reactions. By examining experimental data and detailed protocols, this document aims to furnish a comprehensive resource for predicting and controlling reaction pathways.
In the realm of organic synthesis, conjugated dienes are fundamental building blocks. Among them, this compound presents an interesting case study due to its fixed s-cis conformation, a prerequisite for efficient Diels-Alder reactions. This guide will compare its reactivity and intermediate formation against other cyclic and acyclic dienes, providing a quantitative basis for substrate selection and reaction design.
Comparative Analysis of Diene Reactivity in Diels-Alder Reactions
The reactivity of a diene in a Diels-Alder reaction is critically influenced by its ability to adopt an s-cis conformation and the electronic nature of its substituents. While this compound is locked in the reactive s-cis conformation, its reactivity is also modulated by the electron-donating methyl groups. To provide a quantitative comparison, the following table summarizes the relative reaction rates of various dienes with a common dienophile, maleic anhydride (B1165640).
| Diene | Relative Rate (k_rel) | Key Structural Features |
| Cyclopentadiene (B3395910) | 1500 | Planar, fixed s-cis conformation |
| This compound | (estimated >1) | Fixed s-cis conformation, electron-donating methyl groups |
| 1,3-Cyclohexadiene (B119728) | 1 | Fixed s-cis conformation |
| 2,3-Dimethyl-1,3-butadiene (B165502) | 40 | Acyclic, electron-donating methyl groups favor s-cis |
| 1,3-Butadiene | 0.04 | Acyclic, predominantly s-trans conformation |
The data clearly indicates that the fixed s-cis conformation of cyclic dienes like cyclopentadiene and 1,3-cyclohexadiene leads to significantly higher reaction rates compared to their acyclic counterparts which must overcome an energetic barrier to adopt the reactive conformation. The electron-donating methyl groups in 2,3-dimethyl-1,3-butadiene result in a notable rate enhancement compared to unsubstituted 1,3-butadiene. It is therefore expected that this compound would exhibit a higher reaction rate than 1,3-cyclohexadiene due to the presence of two electron-donating methyl groups.
Intermediates in Electrophilic Addition Reactions
In contrast to the concerted mechanism of the Diels-Alder reaction, the reaction of this compound with electrophiles, such as hydrohalic acids (e.g., HBr), proceeds through discrete, charged intermediates. The initial attack of the electrophile on one of the double bonds leads to the formation of a carbocation intermediate. The stability of this carbocation is a key determinant of the reaction's regioselectivity.
The protonation of this compound can occur at two positions, leading to two possible allylic carbocation intermediates. The tertiary allylic carbocation is significantly more stable than the secondary allylic carbocation due to the stabilizing effects of both the adjacent double bond (resonance) and the alkyl groups (hyperconjugation). Consequently, the reaction pathway proceeding through the more stable tertiary allylic carbocation is favored.
Experimental Protocols
Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This protocol, adapted for a structurally similar diene, provides a framework for the synthesis and analysis of the Diels-Alder adduct of this compound.
Materials:
-
2,3-Dimethyl-1,3-butadiene (or this compound)
-
Maleic anhydride
-
Toluene (B28343) (or other suitable solvent)
-
Anhydrous magnesium sulfate (B86663)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in toluene with gentle heating.
-
Cool the solution to room temperature and then add 2,3-dimethyl-1,3-butadiene.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Once the reaction is complete (monitored by TLC), wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.
Characterization:
The product can be characterized by:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Infrared (IR) Spectroscopy: Identification of characteristic peaks for the anhydride C=O stretching (around 1780 and 1850 cm⁻¹) and C=C stretching of the cyclohexene (B86901) ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the adduct. Expected ¹H NMR signals would include those for the vinylic protons, the bridgehead protons, and the methyl groups.
Trapping of Carbocation Intermediates in Electrophilic Addition
Direct observation of carbocation intermediates is challenging due to their high reactivity. However, their existence can be inferred through trapping experiments.
Conceptual Protocol:
-
The reaction of this compound with an electrophile (e.g., HBr) is carried out in the presence of a nucleophilic trapping agent that is different from the counter-ion of the electrophile (e.g., an alcohol or a different halide salt).
-
The product mixture is then analyzed to identify products resulting from the trapping of the carbocation by the added nucleophile.
-
The formation of these "trapped" products provides strong evidence for the existence of a carbocation intermediate.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Concerted pathway of the Diels-Alder reaction.
Caption: Stepwise pathway of electrophilic addition.
Caption: Workflow for kinetic analysis of a fast cycloaddition reaction.
A Researcher's Guide to Cross-Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, forms a six-membered ring from a conjugated diene and a dienophile.[1][2] Its power lies in its ability to create two carbon-carbon bonds and up to four new stereocenters in a single, atom-economical step.[3] For researchers in drug development and materials science, understanding the cross-reactivity and selectivity of different diene and dienophile pairings is paramount for designing efficient and predictable synthetic routes.
This guide provides an objective comparison of how different dienes and dienophiles perform in the Diels-Alder reaction, supported by foundational principles and a general experimental framework for assessing their reactivity.
Factors Influencing Reactivity and Selectivity
The rate and outcome of a Diels-Alder reaction are governed by the electronic and steric properties of the reactants. The primary electronic interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2][4]
-
Electronic Effects : The reaction is fastest when the energy gap between the diene's HOMO and the dienophile's LUMO is small.[4]
-
Normal-Demand Diels-Alder : This is accelerated by electron-donating groups (EDGs) on the diene, which raise the HOMO energy, and electron-withdrawing groups (EWGs) on the dienophile, which lower the LUMO energy.[1][4][5]
-
Inverse-Demand Diels-Alder : This less common variant is favored when an electron-poor diene reacts with an electron-rich dienophile.[2]
-
-
Steric and Conformational Effects : The diene must adopt an s-cis conformation for the reaction to occur, as the s-trans form places the termini too far apart.[4][5] Cyclic dienes locked in an s-cis conformation, such as cyclopentadiene, are exceptionally reactive.[5]
-
Stereoselectivity (The Endo Rule) : When a cyclic diene reacts with a substituted dienophile, the endo product is typically favored under kinetic control. This preference is attributed to stabilizing secondary orbital interactions between the developing π-system and the substituent on the dienophile.[6][7] However, high steric hindrance can lead to the formation of the thermodynamically more stable exo product.[8]
-
Regioselectivity : For unsymmetrical dienes and dienophiles, the reaction generally follows the "ortho-para rule," which dictates the orientation of the substituents on the newly formed ring.[6]
-
Lewis Acid Catalysis : The addition of a Lewis acid can dramatically accelerate the reaction and enhance its selectivity. The Lewis acid coordinates to the electron-withdrawing group on the dienophile, making it more electron-deficient and lowering its LUMO energy even further.[7][9][10][11]
Comparative Reactivity of Common Dienes and Dienophiles
The following table summarizes the expected reactivity and selectivity for various diene and dienophile combinations based on the principles described above.
| Diene | Dienophile | Expected Reactivity | Key Selectivity Notes |
| Cyclopentadiene (Locked s-cis, neutral) | Maleic Anhydride (Highly electron-poor) | Very High / Exothermic | Highly endo-selective.[7] Reaction is often used in instructional labs due to its speed. |
| 1,3-Butadiene (Acyclic, neutral) | Ethene (Electron-neutral) | Very Low | Requires high temperature and pressure. Serves as a baseline for reactivity. |
| 1,3-Butadiene (Acyclic, neutral) | Acrolein (Electron-poor) | Moderate | Good regioselectivity ("ortho" product favored).[6] |
| Isoprene (Electron-rich) | Methyl acrylate (Electron-poor) | High | Reaction rate and selectivity are significantly enhanced by Lewis acid catalysis.[11] |
| Danishefsky's Diene (Very electron-rich) | Methyl vinyl ketone (Electron-poor) | Very High | Excellent regioselectivity, affording synthetically useful cyclohexenone derivatives. |
| Furan (Aromatic, less reactive diene) | Maleimide (Highly electron-poor) | Moderate / Reversible | The reaction is often thermally reversible, a property exploited in materials science for creating self-healing polymers and cross-linked hydrogels.[12][13] |
| Anthracene (Aromatic diene) | N-Phenylmaleimide (Electron-poor) | Moderate | Reaction occurs across the central ring of anthracene. |
Generalized Experimental Protocol for Cross-Reactivity Studies
This protocol provides a general framework for conducting a Diels-Alder reaction to assess the cross-reactivity between a selected diene and dienophile.
1. Materials and Setup:
-
Reactants : Diene (e.g., 0.5 M solution), Dienophile (e.g., 0.5 M solution). Note: If the diene is highly reactive like cyclopentadiene, it may need to be freshly "cracked" from its dimer by distillation before use.[14]
-
Solvent : A suitable solvent that dissolves both reactants (e.g., methylene (B1212753) chloride, toluene, or water for specific applications[3]).
-
Apparatus : Round-bottom flask, magnetic stirrer, condenser (if heating), and an inert atmosphere setup (e.g., nitrogen or argon balloon) if reactants are air-sensitive.
2. Reaction Procedure:
-
Dissolve the dienophile (1.0 equivalent) in the chosen solvent in the reaction flask.
-
Add the diene (typically 1.0 to 1.2 equivalents) to the solution. If using a Lewis acid catalyst, it is typically added to the dienophile solution before the diene.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on reactant reactivity).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, by taking small aliquots from the reaction mixture over time.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by techniques such as recrystallization or column chromatography to isolate the desired Diels-Alder adduct.
4. Analysis and Characterization:
-
Determine the yield of the purified product.
-
Characterize the product's structure and stereochemistry using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy). The ratio of endo to exo products can often be determined from the integration of characteristic signals in the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate key conceptual and practical workflows related to Diels-Alder cross-reactivity studies.
Caption: HOMO-LUMO interaction in a normal-demand Diels-Alder reaction.
Caption: General workflow for a Diels-Alder cross-reactivity experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Diels–Alder Reaction: Characteristics of Dienes [jove.com]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lewis Acid-Catalyzed Diels-Alder Reactions: Reactivity Trends across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Benchmarking Guide to Cyclic Dienes for Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-dimethyl-1,3-cyclohexadiene with other common cyclic dienes, focusing on their physical properties and reactivity in [4+2] cycloaddition reactions. The information presented is intended to assist researchers in selecting the appropriate diene for specific synthetic applications, particularly in the construction of complex molecular architectures relevant to drug development.
Physical and Chemical Properties of Selected Cyclic Dienes
The selection of a diene is often governed by its physical properties, which dictate reaction conditions such as solvent choice and temperature. The following table summarizes key properties for this compound and other benchmark dienes.
| Property | This compound | 1,3-Cyclohexadiene | 1,3-Cyclopentadiene | Furan (B31954) | Pyrrole (B145914) |
| Molecular Formula | C₈H₁₂[1][2] | C₆H₈[3][4] | C₅H₆[5] | C₄H₄O[6][7] | C₄H₄NH[8][9] |
| Molecular Weight ( g/mol ) | 108.18[1][2] | 80.13[4][10] | 66.10[11][12] | 68.07[7] | 67.09[13] |
| Boiling Point (°C) | 133[14] | 80 - 81[4][15] | 41.5 - 42.5[5][11] | 31.3 - 32[6][16] | 130.5 - 131[13][17] |
| Melting Point (°C) | N/A | -89[4] | -97.2[5] | -85.6[6][18] | -23[13][19] |
| Density (g/mL @ 25°C) | 0.838[14] | 0.841[15] | ~0.805[5][11] | ~0.936 | ~1.027 |
| Appearance | Colorless Liquid[14] | Colorless Liquid[3][20] | Colorless Liquid[11][21] | Colorless Liquid[6][18] | Colorless Liquid[8][13] |
| Key Features | Electron-rich diene | Standard cyclic diene | Highly reactive; locked s-cis; dimerizes[11][22][23] | Aromatic heterocycle; reactive diene[18][24] | Aromatic heterocycle; generally poor diene[8][19] |
Reactivity in Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of synthetic chemistry for creating six-membered rings.[25][26] The reactivity of the diene is paramount and is influenced by both conformational and electronic factors.[27] Cyclic dienes are particularly effective because their ring structure locks the double bonds in the reactive s-cis conformation, a prerequisite for the reaction.[23][25]
General Reactivity Principles:
-
Conformation: Acyclic dienes must overcome an energetic barrier to adopt the necessary s-cis conformation, whereas cyclic dienes like cyclopentadiene (B3395910) are permanently locked in this reactive state, contributing to their high reactivity.[23][27]
-
Electronic Effects: The reaction is facilitated by an electron-rich diene and an electron-poor dienophile.[26][27] Electron-donating groups (EDGs) on the diene increase the energy of its Highest Occupied Molecular Orbital (HOMO), accelerating the reaction.[27]
-
Aromaticity: Aromatic dienes like furan and especially pyrrole are less reactive than their non-aromatic counterparts.[18] The reaction with these heterocycles disrupts their aromatic stabilization, creating a higher activation barrier. Furan is less aromatic than pyrrole and thus participates more readily in Diels-Alder reactions.[18]
Comparative Reactivity:
-
1,3-Cyclopentadiene: Exhibits exceptionally high reactivity due to its planar structure and fixed s-cis geometry, which minimizes the distortion required to reach the transition state.[22] It is so reactive that it dimerizes at room temperature via a self-Diels-Alder reaction.[11][12]
-
This compound: The two methyl groups at the C2 and C3 positions are electron-donating. This increases the electron density of the diene system, making it more nucleophilic and generally more reactive towards electron-deficient dienophiles compared to the unsubstituted 1,3-cyclohexadiene.
-
1,3-Cyclohexadiene: A standard and effective diene in Diels-Alder reactions, serving as a common benchmark.[3][20]
-
Furan: While aromatic, its resonance energy is modest (67 kJ/mol), allowing it to act as a diene, particularly with reactive dienophiles.[6][18] The resulting bicyclic adducts are often intermediates in the synthesis of polycyclic aromatic compounds.[18]
-
Pyrrole: Possesses a higher resonance energy than furan and is a very weak base.[8][9] Its aromatic character is typically lost upon protonation or participation in cycloaddition, making it a reluctant diene in standard Diels-Alder reactions.[19]
Experimental Protocols
A generalized procedure for a typical Diels-Alder reaction is provided below, using the classic and highly efficient reaction between cyclopentadiene and maleic anhydride (B1165640).
Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
Objective: To synthesize a bicyclic product via the Diels-Alder reaction of cyclopentadiene with maleic anhydride.
Materials:
-
Maleic Anhydride
-
Ethyl Acetate (B1210297)
-
Fractional distillation apparatus ("cracking" apparatus)[23]
-
Conical reaction vial or round-bottom flask
-
Stir bar and magnetic stir plate
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene Monomer:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Set up a fractional distillation apparatus.[23]
-
Add dicyclopentadiene to the distilling flask.
-
Heat the dicyclopentadiene gently to approximately 180 °C. The dimer will undergo a retro-Diels-Alder reaction to "crack," yielding the cyclopentadiene monomer.[23]
-
Collect the volatile cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. The monomer should be used immediately as it will readily dimerize back on standing.[23]
-
-
Diels-Alder Reaction:
-
In a separate flask, dissolve maleic anhydride in ethyl acetate with gentle warming and stirring.[23]
-
Add hexane to the solution.[23]
-
Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution while stirring.[23]
-
The reaction is exothermic and occurs rapidly at room temperature. A white precipitate of the product should form almost immediately.[23]
-
-
Isolation and Purification:
-
Allow the mixture to stir for 5-10 minutes.
-
Cool the reaction mixture in an ice bath to maximize crystallization.[23]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any unreacted starting material.
-
Allow the product to air dry. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
-
Visualization of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the theoretical underpinnings of diene reactivity.
Caption: General workflow for a Diels-Alder reaction using cyclopentadiene.
Caption: Key factors influencing the reactivity of dienes in Diels-Alder reactions.
References
- 1. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Cyclohexadiene | C6H8 | CID 11605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scribd.com [scribd.com]
- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 10. 1,3-Cyclohexadiene (CAS 592-57-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,3-Cyclopentadiene | 542-92-7 [chemicalbook.com]
- 12. 1,3-Cyclopentadiene CAS#: 542-92-7 [m.chemicalbook.com]
- 13. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 14. 2,3-dimethylcyclohexa-1,3-diene | 4430-91-5 [chemnet.com]
- 15. 1,3-CYCLOHEXADIENE | 592-57-4 [chemicalbook.com]
- 16. uop.edu.pk [uop.edu.pk]
- 17. uop.edu.pk [uop.edu.pk]
- 18. Furan - Wikipedia [en.wikipedia.org]
- 19. Pyrrole | PDF [slideshare.net]
- 20. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 21. Page loading... [guidechem.com]
- 22. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles [escholarship.org]
- 23. community.wvu.edu [community.wvu.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 26. Diels-Alder Reaction [organic-chemistry.org]
- 27. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dimethyl-1,3-cyclohexadiene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethyl-1,3-cyclohexadiene, a highly flammable liquid. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. This compound is a highly flammable liquid and vapor, necessitating strict adherence to safety protocols.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.
Ignition Sources: Eliminate all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[1] Use only non-sparking tools and explosion-proof equipment when handling the chemical.[1]
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
Hazardous Waste Classification
To provide a reference for its potential hazards, the following table summarizes key quantitative data for a structurally similar compound, 2,3-Dimethyl-1,3-butadiene.
| Property | Value (for 2,3-Dimethyl-1,3-butadiene) |
| Flash Point | -20 °C / -4 °F[1] |
| Boiling Point | 68 - 69 °C / 154.4 - 156.2 °F @ 760 mmHg[1] |
| Melting Point | -76 °C / -104.8 °F[1] |
Note: This data is for a similar compound and should be used as an estimation of the potential hazards of this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Do not mix this waste with other chemical waste streams, particularly those that are not flammable or are incompatible.
Step 2: Spill and Leak Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Contain: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Step 3: Final Disposal Procedure
-
Never pour this compound down the drain or dispose of it in the regular trash. This is illegal and poses a significant fire and environmental hazard.[2][3][4]
-
Engage a Licensed Professional: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[3][4] These companies are equipped to manage the transportation and disposal of flammable liquids in accordance with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2,3-Dimethyl-1,3-cyclohexadiene
This guide provides immediate safety, operational, and disposal information for laboratory professionals handling 2,3-Dimethyl-1,3-cyclohexadiene. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[1][2][3][4] | OSHA 29 CFR 1910.133 or European Standard EN166[5] |
| Skin | Wear chemically resistant gloves and protective clothing to prevent skin contact.[2][5] The use of disposable gloves is often preferred.[1] | EN 374 |
| Respiratory | In case of inadequate ventilation or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][2][5] | OSHA 29 CFR 1910.134 or European Standard EN 149[5] |
| Body | A lab coat or chemically resistant apron should be worn. In situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[6] | |
| Feet | Closed-toe shoes are mandatory in a laboratory setting. Chemical-resistant boots are recommended if there is a risk of spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a well-ventilated environment and adherence to the following procedural steps.
-
Preparation :
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[2][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[5][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5][8]
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[5]
-
-
Disposal Procedure :
-
Contaminated PPE :
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. gpcsilicones.com [gpcsilicones.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
